molecular formula C9H7BrN2O2 B1426177 Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1039357-00-0

Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1426177
CAS No.: 1039357-00-0
M. Wt: 255.07 g/mol
InChI Key: OTNDFIRYBNNQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNDFIRYBNNQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226900
Record name Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039357-00-0
Record name Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039357-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis and Application of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1039357-00-0 Molecular Formula: C₉H₇BrN₂O₂ Molecular Weight: 255.07 g/mol

Introduction for the Advanced Practitioner

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of novel therapeutic agents, particularly kinase inhibitors, and functional organic materials.[1][2][3][4] Within this class, Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate has emerged as a highly strategic and versatile building block.

This technical guide, intended for researchers and professionals in drug development, provides an in-depth analysis of this key intermediate. We will dissect its synthesis, grounded in the principles of 1,3-dipolar cycloaddition chemistry, explore its reactivity as a substrate for palladium-catalyzed cross-coupling, and discuss its application in the construction of complex molecular architectures. The protocols and mechanistic discussions herein are designed to be self-validating, providing not just the "how" but the fundamental "why" behind the experimental choices.

Physicochemical Properties & Handling

A comprehensive understanding of a reagent's properties is fundamental to its effective use and safe handling. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1039357-00-0[5]
Molecular Formula C₉H₇BrN₂O₂[6]
Molecular Weight 255.07[6]
Appearance White to off-white solid/crystalline powder[6]
Purity Typically ≥95%[6]
Storage Store at room temperature, sealed in a dry environment[N/A]

Core Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is most logically and efficiently achieved through a two-step sequence: first, the construction of the core heterocyclic system, followed by regioselective bromination.

G cluster_0 Part 1: Core Synthesis via [3+2] Cycloaddition cluster_1 Part 2: Regioselective Bromination Pyridine Pyridine Ylide_gen Pyridinium Ylide (in situ generation) Pyridine->Ylide_gen Activation Precursor Methyl imidazo[1,5-a]pyridine-1-carboxylate Ylide_gen->Precursor 1,3-Dipolar Cycloaddition Propiolate Methyl Propiolate Propiolate->Precursor 1,3-Dipolar Cycloaddition NBS N-Bromosuccinimide (NBS) Target This compound NBS->Target Precursor_ref->Target Electrophilic Aromatic Substitution

Caption: Synthetic workflow for the target compound.

Part 1: Synthesis of Methyl imidazo[1,5-a]pyridine-1-carboxylate

Mechanistic Rationale: The foundational step is the [3+2] cycloaddition reaction between a pyridinium ylide and an alkyne dipolarophile.[7][8] This method is highly effective for constructing the 5/6 fused ring system of imidazo[1,5-a]pyridines with excellent regioselectivity. The pyridinium ylide, a 1,3-dipole, is generated in situ from pyridine and a suitable activating agent. It then reacts with an electron-deficient alkyne, such as methyl propiolate. The reaction is regioselective, with the nucleophilic carbon of the ylide attacking the β-carbon of the propiolate, leading to the desired 1-carboxylate isomer after aromatization.[5][7]

Detailed Experimental Protocol:

  • Ylide Generation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pyridine (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or DMF. Add a base (e.g., triethylamine, 1.2 eq) to the solution.

  • Cycloaddition: To the stirred solution, slowly add methyl propiolate (1.1 eq) at room temperature. The reaction mixture may change color, indicating ylide formation and reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting materials is observed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford Methyl imidazo[1,5-a]pyridine-1-carboxylate.

Part 2: Synthesis of this compound

Mechanistic Rationale: The imidazole ring of the imidazo[1,5-a]pyridine system is electron-rich and thus susceptible to electrophilic aromatic substitution. The C3 position is particularly activated, analogous to the C3 position of indole.[9] N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, providing a source of electrophilic bromine under mild conditions. The C1-ester group is an electron-withdrawing group, which may slightly deactivate the ring, but the inherent reactivity of the C3 position ensures high regioselectivity for bromination at this site.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve Methyl imidazo[1,5-a]pyridine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction is typically rapid.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess NBS. Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel to yield the final product, this compound, as a solid.

Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling

The primary value of this compound in drug discovery lies in the reactivity of its C3-bromo substituent. This position serves as a versatile synthetic handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a preeminent example, enabling the formation of a C-C bond between the C3 position and a wide variety of aryl or heteroaryl boronic acids or esters.[10][11]

G Target This compound Product 3-Aryl-imidazo[1,5-a]pyridine Derivative Target->Product Suzuki-Miyaura Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic_Acid->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

This reaction is fundamental to the construction of libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors where diverse aryl and heteroaryl moieties are often required for binding to the target protein.[2][3]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) for 2-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the 3-arylated product.

Expected Spectroscopic Characteristics

  • ¹H NMR: The spectrum is expected to show distinct signals for the four protons on the pyridine ring, typically in the aromatic region (δ 6.5-8.5 ppm). A singlet for the C3 proton would be absent, confirming substitution. A sharp singlet corresponding to the methyl ester protons will be present, likely around δ 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester will appear downfield (δ ~160-165 ppm). The signal for the C3 carbon will be shifted due to the attached bromine atom. The methyl ester carbon will appear around δ 52-55 ppm.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of the compound's elemental composition.

Conclusion

This compound is more than a mere chemical; it is a precisely engineered tool for molecular innovation. Its synthesis is rooted in the elegant and efficient chemistry of 1,3-dipolar cycloadditions, and its strategic bromination unlocks a vast potential for diversification through modern cross-coupling methodologies. For scientists engaged in the rational design of new pharmaceuticals, a thorough understanding of this building block's synthesis, reactivity, and potential provides a significant advantage in the rapid development of novel and impactful chemical entities.

References

"Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. While detailed experimental data on this specific molecule is not extensively published, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and application. We present a reasoned, proposed synthetic pathway, predict its key spectroscopic features, and explore its significant potential in advanced synthetic applications, particularly in the construction of complex molecules for drug discovery, such as PROTACs. This guide is intended to serve as a foundational resource for researchers looking to leverage the unique chemical properties of this versatile scaffold.

Introduction: The Imidazo[1,5-a]pyridine Scaffold in Modern Chemistry

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic motif that has garnered significant attention across various scientific disciplines.[1] Its unique electronic structure, conformational rigidity, and versatile functionality make it a valuable scaffold in both materials science and pharmaceutical development.[1] Derivatives of this bicyclic system are known to exhibit a range of useful photophysical properties, leading to applications in optoelectronic devices and as fluorescent probes for cellular imaging.[2][3]

From a medicinal chemistry perspective, the imidazo[1,5-a]pyridine core is a key component in molecules with diverse biological activities, including anticancer and enzyme inhibitory properties.[1] Its structural relative, the imidazo[1,2-a]pyridine scaffold, is present in numerous marketed drugs, validating the therapeutic potential of this class of compounds.[4][5][6] The subject of this guide, This compound , represents a strategically functionalized building block. The presence of a bromine atom at the 3-position provides a versatile handle for post-synthetic modification via cross-coupling reactions, while the methyl carboxylate at the 1-position offers a site for further derivatization or can act as a key pharmacophoric feature. Its designation by suppliers as a "Protein Degrader Building Block" underscores its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.

Physicochemical and Structural Properties

A summary of the core physicochemical properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 1039357-00-0[7]
Molecular Formula C₉H₇BrN₂O₂[7]
Molecular Weight 255.07 g/mol [7]
Appearance Solid[7]
Purity (Typical) >95%[7]
Storage Sealed in dry, Room Temperature-
InChI Key OTNDFIRYBNNQSB-UHFFFAOYSA-N[7]

Proposed Synthesis and Mechanistic Considerations

Retrosynthetic Analysis & Proposed Pathway

The proposed synthesis begins with the construction of the core imidazo[1,5-a]pyridine ring system, followed by selective functionalization. A plausible retrosynthetic analysis suggests disconnecting the molecule at the C1-carboxylate and C3-bromo positions, pointing towards a late-stage functionalization strategy from the parent heterocycle.

Retrosynthesis target This compound intermediate1 Methyl imidazo[1,5-a]pyridine-1-carboxylate target->intermediate1 Electrophilic Bromination (e.g., NBS) intermediate2 Imidazo[1,5-a]pyridine intermediate1->intermediate2 Carboxylation (e.g., Methyl Chloroformate) starting_material 2-(Aminomethyl)pyridine + Glyoxal derivative intermediate2->starting_material Condensation/Cyclization Synthesis_Workflow A 2-(Aminomethyl)pyridine + Glyoxal B Imidazo[1,5-a]pyridine A->B Step 1: Condensation/ Cyclization C Methyl imidazo[1,5-a]pyridine-1-carboxylate B->C Step 2: Acylation (Methyl Chloroformate, TEA) D This compound C->D Step 3: Bromination (NBS) Reactivity cluster_0 Palladium-Catalyzed Cross-Coupling Reactions start This compound C3-Br suzuki Suzuki Coupling (R-B(OH)₂) start:head->suzuki buchwald Buchwald-Hartwig Amination (R₂NH) start:head->buchwald sonogashira Sonogashira Coupling (R-C≡CH) start:head->sonogashira heck Heck Coupling (Alkene) start:head->heck product_aryl 3-Aryl derivative suzuki->product_aryl product_amine 3-Amino derivative buchwald->product_amine product_alkyne 3-Alkynyl derivative sonogashira->product_alkyne product_alkene 3-Alkenyl derivative heck->product_alkene

References

An In-Depth Technical Guide to Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and established synthesis methodologies. Furthermore, this guide will explore the compound's reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, and discuss its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique chemical space offered by the imidazo[1,5-a]pyridine scaffold.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1] Its rigid, bicyclic structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. This framework is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory and neuroprotective. The strategic functionalization of this core structure is paramount in modulating the biological activity and pharmacokinetic properties of the resulting molecules.

This compound (CAS No. 1039357-00-0) represents a particularly valuable derivative of this scaffold.[2][3] The presence of a bromine atom at the 3-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the methyl carboxylate group at the 1-position can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or amidation, providing another avenue for structural diversification. These features make it a highly sought-after building block for the construction of compound libraries in drug discovery campaigns.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1039357-00-0[2][3]
Molecular Formula C₉H₇BrN₂O₂[2][3]
Molecular Weight 255.07 g/mol [3]
Appearance Solid[2]
Purity Typically ≥95%[2]

Synthesis and Characterization

General Synthetic Approach

A likely synthetic pathway would start from 2-aminopyridine, which undergoes a reaction with a brominated pyruvate derivative, followed by an intramolecular cyclization to form the imidazo[1,5-a]pyridine ring system. Subsequent bromination at the 3-position, if not already incorporated in the initial building block, would yield the desired product.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of an Imidazo[1,5-a]pyridine-1-carboxylate Intermediate

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add methyl 2-oxo-3-bromopropanoate (1.1 eq).

  • The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the intermediate imidazo[1,5-a]pyridine-1-carboxylate.

Step 2: Bromination at the 3-position

  • The intermediate from Step 1 is dissolved in a suitable solvent like dichloromethane or chloroform.

  • N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then washed with an aqueous solution of sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography affords the final product, this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Bromination cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Reaction1 Condensation & Intramolecular Cyclization 2-Aminopyridine->Reaction1 Methyl 2-oxo-3-bromopropanoate Methyl 2-oxo-3-bromopropanoate Methyl 2-oxo-3-bromopropanoate->Reaction1 Intermediate Methyl imidazo[1,5-a]pyridine- 1-carboxylate Reaction1->Intermediate Reaction2 Electrophilic Bromination Intermediate->Reaction2 NBS N-Bromosuccinimide NBS->Reaction2 Product Methyl 3-bromoimidazo[1,5-a]pyridine- 1-carboxylate Reaction2->Product Suzuki_Coupling Start Methyl 3-bromoimidazo[1,5-a]pyridine- 1-carboxylate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Start->Catalyst Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Catalyst Product Methyl 3-aryl-imidazo[1,5-a]pyridine- 1-carboxylate Catalyst->Product Buchwald_Hartwig_Amination Start Methyl 3-bromoimidazo[1,5-a]pyridine- 1-carboxylate Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand + Base Start->Catalyst Reagent Amine (R-NH₂) Reagent->Catalyst Product Methyl 3-amino-imidazo[1,5-a]pyridine- 1-carboxylate Catalyst->Product Drug_Discovery_Applications cluster_applications Therapeutic Areas Core Methyl 3-bromoimidazo[1,5-a]pyridine- 1-carboxylate Oncology Oncology Core->Oncology  SAR Exploration Infectious_Diseases Infectious Diseases Core->Infectious_Diseases  Novel Anti-infectives Other_Areas Other Therapeutic Areas (e.g., Inflammation, Neurology) Core->Other_Areas  Pharmacokinetic  Optimization

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The imidazo[1,5-a]pyridine core is a prominent feature in a variety of biologically active compounds. This document outlines a two-step synthetic sequence, commencing with the construction of the core heterocyclic system followed by regioselective bromination. The methodologies presented are grounded in established chemical principles and supported by relevant literature, ensuring scientific integrity and reproducibility.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically divided into two primary stages:

  • Formation of the Imidazo[1,5-a]pyridine Core: This initial step involves the synthesis of the precursor, Methyl imidazo[1,5-a]pyridine-1-carboxylate. This is achieved through a cyclization reaction, a common and effective method for the formation of such fused heterocyclic systems.

  • Regioselective Bromination: The second stage focuses on the introduction of a bromine atom at the C3 position of the imidazo[1,5-a]pyridine ring. This is accomplished via an electrophilic substitution reaction, a well-precedented transformation for electron-rich heterocyclic compounds.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Functionalization Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Formation of Imidazo[1,5-a]pyridine Core Precursor Methyl imidazo[1,5-a]pyridine-1-carboxylate Cyclization Reaction->Precursor Bromination Bromination Precursor->Bromination Intermediate for Functionalization Final Product This compound Bromination->Final Product Regioselective Halogenation

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of Methyl imidazo[1,5-a]pyridine-1-carboxylate

The construction of the imidazo[1,5-a]pyridine core is a critical first step. A variety of methods have been developed for the synthesis of this heterocyclic system, often involving the cyclization of suitably substituted pyridine precursors.[1][2] For the synthesis of Methyl imidazo[1,5-a]pyridine-1-carboxylate, a plausible and efficient approach is the reaction of 2-aminomethylpyridine with a glyoxal derivative, followed by oxidation and esterification, or a related one-pot procedure. A more direct route, and the one detailed here, involves a cyclocondensation reaction.

The proposed reaction scheme is as follows:

G cluster_reaction Reaction Scheme: Precursor Synthesis Start Pyridine-2-carbaldehyde + Methyl Aminoacetate Intermediate Schiff Base Intermediate Start->Intermediate Condensation Product Methyl imidazo[1,5-a]pyridine-1-carboxylate Intermediate->Product Oxidative Cyclization

Caption: Proposed reaction scheme for the synthesis of the precursor.

Experimental Protocol: Synthesis of Methyl imidazo[1,5-a]pyridine-1-carboxylate

Materials and Reagents:

ReagentPuritySupplier
Pyridine-2-carbaldehyde≥99%Sigma-Aldrich
Methyl aminoacetate HCl≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Fisher Scientific
Manganese Dioxide (MnO₂)85%Acros Organics
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific

Procedure:

  • To a stirred solution of methyl aminoacetate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.1 eq) dropwise. Stir the mixture for 15 minutes.

  • Add pyridine-2-carbaldehyde (1.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 4-6 hours until the formation of the Schiff base is complete (monitored by TLC).

  • To the resulting solution, add activated manganese dioxide (5.0 eq) in one portion.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir vigorously for 12-18 hours. The progress of the oxidative cyclization should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with additional DCM (3 x 5 mL/mmol).

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Methyl imidazo[1,5-a]pyridine-1-carboxylate as a solid.

Mechanistic Insights

The reaction proceeds through a two-stage mechanism. Initially, the primary amine of methyl aminoacetate undergoes a nucleophilic addition to the carbonyl group of pyridine-2-carbaldehyde, followed by dehydration to form a Schiff base (imine) intermediate. The subsequent step is an intramolecular oxidative cyclization facilitated by manganese dioxide. The MnO₂ acts as an oxidant, promoting the formation of the imidazole ring.

PART 2: Regioselective Bromination

The introduction of a bromine atom at the C3 position of the imidazo[1,5-a]pyridine ring is achieved through an electrophilic aromatic substitution. The imidazo[1,5-a]pyridine system is electron-rich, making it susceptible to attack by electrophiles. The C3 position is often the most nucleophilic and therefore the most likely site of substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine, making it an ideal reagent for this transformation.[3]

The reaction scheme for the bromination is as follows:

G cluster_reaction Reaction Scheme: Bromination Start Methyl imidazo[1,5-a]pyridine-1-carboxylate Product This compound Start->Product Reagent N-Bromosuccinimide (NBS) Reagent->Product Electrophilic Substitution

Caption: Proposed reaction scheme for the bromination step.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentPuritySupplier
Methyl imidazo[1,5-a]pyridine-1-carboxylate>95%(Synthesized in Part 1)
N-Bromosuccinimide (NBS)≥99%Sigma-Aldrich
Acetonitrile (ACN)AnhydrousSigma-Aldrich
Saturated Sodium Thiosulfate Solution-Fisher Scientific
Saturated Sodium Bicarbonate Solution-Fisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific

Procedure:

  • Dissolve Methyl imidazo[1,5-a]pyridine-1-carboxylate (1.0 eq) in anhydrous acetonitrile (20 mL/mmol) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL/mmol) to consume any unreacted NBS.

  • Add saturated aqueous sodium bicarbonate solution (10 mL/mmol) to neutralize the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL/mmol).

  • Combine the organic layers, wash with brine (1 x 10 mL/mmol), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.[3]

Mechanistic Rationale

The bromination proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich imidazo[1,5-a]pyridine ring acts as a nucleophile, attacking the electrophilic bromine atom of NBS. This results in the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the C3 position by the succinimide anion regenerates the aromaticity of the ring and yields the final 3-bromo product.

Summary of Key Reaction Parameters

StepKey ReagentsSolventTemperatureReaction TimePurification Method
Core Synthesis Pyridine-2-carbaldehyde, Methyl aminoacetate HCl, TEA, MnO₂Dichloromethane (DCM)Reflux (40 °C)12-18 hoursColumn Chromatography
Bromination N-Bromosuccinimide (NBS)Acetonitrile (ACN)0 °C to RT3-5 hoursRecrystallization/Column Chromatography

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. The described two-step sequence, involving the formation of the imidazo[1,5-a]pyridine core followed by regioselective bromination, represents a reliable and efficient method for accessing this valuable heterocyclic compound. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

"Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] this compound (CAS 1039357-00-0) represents a promising, yet largely uncharacterized, member of this class.[2][3] While the specific mechanism of action for this compound is not yet elucidated in peer-reviewed literature, the known biological profile of related analogs provides a compelling foundation for targeted investigation. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically uncover the mechanism of action of this molecule. We will review the established activities of the imidazo[1,5-a]pyridine core, postulate potential therapeutic targets, and provide detailed, field-proven experimental protocols for mechanism of action (MoA) studies, from initial screening to target validation.

The Imidazo[1,5-a]pyridine Scaffold: A Versatile Core for Drug Discovery

The imidazo[1,5-a]pyridine nucleus is a nitrogen-containing fused heterocyclic system that has garnered significant attention in pharmaceutical research. Its rigid, planar structure and tunable electronic properties make it an ideal scaffold for designing molecules that can interact with a variety of biological targets.[1] The broader class of imidazopyridines, which includes the isomeric imidazo[1,2-a]pyridines, has yielded marketed drugs and clinical candidates for a range of indications.[4][5]

Derivatives of the imidazo[1,5-a]pyridine scaffold have been reported to exhibit diverse pharmacological effects, including:

  • Anticancer Properties : Various substituted imidazo[1,5-a]pyridines have shown potential as anti-cancer agents, highlighting the scaffold's relevance in oncology research.[1]

  • Enzyme Inhibition : A notable example is the identification of imidazo[1,5-a]pyridines as a novel class of thromboxane A2 synthetase inhibitors, suggesting a role in cardiovascular and inflammatory diseases.[6]

  • Antibacterial and Antimicrobial Activity : The fused imidazole and pyridine rings are a common feature in compounds developed to combat multi-drug resistant bacterial infections.[7]

Given this precedent, this compound, with its specific substitution pattern, warrants a thorough investigation to unlock its therapeutic potential.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the activities of structurally related imidazopyridine derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will form the basis of the proposed experimental workflow.

  • Hypothesis 1: Kinase Inhibition : Many heterocyclic compounds, including imidazopyrazine derivatives, function as kinase inhibitors.[8] The ATP-binding pocket of kinases is a common target for such scaffolds. It is plausible that the title compound could inhibit protein kinases involved in oncogenic signaling pathways (e.g., PI3K, receptor tyrosine kinases).

  • Hypothesis 2: Inhibition of Metabolic Enzymes : The documented activity of an imidazo[1,5-a]pyridine as a thromboxane A2 synthetase inhibitor suggests that other metabolic enzymes could be potential targets.[6]

  • Hypothesis 3: Disruption of DNA Replication or Repair : The planar nature of the fused ring system could allow for intercalation with DNA or interference with proteins involved in DNA maintenance, a common mechanism for cytotoxic agents.

  • Hypothesis 4: Modulation of G-Protein Coupled Receptors (GPCRs) : The structural motifs present in the compound are also found in ligands for various GPCRs, which are key regulators of cellular signaling.

The following sections outline a comprehensive research plan to systematically test these hypotheses and identify the specific molecular target(s).

Experimental Workflow for Mechanism of Action Elucidation

This section provides a step-by-step guide for researchers to determine the MoA of this compound. The workflow is designed as a self-validating system, where the results of each stage inform the design of subsequent experiments.

Phase 1: Initial Phenotypic Screening and Pathway Analysis

The first step is to characterize the compound's biological effect at a cellular level.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

  • Cell Line Selection : Choose a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, PC-3 - prostate, MCF-7 - breast) for initial screening.[8] Include a non-cancerous cell line (e.g., MEF or hTERT-RPE1) to assess selectivity.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium.

  • Cell Seeding : Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment : Treat the cells with a range of compound concentrations (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assessment : Use a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo) to quantify cell viability.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation: IC50 Values

Cell LineTumor TypeIC50 (µM)
A549Lung CarcinomaExperimental Value
PC-3Prostate AdenocarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
hTERT-RPE1Non-cancerousExperimental Value

This table should be populated with experimental data.

Logical Workflow for Initial Investigation

MoA_Workflow_1 cluster_phase1 Phase 1: Phenotypic Screening start Synthesize/Acquire Compound pheno_screen Phenotypic Screen (Cancer Cell Line Panel) start->pheno_screen ic50 Determine IC50 Values pheno_screen->ic50 selectivity Assess Selectivity (Cancer vs. Normal Cells) ic50->selectivity pathway Pathway Analysis (e.g., Reporter Assays, Western Blot) selectivity->pathway hypothesis Formulate Initial Hypothesis (e.g., Kinase, Metabolic Enzyme) pathway->hypothesis MoA_Workflow_2 cluster_phase3 Phase 3: Target ID & Validation start Hypothesis from Phase 1/2 probe Synthesize Affinity Probe start->probe pulldown Affinity Pulldown from Cell Lysate probe->pulldown ms LC-MS/MS Proteomics pulldown->ms candidates Identify Candidate Proteins ms->candidates validation Orthogonal Validation (CETSA, RNAi, Enzyme Assay) candidates->validation target Confirmed Molecular Target validation->target

References

Spectroscopic Characterization of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopic interpretation and comparative data from closely related imidazo[1,5-a]pyridine derivatives to provide a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural and electronic properties of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (CAS 1039357-00-0) possesses a fused bicyclic heteroaromatic core.[1][2][3] The imidazo[1,5-a]pyridine scaffold is known for its unique photophysical properties, making its derivatives promising candidates for various applications.[4][5] The strategic placement of a bromine atom at the 3-position and a methyl carboxylate group at the 1-position significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signatures.

A comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for unambiguous structure elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on the analysis of related imidazo[1,5-a]pyridine structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound in a standard deuterated solvent such as CDCl₃.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the anisotropic effects of the aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-58.10 - 8.30ddJ = 7.0, 1.2
H-77.40 - 7.60ddJ = 9.0, 7.0
H-87.00 - 7.20dJ = 9.0
H-66.80 - 7.00tdJ = 7.0, 1.2
OCH₃3.90 - 4.10s-
  • Causality behind Predictions: The predicted downfield shift for H-5 is attributed to its peri-position relative to the nitrogen atom (N4), resulting in significant deshielding. The protons H-6, H-7, and H-8 are expected in the typical aromatic region, with their coupling patterns reflecting their ortho, meta, and para relationships. The methyl ester protons are anticipated as a sharp singlet in the range of 3.90-4.10 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O160.0 - 165.0
C-8a135.0 - 140.0
C-1130.0 - 135.0
C-7128.0 - 132.0
C-5120.0 - 125.0
C-8115.0 - 120.0
C-6110.0 - 115.0
C-395.0 - 105.0
OCH₃52.0 - 55.0
  • Expert Interpretation: The quaternary carbon C-3, directly attached to the bromine atom, is expected to be significantly shielded, appearing at a relatively upfield chemical shift for an aromatic carbon. The carbonyl carbon of the ester group will be the most downfield signal. The remaining aromatic carbons are predicted based on substituent effects and comparison with known imidazo[1,5-a]pyridine systems.[4]

NMR Experimental Protocol

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 20 ppm

    • Acquisition time: 4 seconds

    • Relaxation delay: 2 seconds

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1.5 seconds

    • Relaxation delay: 2 seconds

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂O₂), the expected mass spectrometric data is as follows.

Table 3: Predicted Mass Spectrometry Data

IonCalculated m/z
[M]⁺253.9691
[M+H]⁺254.9769
[M+Na]⁺276.9589
  • Trustworthiness of Data: The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). Therefore, the molecular ion peak ([M]⁺) and related fragment ions will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass units. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule. The molecular weight of the compound is 255.07 g/mol .[1][2][3]

Mass Spectrometry Experimental Workflow

cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample Compound in Solution ESI Electrospray Ionization (ESI) Sample->ESI Infusion TOF Time-of-Flight (TOF) Analyzer ESI->TOF Ion Transfer Detector Ion Detector TOF->Detector Ion Separation Data Mass Spectrum Detector->Data Signal Processing

Caption: High-Resolution Mass Spectrometry (HRMS) Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption frequencies for this compound are summarized below.

Table 4: Predicted Infrared Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H (aromatic)3050 - 3150
C-H (aliphatic, OCH₃)2900 - 3000
C=O (ester)1710 - 1730
C=N1620 - 1650
C=C (aromatic)1450 - 1600
C-O (ester)1200 - 1300
C-Br500 - 600
  • Authoritative Grounding: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl (C=O) stretch, typically appearing around 1720 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazo[1,5-a]pyridine ring will appear in the 1450-1650 cm⁻¹ region. The C-O stretch of the ester and the C-Br stretch will be found in the fingerprint region.

Conclusion

This technical guide provides a detailed, predictive spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with comparative data from related compounds, we have established a reliable set of expected spectral data. The provided experimental protocols offer a self-validating system for researchers to confirm these predictions upon synthesis and purification of the target compound. This guide serves as a valuable resource for scientists engaged in the development and characterization of novel heterocyclic molecules.

References

A Guide to the ¹H NMR Spectral Interpretation of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral data based on established principles and comparative analysis with related structures.

Introduction: The Structural Elucidation of a Privileged Scaffold

The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and steric properties make it a "privileged structure" for the design of novel therapeutic agents. This compound (CAS 1039357-00-0) is a key building block in the synthesis of such molecules, and its unambiguous structural characterization is paramount.[1][2][3] ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose, providing precise information about the electronic environment of each proton in the molecule.

This guide will first establish a theoretical framework for the expected ¹H NMR spectrum of the title compound by dissecting its molecular structure and the influence of its substituents. This will be followed by a detailed, field-proven experimental protocol for acquiring a high-quality spectrum. Finally, a thorough interpretation of the predicted spectral data will be presented, drawing on empirical data from analogous compounds to ensure a trustworthy and authoritative analysis.

Theoretical Analysis of the ¹H NMR Spectrum

The molecular structure of this compound dictates a unique ¹H NMR spectrum. The molecule possesses five aromatic protons on the imidazo[1,5-a]pyridine core and three protons from the methyl ester group. The bromine atom at the 3-position and the methyl carboxylate group at the 1-position significantly influence the electronic distribution within the heterocyclic system, leading to predictable shifts in the proton resonances.

Predicted Chemical Shifts and Multiplicities

Based on the analysis of the parent imidazo[1,5-a]pyridine ring system and the known effects of substituents, the following ¹H NMR spectral characteristics are predicted for this compound. The proton numbering convention used is illustrated in the diagram below.

Caption: Molecular structure of this compound with proton numbering.

Protons of the Pyridine Ring (H5, H6, H7, H8):

The protons on the pyridine moiety of the imidazo[1,5-a]pyridine core typically resonate in the aromatic region of the spectrum (δ 6.5-8.5 ppm). Their precise chemical shifts and coupling patterns are dictated by their relative positions and the electronic influence of the fused imidazole ring and its substituents.

  • H5: This proton is expected to be the most downfield of the pyridine ring protons due to its proximity to the electron-withdrawing nitrogen atom of the pyridine ring and the bridgehead nitrogen. It is anticipated to appear as a doublet of doublets (dd).

  • H8: This proton is adjacent to the bridgehead nitrogen and is also expected to be significantly deshielded, appearing as a doublet.

  • H6 and H7: These protons are located in the middle of the pyridine ring and their chemical shifts are generally found to be more upfield compared to H5 and H8. They will exhibit coupling to each other and to their neighboring protons, resulting in complex multiplets, likely a triplet or doublet of doublets for each.

Proton of the Imidazole Ring:

The parent imidazo[1,5-a]pyridine has a proton at the 3-position. In the title compound, this position is substituted with a bromine atom. Bromine, being an electronegative atom, exerts a significant anisotropic effect which can influence the chemical shifts of nearby protons.[4][5]

Protons of the Methyl Carboxylate Group (-COOCH₃):

The three protons of the methyl group are chemically equivalent and will therefore appear as a sharp singlet. Due to the electron-withdrawing nature of the adjacent carboxyl group, this singlet is expected to appear in the range of δ 3.8-4.0 ppm.

Predicted Coupling Constants

The spin-spin coupling between the protons on the pyridine ring will provide valuable structural information. The expected coupling constants (J-values) are:

  • Ortho coupling (³J): Between adjacent protons (e.g., H5-H6, H6-H7, H7-H8), the coupling constant is typically in the range of 6-9 Hz.

  • Meta coupling (⁴J): Between protons separated by two bonds (e.g., H5-H7, H6-H8), the coupling is much smaller, generally 1-3 Hz.

  • Para coupling (⁵J): Between protons separated by three bonds (e.g., H5-H8), the coupling is usually very small or negligible (<1 Hz).

A summary of the predicted ¹H NMR data is presented in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H58.2 - 8.5dd³J(H5,H6) ≈ 7-9; ⁴J(H5,H7) ≈ 1-2
H87.8 - 8.1d³J(H7,H8) ≈ 6-8
H77.2 - 7.5t or dd³J(H6,H7) ≈ 6-8; ³J(H7,H8) ≈ 6-8
H66.8 - 7.1t or dd³J(H5,H6) ≈ 7-9; ³J(H6,H7) ≈ 6-8
-COOCH₃3.8 - 4.0sN/A

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential. The following protocol is recommended for a 400 MHz NMR spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of the compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add a small amount of internal standard (e.g., TMS) B->C D Transfer the solution to a 5 mm NMR tube C->D E Insert the sample into the NMR spectrometer D->E F Lock and shim the magnetic field E->F G Set acquisition parameters (e.g., pulse sequence, number of scans) F->G H Acquire the Free Induction Decay (FID) G->H I Apply Fourier Transform to the FID H->I J Phase and baseline correct the spectrum I->J K Calibrate the chemical shift scale using the internal standard J->K L Integrate the signals and analyze multiplicities and coupling constants K->L

Caption: Experimental workflow for ¹H NMR data acquisition and processing.

Sample Preparation
  • Compound: Use a sample of this compound with a purity of at least 95%.[3]

  • Solvent: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Other common deuterated solvents such as DMSO-d₆ or Acetone-d₆ can also be used, but may result in different chemical shifts.[6][7]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

NMR Spectrometer Parameters (400 MHz)
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient.

  • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

  • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is advised to ensure good resolution.

  • Spectral Width (sw): A spectral width of 16 ppm (from -2 to 14 ppm) will cover the entire expected range of proton signals.

Interpretation and Discussion of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region and one singlet in the aliphatic region. The interpretation of this spectrum relies on a detailed analysis of the chemical shifts, multiplicities, and coupling constants, and is strongly supported by data from related compounds.

For instance, the ¹H NMR spectrum of the closely related 1-bromoimidazo[1,5-a]pyridine in CDCl₃ shows signals at δ 8.04 (s, 1H), 7.89 (d, J = 7.1 Hz, 1H), 7.36 (d, J = 9.3 Hz, 1H), 6.77 (dd, J = 9.3, 6.3 Hz, 1H), and 6.60 (dd, J = 7.1, 6.3 Hz, 1H).[8] This provides a solid foundation for assigning the protons of the pyridine ring in our target molecule. The introduction of the methyl carboxylate group at the 1-position will likely induce a downfield shift for the neighboring protons, particularly H8.

The absence of a signal in the δ 7.5-8.0 ppm region, where the H3 proton of the unsubstituted imidazo[1,5-a]pyridine would appear, confirms the presence of the bromine substituent at this position. The sharp singlet for the methyl ester protons around δ 3.9 ppm will be a clear indicator of this functional group.

Conclusion

This technical guide has provided a comprehensive theoretical framework and a practical experimental protocol for the ¹H NMR analysis of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling in this heterocyclic system, and by leveraging comparative data from analogous structures, researchers can confidently acquire and interpret the ¹H NMR spectrum of this important synthetic building block. The detailed analysis presented herein serves as a valuable resource for the structural verification and quality control of this compound in research and development settings.

References

A Technical Guide to the ¹³C NMR Spectroscopy of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The Imidazo[1,5-a]pyridine Core: A Spectroscopic Overview

The imidazo[1,5-a]pyridine ring system is an aromatic, 10 π-electron bicyclic heterocycle. Understanding the ¹³C NMR spectrum of the parent compound is the first step in interpreting the spectra of its derivatives.

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} dot

Caption: IUPAC numbering of the imidazo[1,5-a]pyridine core.

The reported ¹³C NMR spectrum of the unsubstituted imidazo[1,5-a]pyridine in CDCl₃ shows the following approximate chemical shifts:

Carbon AtomChemical Shift (δ, ppm)
C-1~125.5
C-3~117.9
C-5~113.1
C-6~121.2
C-7~119.2
C-8~129.1
C-8a~136.6

Data is sourced from publicly available spectral databases for the parent imidazo[1,5-a]pyridine.[3]

Predicted ¹³C NMR Spectrum of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

The introduction of a bromine atom at the C-3 position and a methyl carboxylate group at the C-1 position will induce significant changes in the chemical shifts of the carbon atoms in the imidazo[1,5-a]pyridine core. These effects are primarily due to the inductive and resonance effects of the substituents.

dot graph "Substituted_Molecule_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} dot

Caption: Structure of this compound.

Below is a table of predicted ¹³C NMR chemical shifts for the target molecule, with justifications based on established substituent effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Shift
C-1 128 - 132The electron-withdrawing methyl carboxylate group will cause a downfield shift from the parent compound's ~125.5 ppm.
C-3 95 - 105The "heavy atom effect" of bromine will cause a significant upfield shift (shielding) of the directly attached carbon.
C-5 114 - 118Minor downfield shift due to the overall electron-withdrawing nature of the substituents on the imidazole ring.
C-6 122 - 126Minimal change expected as it is relatively remote from the substituents.
C-7 120 - 124Minimal change expected.
C-8 130 - 134Minor downfield shift due to proximity to the substituted imidazole ring.
C-8a 138 - 142The electron-withdrawing nature of the substituents on the fused imidazole ring will likely cause a downfield shift.
C=O 160 - 165Typical range for an ester carbonyl carbon. Data from similar structures supports this range.[4]
-OCH₃ 51 - 55Typical range for a methyl ester carbon.[5]

Key Factors Influencing the Chemical Shifts

The Effect of the 3-Bromo Substituent

The bromine atom at the C-3 position is expected to have the most dramatic effect on the ¹³C NMR spectrum. The large, electron-rich bromine atom causes significant shielding of the directly bonded carbon (C-3), leading to a pronounced upfield shift. This is a well-documented phenomenon known as the "heavy atom effect".

The Effect of the 1-Carboxylate Substituent

The methyl carboxylate group at the C-1 position is an electron-withdrawing group. This will deshield the directly attached carbon (C-1), causing a downfield shift in its resonance. The electron-withdrawing nature of this group will also have a smaller, but noticeable, deshielding effect on other carbons in the ring system, particularly those in close proximity or in conjugation.

dot graph "Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Logical workflow for predicting the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is based on standard practices for the analysis of heterocyclic organic compounds.[6][7]

Sample Preparation
  • Dissolve 15-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for imidazo[1,5-a]pyridine derivatives. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used if solubility in CDCl₃ is an issue.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Observe Nucleus ¹³C
Decoupling Proton decoupledTo simplify the spectrum to single lines for each unique carbon.
Pulse Program Standard single pulse (e.g., zgpg30)A standard pulse program for quantitative ¹³C NMR.
Acquisition Time (AQ) 1-2 secondsTo ensure good resolution.
Relaxation Delay (D1) 2-5 secondsTo allow for full relaxation of the carbon nuclei, especially quaternary carbons, for better quantitation.
Number of Scans (NS) 1024 - 4096 (or more)Due to the low natural abundance of ¹³C, a large number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW) 0 - 220 ppmTo cover the full range of expected chemical shifts for organic molecules.
Temperature 298 K (25 °C)Standard room temperature for analysis.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Standard workflow for ¹³C NMR analysis.

Conclusion

While direct experimental data for the ¹³C NMR spectrum of this compound is not currently prevalent in the scientific literature, a robust and reliable prediction of its spectrum can be made. By starting with the known spectrum of the parent imidazo[1,5-a]pyridine scaffold and applying established principles of substituent effects, a detailed and informative interpretation is possible. The expected spectrum will be characterized by a significantly shielded C-3 carbon due to the bromine substituent and a deshielded C-1 carbon due to the methyl carboxylate group. The experimental protocol outlined in this guide provides a clear and effective methodology for obtaining a high-quality spectrum of this, and related, compounds. This foundational understanding is critical for researchers working on the synthesis and application of these important heterocyclic molecules.

References

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. This document offers a detailed exploration of the expected mass spectral characteristics, ionization behavior, and fragmentation pathways of this molecule, grounded in established principles of mass spectrometry and data from related compounds.

Introduction: The Significance of Mass Spectrometry in Characterizing Novel Heterocycles

This compound belongs to the imidazopyridine class of fused N-heterocycles, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Mass spectrometry is an indispensable tool for the structural elucidation and characterization of such novel compounds. It provides precise mass measurements, reveals isotopic compositions, and through tandem mass spectrometry (MS/MS), offers detailed structural insights via controlled fragmentation. This guide will delve into the expected mass spectrometric behavior of this specific molecule, providing a predictive framework for its analysis.

Molecular and Isotopic Profile

The fundamental characteristics of this compound are essential for interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂[3][4][5]
Monoisotopic Mass 253.9691 Da
Average Mass 255.07 g/mol [3][4][5]
Key Structural Features Imidazo[1,5-a]pyridine core, Bromine substituent, Methyl carboxylate group

A critical feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern in the mass spectrum for any bromine-containing ion, appearing as a pair of peaks (M and M+2) of approximately equal intensity, separated by two mass-to-charge units (m/z). This "doublet" is a definitive indicator of the presence of a single bromine atom in an ion.

Experimental Approach: High-Resolution Mass Spectrometry

For the analysis of this compound, high-resolution mass spectrometry (HRMS) coupled with a soft ionization technique is the method of choice.

Ionization Method: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized organic molecules like the target compound.[6] It typically generates protonated molecules, [M+H]⁺, in positive ion mode, with minimal in-source fragmentation. The nitrogen atoms in the imidazo[1,5-a]pyridine core are basic and will readily accept a proton.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray formation.

    • Drying Gas (N₂): Set to a flow rate and temperature (e.g., 200-300 °C) to facilitate desolvation.

  • Mass Analyzer: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500) on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. This involves the isolation of the protonated molecule, [M+H]⁺, followed by its fragmentation through collision-induced dissociation (CID).[7] The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Experimental Protocol: ESI-MS/MS Analysis

  • Precursor Ion Selection: Isolate the [M+H]⁺ isotopic cluster (m/z 254.9766 and 256.9746) in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Accelerate the isolated precursor ions into a collision cell containing an inert gas (e.g., argon or nitrogen). The collision energy should be varied (e.g., 10-40 eV) to control the extent of fragmentation.

  • Fragment Ion Analysis: Scan the second stage of the mass spectrometer to detect the resulting fragment ions.

Predicted Mass Spectrum and Fragmentation Pathways

Based on the structure of this compound and established fragmentation principles, the following spectral features and fragmentation pathways are anticipated.

Full Scan Mass Spectrum

In the full scan ESI-MS spectrum, the most prominent feature will be the protonated molecule, [M+H]⁺. Due to the bromine atom, this will appear as a doublet:

  • [M(⁷⁹Br)+H]⁺: m/z 254.9766

  • [M(⁸¹Br)+H]⁺: m/z 256.9746

The relative intensity of these two peaks will be approximately 1:1.

Predicted Fragmentation Pathways (MS/MS)

The fragmentation of the protonated molecule is expected to proceed through several key pathways, primarily involving the loss of the methyl carboxylate group and fragmentation of the imidazopyridine core.

Fragmentation_Pathway

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (32 Da). This would result in a fragment ion at m/z 223/225.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester can also lead to the loss of a methoxy radical (31 Da), yielding an acylium ion at m/z 224/226.

  • Decarbonylation: The acylium ion (m/z 224/226) can subsequently lose carbon monoxide (CO, 28 Da) to produce a fragment at m/z 196/198.

  • Loss of a Bromine Radical (Br•): Homolytic cleavage of the C-Br bond can result in the loss of a bromine radical (79 or 81 Da), leading to a fragment ion at m/z 176.

  • Loss of Hydrogen Bromide (HBr): Elimination of HBr (80 or 82 Da) is another plausible fragmentation pathway, which would yield a fragment at m/z 175.

The following diagram illustrates the logical flow of the experimental and analytical process.

MS_Workflow

Conclusion and Future Directions

This guide provides a detailed theoretical framework for the mass spectrometric analysis of this compound. The predicted ionization behavior and fragmentation pathways are based on the known chemical properties of the molecule and data from structurally related compounds. The characteristic bromine isotopic pattern will be a key feature in its mass spectrum. Tandem mass spectrometry via collision-induced dissociation is expected to yield fragments corresponding to losses of the methyl carboxylate group and cleavage of the imidazopyridine core.

Future experimental work should focus on acquiring high-resolution MS and MS/MS data for this specific compound to validate and refine the predicted fragmentation pathways. Such data will be invaluable for the unambiguous identification and structural characterization of this and other novel imidazo[1,5-a]pyridine derivatives in various research and development settings.

References

Introduction: The Imidazo[1,5-a]Pyridine Scaffold - A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Imidazo[1,5-a]Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine nucleus, a fused heterocyclic system comprising an imidazole and a pyridine ring, represents a cornerstone in modern medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it a versatile scaffold capable of interacting with a wide array of biological targets.[2] This structural motif is considered a "privileged" scaffold because its derivatives have been shown to exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] This guide provides a technical overview of the key biological activities of imidazo[1,5-a]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Section 1: Potent Anticancer Activity - A Multi-Mechanistic Approach

Imidazo[1,5-a]pyridine derivatives have emerged as highly promising candidates for anticancer drug development, primarily due to their ability to modulate multiple critical pathways involved in tumorigenesis and cell survival.

Mechanism of Action I: Inhibition of Critical Kinase Signaling Pathways

Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. Imidazo[1,5-a]pyridines have been expertly tailored to inhibit several key oncogenic kinases.

The PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node in cell signaling that promotes cell survival, proliferation, and growth. Its aberrant activation is a frequent event in many human cancers. Specific imidazo[1,5-a]pyridine-benzimidazole hybrids have been developed as potent inhibitors of this pathway.[3][4] By blocking PI3K, these compounds prevent the downstream activation of Akt, leading to a cascade of anti-proliferative and pro-apoptotic effects. This targeted approach is a cornerstone of modern cancer therapy, as it directly addresses a known driver of malignant transformation.[5][6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

Fig. 1: Inhibition of the PI3K/Akt Signaling Pathway.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is another critical receptor tyrosine kinase whose overactivity can lead to uncontrolled cell growth. Computational studies, including molecular dynamics simulations, have identified several imidazo[1,5-a]pyridine derivatives as promising EGFR tyrosine kinase inhibitors, positioning them as potential alternatives to existing drugs like erlotinib and osimertinib.[7][8]

Mechanism of Action II: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division (mitosis). Agents that interfere with microtubule dynamics are among the most effective chemotherapeutics. Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization, the process by which tubulin proteins assemble to form microtubules.[3][4] This disruption leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[3] The binding of these compounds often occurs at the colchicine binding site of tubulin.[3][4]

Quantitative Cytotoxicity Data and SAR Insights

The anticancer potential of these derivatives is quantified by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values. A selection of potent compounds is presented below.

Compound IDLinker/SubstituentTarget Cancer Cell LineGI50 / IC50 (µM)Reference
5d Benzimidazole HybridLeukemia (CCRF-CEM)1.06[3]
5d Benzimidazole HybridBreast (MCF-7)2.15[3]
5l Benzimidazole HybridLeukemia (RPMI-8226)0.43[3]
5l Benzimidazole HybridColon (HCT-116)0.74[3]
Compound 6 Thiazole-substitutedMelanoma (A375)9.7[9]
Compound 6 Thiazole-substitutedCervical (HeLa)15.2[9]

Structure-Activity Relationship (SAR) Insights:

  • Hybridization: Linking the imidazo[1,5-a]pyridine core with other heterocyclic systems like benzimidazole can significantly enhance cytotoxic activity.[3]

  • Substitution Patterns: The nature and position of substituents on the phenyl rings of the scaffold are critical. For kinase inhibitors, specific substitutions can dramatically improve potency and selectivity for one kinase isoform over others.[10] For tubulin inhibitors, modifications affecting the molecule's conformation can enhance its binding affinity to the colchicine site.

Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a foundational colorimetric method used to assess the cytotoxic effect of compounds by measuring the metabolic activity of cells.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[13]

Rationale: This protocol is chosen for its high reproducibility, sensitivity, and suitability for high-throughput screening of compound libraries against adherent cancer cell lines.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: a. Culture cancer cells (e.g., MCF-7, A549) to approximately 80% confluency in appropriate culture medium. b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. e. Include wells for controls: "untreated" (cells with medium only), "vehicle" (cells with medium and the compound's solvent, e.g., 0.1% DMSO), and "blank" (medium only, no cells). f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the imidazo[1,5-a]pyridine derivative in DMSO. b. Create a series of serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the corresponding compound concentrations. d. Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). b. After the treatment incubation, add 20 µL of the MTT solution to each well. c. Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: a. Subtract the average absorbance of the "blank" wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100. c. Plot the percentage viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value.

Fig. 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Section 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Imidazo[1,5-a]pyridine derivatives have demonstrated significant anti-inflammatory effects by targeting core inflammatory signaling pathways.

Mechanism: Modulation of the STAT3/NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) pathways are critical mediators of the inflammatory response.[15] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16] Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by suppressing the activation of both NF-κB and STAT3.[17] This is achieved, in part, by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus.[15]

Fig. 3: Modulation of the NF-κB Inflammatory Pathway.

Section 3: Antimicrobial and Antiviral Activities

The imidazo[1,5-a]pyridine scaffold has also been explored for its potential in combating infectious diseases.

Antibacterial and Antifungal Activity

Derivatives of the related imidazo[1,5-a]quinoxaline system have shown effective bacteriostatic and fungistatic activities.[18] The antimicrobial properties are often dependent on the nature of alkyl substituents on the pyridinium and quinoxaline rings.

Compound ClassTarget OrganismActivity MetricResultReference
Imidazo[4,5-b]pyridinesE. coliMIC32 µM[19]
Imidazo[1,5-a]quinoxalinesBacteria & FungiMICComparable to reference drugs[18]
Antiviral Activity

Various imidazopyridine isomers have shown promise as antiviral agents. Studies have reported activity against a range of viruses, including Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV) - a surrogate for Hepatitis C virus - and Human Cytomegalovirus (HCMV).[20][21][22][23] The mechanism often involves the inhibition of viral replication or other key stages in the viral life cycle. For instance, some RSV inhibitors act by targeting the initiation of viral RNA synthesis.[21]

Conclusion and Future Outlook

The imidazo[1,5-a]pyridine core and its isomers represent a profoundly versatile and "biologically privileged" scaffold in drug discovery. The derivatives have demonstrated a remarkable range of activities, most notably as multi-mechanistic anticancer agents that can inhibit key kinase pathways and disrupt fundamental cellular processes like mitosis. Their ability to modulate core inflammatory pathways further broadens their therapeutic potential. The extensive structure-activity relationship data available provides a robust foundation for the rational design of next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research will likely focus on optimizing these lead compounds for in vivo efficacy and safety, with the ultimate goal of translating these promising laboratory findings into clinically effective therapies for cancer, inflammatory diseases, and infectious agents.

References

The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and presence in a multitude of biologically active compounds. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to target a wide array of biological entities. This guide provides a comprehensive overview of the imidazo[1,5-a]pyridine scaffold, delving into its synthesis, key therapeutic applications, structure-activity relationships, and future outlook. Particular focus is placed on its burgeoning role in the development of novel anticancer agents, treatments for neurodegenerative diseases, and other significant therapeutic areas. This document is intended to serve as an in-depth resource for researchers and drug development professionals, providing both foundational knowledge and insights into the latest advancements in the field.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,5-a]pyridine system is a nitrogen-containing fused heterocycle that has garnered significant attention in the pharmaceutical sciences. Its rigid, planar structure provides a well-defined framework for the spatial orientation of various functional groups, facilitating specific interactions with biological targets. This inherent structural advantage, coupled with its synthetic accessibility, has led to the exploration of imidazo[1,5-a]pyridine derivatives across a broad spectrum of therapeutic indications.

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulatory effects. The scaffold's ability to serve as a versatile template for library synthesis has made it a cornerstone in many drug discovery programs.

Synthetic Strategies for the Imidazo[1,5-a]pyridine Core

The construction of the imidazo[1,5-a]pyridine nucleus can be achieved through various synthetic routes, often characterized by their efficiency and adaptability for generating diverse analogues. Key

Discovery of Novel Imidazo[1,5-a]pyridine Compounds: A Guide to Synthesis, Evaluation, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique chemical structure, characterized by a fused imidazole and pyridine ring system, imparts a versatile range of biological activities and intriguing photophysical properties.[1][2] This scaffold is a key component in numerous pharmaceuticals and agrochemicals, underscoring its therapeutic and commercial relevance.[3] This guide provides a comprehensive technical overview for researchers, detailing modern synthetic strategies, robust biological evaluation protocols, and the critical analysis of structure-activity relationships (SAR) that drive the discovery of novel imidazo[1,5-a]pyridine-based agents.

Strategic Synthesis of the Imidazo[1,5-a]pyridine Core

The construction of the imidazo[1,5-a]pyridine nucleus is achievable through several elegant and efficient synthetic routes. The choice of method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Modern synthetic chemistry has moved towards methodologies that offer high efficiency, atom economy, and functional group tolerance.

Several powerful strategies have been developed, including cyclocondensation, multi-component reactions (MCRs), and transannulation.[3]

  • Cyclocondensation Reactions: This classical approach often involves the reaction of a 2-picolylamine derivative with an appropriate cyclizing agent. For instance, the reaction between 2-picolylamine and various aldehydes in the presence of an oxidant like selenium dioxide provides a direct route to 3-substituted imidazo[1,5-a]pyridines.[4] The oxidant is crucial for the in-situ dehydrogenation step that leads to the aromatic heterocyclic system.

  • Multi-Component Reactions (MCRs): MCRs are highly valued for their efficiency, allowing the formation of complex molecules in a single step from three or more starting materials. A notable example is the three-component coupling of substituted picolinaldehydes, amines, and formaldehyde, which yields diverse imidazo[1,5-a]pyridinium ions under mild conditions.[5] This approach is particularly powerful for rapidly building libraries of analogs for SAR studies.

  • Transannulation Reactions: These reactions involve the conversion of one heterocyclic ring system into another. A metal-free denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, offers an elegant route to the imidazo[1,5-a]pyridine core.[5] The choice of solvent is critical in this transformation to achieve high yields.

  • Ritter-Type Reactions: More recently, novel methods utilizing Ritter-type reactions have been developed. This involves the generation of a benzylic carbocation from a pyridinylmethanol precursor using a catalyst like bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃).[6] This carbocation is then trapped by a nitrile, leading to a nitrilium ion intermediate that undergoes intramolecular cyclization to form the desired product.[6]

The following diagram illustrates a generalized workflow for the synthesis and initial screening of a novel compound library.

G cluster_0 Synthesis Stage cluster_1 Screening Stage Start Select Synthetic Route (e.g., MCR, Cyclocondensation) Reagents Procure Starting Materials (Picolinaldehyde, Amines, etc.) Start->Reagents Reaction Perform Reaction & Optimization (Solvent, Temp., Catalyst) Reagents->Reaction Purify Purification & Isolation (Chromatography, Recrystallization) Reaction->Purify Confirm Structural Confirmation (NMR, MS, X-Ray) Purify->Confirm PrimaryAssay Primary Biological Screen (e.g., In Vitro Cytotoxicity) Confirm->PrimaryAssay Submit Pure Compounds HitID Hit Identification PrimaryAssay->HitID DoseResponse Dose-Response & IC50/GI50 Determination HitID->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity Selectivity->Start SAR-Guided Redesign

Fig 1. General workflow for synthesis and screening.

Experimental Protocol: Three-Component Synthesis

This protocol provides a representative example of an efficient three-component coupling reaction to form the imidazo[1,5-a]pyridine core.[5]

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted picolinaldehyde (1.0 mmol, 1.0 equiv) and the selected primary amine (1.1 mmol, 1.1 equiv) in a suitable solvent such as ethanol (10 mL).

  • Reaction Initiation: To the stirring solution, add an aqueous solution of formaldehyde (37 wt. %, 1.2 mmol, 1.2 equiv).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure imidazo[1,5-a]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Therapeutic Potential

Imidazo[1,5-a]pyridine derivatives exhibit a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery across multiple therapeutic areas.

  • Anticancer Agents: This is one of the most explored applications. These compounds have been shown to act through various mechanisms, including:

    • Tubulin Polymerization Inhibition: Certain imidazo[1,5-a]pyridine-benzimidazole hybrids induce G2/M cell cycle arrest and apoptosis by inhibiting microtubule assembly.[7]

    • Kinase Inhibition: They have been developed as potent and selective inhibitors of key oncogenic kinases such as c-Met and within the PI3K/Akt pathway.[7][8]

    • Covalent Inhibition: The scaffold has been successfully utilized to develop targeted covalent inhibitors, for example, against the KRAS G12C mutant, a challenging target in cancer therapy.[9]

  • Anti-infective Agents: Novel derivatives have shown promise against infectious diseases. For example, specific analogs have been identified as potent inhibitors of the Mycobacterium tuberculosis QcrB protein, a component of the electron transport chain essential for bacterial respiration.[10]

  • CNS Applications: The scaffold's ability to cross the blood-brain barrier has been exploited to design ligands for imaging neurodegenerative diseases. Radioiodinated derivatives have shown excellent binding affinity to β-Amyloid plaques, making them potential diagnostic agents for Alzheimer's disease.[11]

  • Anti-inflammatory Agents: By targeting key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LO), these compounds can inhibit the production of leukotrienes, which are potent lipid mediators of inflammation.[12]

The diagram below illustrates the PI3K/Akt signaling pathway, a common target for imidazo[1,5-a]pyridine-based anticancer agents.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Fig 2. Inhibition of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the imidazo[1,5-a]pyridine core is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies reveal how different substituents at various positions influence biological activity.

PositionSubstitution TypeObserved Effect on Biological ActivityReference
C1 Aryl or Heteroaryl GroupsOften crucial for potency. Can form key interactions with target proteins. For tubulin inhibitors, a substituted phenyl ring at C1 is common.[7]
C3 Phenyl, Substituted PhenylSignificantly impacts activity. In PI3K inhibitors, this position often accommodates groups that interact with the hinge region of the kinase.[7]
C5, C7 Small, Electron-withdrawing/donating groupsCan modulate electronic properties and metabolic stability. Halogens (e.g., Cl, F) or methoxy groups can fine-tune activity and ADME properties.[12][13]
N2 (No direct substitution)The nitrogen atom at this position is a key hydrogen bond acceptor in many ligand-protein interactions.[13]

Trustworthiness through Self-Validation: The protocols described herein are designed to be self-validating. For instance, in the synthesis protocol, the rigorous characterization via NMR and HRMS ensures the structural integrity of every new compound. In biological assays, the inclusion of positive and negative controls (e.g., a known inhibitor and a vehicle control) validates the results of each experimental run.

This protocol is a standard method for assessing the cytotoxic effect of newly synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[1,5-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI₅₀ (concentration for 50% inhibition of cell growth) using non-linear regression analysis.

Future Perspectives

The imidazo[1,5-a]pyridine scaffold remains a fertile ground for discovery. Future research will likely focus on several key areas:

  • Targeted Therapies: Expanding the range of protein targets, including novel kinases, epigenetic targets, and protein-protein interactions.

  • Photophysical Applications: Exploiting the inherent luminescent properties of these compounds to develop advanced materials for OLEDs, chemical sensors, and bio-imaging probes.[1][4]

  • Improved Drug Delivery: Developing prodrugs or novel formulations to enhance the pharmacokinetic profiles and targeted delivery of potent imidazo[1,5-a]pyridine-based drugs.

This guide provides a foundational framework for the exploration of imidazo[1,5-a]pyridines. By combining rational synthetic design with rigorous biological evaluation, researchers can continue to unlock the vast potential of this remarkable heterocyclic system.

References

The Strategic Deployment of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazo[1,5-a]pyridine Scaffold – A Privileged Core in Medicinal Chemistry

The landscape of contemporary drug discovery is perpetually in search of molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and the potential for diverse biological activity. Among the pantheon of heterocyclic systems, the imidazo[1,5-a]pyridine core has emerged as a "privileged" structure.[1][2] Its unique electronic and steric features, coupled with its presence in a variety of biologically active molecules, underscore its significance for medicinal chemists.[2] This guide focuses on a particularly valuable derivative: Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate. We will delve into its strategic importance as a versatile fragment for the generation of novel therapeutic candidates, particularly in the realm of kinase inhibition.

Deconstructing the Fragment: Physicochemical Properties and Strategic Advantages

This compound is a solid compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol .[3] Its structure presents several key features that make it an exemplary fragment for drug discovery campaigns.

PropertyValueSource
Molecular FormulaC₉H₇BrN₂O₂[3]
Molecular Weight255.07 g/mol [3]
AppearanceSolid[3]
PurityTypically ≥95%[3]

The strategic utility of this fragment can be attributed to three primary characteristics:

  • The Imidazo[1,5-a]pyridine Core: This bicyclic heteroaromatic system provides a rigid, three-dimensional framework that can effectively probe the binding pockets of protein targets. Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking and other non-covalent interactions.[1]

  • The Bromine Handle: The bromine atom at the 3-position is not merely a placeholder. It serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the facile and targeted elaboration of the fragment into more complex molecules with improved potency and selectivity.

  • The Methyl Carboxylate Group: The ester at the 1-position offers an additional point for modification or can contribute to the overall physicochemical properties of the molecule, influencing solubility and cell permeability.

Synthesis of the Core Fragment: A Plausible and Referenced Protocol

Synthesis of Methyl imidazo[1,5-a]pyridine-1-carboxylate

The initial synthesis of the imidazo[1,5-a]pyridine ring system can be achieved through various methods, including the cyclization of 2-aminomethylpyridine derivatives.[6] A plausible approach involves the reaction of a suitable pyridine precursor with a glyoxylate derivative.

Experimental Protocol:

  • Starting Materials: 2-Aminomethylpyridine and methyl glyoxylate.

  • Reaction: Condensation of 2-aminomethylpyridine with methyl glyoxylate in a suitable solvent such as ethanol, followed by an oxidative cyclization step. This can often be achieved in a one-pot manner.[7]

  • Purification: The crude product can be purified by column chromatography on silica gel to yield Methyl imidazo[1,5-a]pyridine-1-carboxylate.

Regioselective Bromination

The subsequent bromination of the imidazo[1,5-a]pyridine core is a critical step. For the closely related imidazo[1,2-a]pyridine system, regioselective bromination at the C3 position has been well-documented using various brominating agents.[8][9] This regioselectivity is driven by the electronic properties of the heterocyclic ring system. A similar outcome is anticipated for the imidazo[1,5-a]pyridine scaffold.

Experimental Protocol:

  • Starting Material: Methyl imidazo[1,5-a]pyridine-1-carboxylate.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or DMF at room temperature.

  • Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The desired product, this compound, is then isolated and purified by column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-Aminomethylpyridine 2-Aminomethylpyridine Cyclization Condensation & Oxidative Cyclization 2-Aminomethylpyridine->Cyclization Methyl_glyoxylate Methyl glyoxylate Methyl_glyoxylate->Cyclization Imidazo_core Methyl imidazo[1,5-a]pyridine- 1-carboxylate Cyclization->Imidazo_core Bromination Regioselective Bromination (NBS) Imidazo_core->Bromination Final_Product Methyl 3-bromoimidazo[1,5-a]pyridine- 1-carboxylate Bromination->Final_Product

Caption: Synthetic pathway for the target fragment.

The Fragment in Action: A Gateway to Diverse Chemical Space

The true power of this compound lies in its ability to serve as a versatile building block for the rapid generation of compound libraries. The C3-bromo substituent is the key to unlocking this potential through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or esters.[10][11] This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position of the imidazo[1,5-a]pyridine core.

Experimental Protocol (General):

  • Reactants: this compound, an appropriate aryl or heteroaryl boronic acid.

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand.

  • Base: A mild base like potassium carbonate or cesium carbonate is typically used.[10]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.

  • Reaction Conditions: The reaction is heated, often under an inert atmosphere, until completion.

  • Purification: Standard work-up and purification by column chromatography.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionality

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling aryl halides with a diverse range of primary and secondary amines.[12][13] This reaction is particularly valuable for introducing functionalities that can act as hydrogen bond donors or acceptors, which are crucial for protein-ligand interactions.

Experimental Protocol (General):

  • Reactants: this compound and the desired primary or secondary amine.

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide is required.[12]

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are used.

  • Reaction Conditions: The reaction is typically heated under an inert atmosphere.

  • Purification: Aqueous work-up followed by purification via column chromatography.

Elaboration_Workflow cluster_elaboration Fragment Elaboration via Cross-Coupling Fragment Methyl 3-bromoimidazo[1,5-a]pyridine- 1-carboxylate Suzuki Suzuki-Miyaura Coupling Fragment->Suzuki Buchwald Buchwald-Hartwig Amination Fragment->Buchwald Aryl_Library Library of C3-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Library Amine_Library Library of C3-Amino Derivatives Buchwald->Amine_Library

Caption: Diversification of the core fragment.

Application in Fragment-Based Drug Discovery (FBDD): A Kinase Inhibitor Case Study

The imidazo[1,5-a]pyridine scaffold is a well-established core in the design of kinase inhibitors.[14][15] Its ability to mimic the purine core of ATP allows it to effectively bind to the hinge region of the kinase active site. The following outlines a hypothetical FBDD workflow using this compound as a starting point for the discovery of novel kinase inhibitors.

Stage 1: Fragment Screening and Hit Identification

A library of small, diverse fragments, including this compound, would be screened against the target kinase using biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography. The goal is to identify fragments that bind to the target, even with weak affinity.

Stage 2: Hit Validation and Structural Characterization

Once a hit is identified, its binding is validated and characterized. Ideally, a co-crystal structure of the fragment bound to the kinase is obtained. This provides crucial information about the binding mode and identifies vectors for chemical elaboration. In our hypothetical case, the imidazo[1,5-a]pyridine core would be expected to form hydrogen bonds with the kinase hinge region, with the C3-bromo substituent pointing towards a solvent-exposed region, making it an ideal point for modification.

Stage 3: Fragment Elaboration and Optimization

With the binding mode understood, the fragment is elaborated using the synthetic strategies outlined in Section 3. A library of analogues would be synthesized via Suzuki and Buchwald-Hartwig couplings to explore the structure-activity relationship (SAR). For example, different aryl groups could be introduced to probe for additional hydrophobic interactions, while various amines could be installed to form new hydrogen bonds or salt bridges.

Stage 4: Lead Optimization

Promising compounds from the elaborated library would then undergo further optimization of their pharmacological and pharmacokinetic properties (e.g., potency, selectivity, solubility, metabolic stability) to generate a lead candidate for preclinical development.

FBDD_Workflow cluster_fbdd FBDD Workflow for Kinase Inhibitor Discovery Screening Fragment Screening (SPR, NMR, X-ray) Hit_ID Hit Identification: Methyl 3-bromoimidazo[1,5-a]pyridine- 1-carboxylate Screening->Hit_ID Validation Hit Validation & Structural Characterization (Co-crystallography) Hit_ID->Validation Elaboration Fragment Elaboration (Suzuki, Buchwald-Hartwig) Validation->Elaboration SAR SAR Exploration Elaboration->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical FBDD cascade.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

This compound represents more than just another chemical building block. It is a strategically designed fragment that embodies the principles of modern drug discovery. Its privileged core provides a solid foundation for target engagement, while its synthetically versatile bromine handle offers a gateway to rapid and targeted exploration of chemical space. For researchers and drug development professionals, this fragment is a powerful tool for accelerating the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

Methodological & Application

Experimental protocol for "Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Introduction: The Imidazo[1,5-a]pyridine Scaffold in Drug Discovery

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold due to its prevalence in numerous biologically active compounds.[1] Molecules incorporating this structure have demonstrated a wide range of therapeutic potential, including potent antitumor and immunosuppressant activities.[1] The functionalization of this core at various positions allows for the fine-tuning of pharmacological properties, making its derivatives highly valuable in medicinal chemistry and drug development programs.[2][3]

This document provides a detailed, three-step experimental protocol for the synthesis of this compound, a key building block for creating more complex molecules. The protocol is designed for researchers and scientists in organic synthesis and drug development, offering in-depth explanations for key experimental choices and rigorous safety procedures.

The overall synthetic strategy involves the initial construction of the imidazo[1,5-a]pyridine ring system, followed by functionalization at the 1-position with a methyl carboxylate group, and concluding with a regioselective bromination at the 3-position.

Overall Synthetic Scheme

Synthetic_Scheme SM 2-(Aminomethyl)pyridine + Glyoxal Int1 Imidazo[1,5-a]pyridine (Intermediate 1) SM->Int1 Step 1: Cyclocondensation Int2 Methyl imidazo[1,5-a]pyridine- 1-carboxylate (Intermediate 2) Int1->Int2 Step 2: Carboxylation (Methyl Chloroformate, Et3N) FP Methyl 3-bromoimidazo[1,5-a]pyridine- 1-carboxylate (Final Product) Int2->FP Step 3: Bromination (NBS, DCM)

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of Imidazo[1,5-a]pyridine (Intermediate 1)

Principle & Mechanistic Insight

The construction of the core imidazo[1,5-a]pyridine scaffold is achieved via a cyclocondensation reaction. This method involves reacting 2-(aminomethyl)pyridine with glyoxal. The reaction proceeds through the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent aromatization via dehydration to yield the stable fused heterocyclic system. This approach is efficient and utilizes readily available starting materials.

Experimental Protocol
  • To a solution of 2-(aminomethyl)pyridine (10.8 g, 100 mmol) in 200 mL of ethanol in a 500 mL round-bottom flask, add a 40% aqueous solution of glyoxal (14.5 g, 100 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude residue in 150 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to afford Imidazo[1,5-a]pyridine as a solid.

Part 2: Synthesis of Methyl imidazo[1,5-a]pyridine-1-carboxylate (Intermediate 2)

Principle & Mechanistic Insight

This step involves the introduction of a methyl carboxylate group at the C1 position. The imidazo[1,5-a]pyridine is first deprotonated with a non-nucleophilic base, triethylamine (Et₃N), to generate a more nucleophilic anionic species. This species then attacks the electrophilic carbonyl carbon of methyl chloroformate. This acylation reaction is a standard and effective method for functionalizing such heterocyclic systems.

Experimental Protocol
  • Dissolve Imidazo[1,5-a]pyridine (11.8 g, 100 mmol) in 250 mL of anhydrous Dichloromethane (DCM) in a 500 mL three-neck flask under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (21 mL, 150 mmol) to the stirred solution.

  • In a separate dropping funnel, prepare a solution of methyl chloroformate (9.3 mL, 120 mmol) in 50 mL of anhydrous DCM.

  • Add the methyl chloroformate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 100 mL of brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude material can be purified by recrystallization from an ethanol/water mixture to yield Methyl imidazo[1,5-a]pyridine-1-carboxylate.

Part 3: Synthesis of this compound

Principle & Mechanistic Insight

The final step is a regioselective electrophilic aromatic substitution. The imidazo[1,5-a]pyridine ring system is electron-rich, making it susceptible to attack by electrophiles. The C3 position is particularly activated and sterically accessible, directing the bromination to this site. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a convenient and mild source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions.[4][5][6] The reaction proceeds readily at room temperature in a suitable solvent like DCM.

Experimental Protocol
  • Dissolve Methyl imidazo[1,5-a]pyridine-1-carboxylate (17.6 g, 100 mmol) in 300 mL of Dichloromethane (DCM) in a 500 mL round-bottom flask protected from light.

  • Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise to the stirred solution at room temperature over 15 minutes.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the consumption of the starting material by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the solution with 150 mL of 10% aqueous sodium thiosulfate solution to quench any remaining NBS, followed by 150 mL of water, and finally 150 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane) to afford the final product, this compound, as a solid.[7]

Materials & Quantitative Data

Reagent/MaterialStep UsedMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-(Aminomethyl)pyridine1108.1410010.8 g
Glyoxal (40% aq.)158.0410014.5 g
Imidazo[1,5-a]pyridine2118.1410011.8 g
Methyl Chloroformate294.501209.3 mL
Triethylamine2101.1915021 mL
Methyl imidazo[1,5-a]pyridine-1-carboxylate3176.1710017.6 g
N-Bromosuccinimide (NBS)3177.9810518.7 g
Dichloromethane (DCM)2, 3--~600 mL
Ethanol1, 2--~200 mL + Recryst.
Ethyl Acetate1, 3--As needed for workup/TLC
Hexane1, 3--As needed for chromatography

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Bromination s1_react React 2-(Aminomethyl)pyridine + Glyoxal in EtOH Reflux 4h s1_workup Workup Evaporate Solvent EtOAc/NaHCO₃ Wash Dry & Concentrate s1_react->s1_workup s1_purify Purify Silica Gel Chromatography Obtain Intermediate 1 s1_workup->s1_purify s2_react React Intermediate 1 + Et₃N in DCM (0 °C) Add Methyl Chloroformate Stir 12h at RT s1_purify->s2_react Proceed with Intermediate 1 s2_workup Workup Quench with H₂O Extract with DCM Dry & Concentrate s2_react->s2_workup s2_purify Purify Recrystallize (EtOH/H₂O) Obtain Intermediate 2 s2_workup->s2_purify s3_react React Intermediate 2 + NBS in DCM Stir 6h at RT s2_purify->s3_react Proceed with Intermediate 2 s3_workup Workup Wash with Na₂S₂O₃, H₂O, Brine Dry & Concentrate s3_react->s3_workup s3_purify Purify Silica Gel Chromatography Obtain Final Product s3_workup->s3_purify

Caption: Detailed workflow for the multi-step synthesis.

Safety Precautions and Hazard Management

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl Chloroformate : This reagent is highly toxic, corrosive, flammable, and reacts violently with water.[8] It must be handled with extreme caution under an inert atmosphere.[9][10] Avoid inhalation of vapors and skin contact.[11] Use non-sparking tools and ensure proper grounding of equipment.[8] In case of a spill, evacuate the area and absorb with an inert material like vermiculite.[8]

  • N-Bromosuccinimide (NBS) *: NBS is an oxidizer, corrosive, and may cause skin irritation or allergic reactions.[12][13][14] Avoid contact with combustible materials.[15][16] It is also light and moisture-sensitive and should be stored accordingly.[14]

  • Dichloromethane (DCM) : Volatile and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.

  • Triethylamine : Corrosive and flammable with a strong odor. Avoid inhalation and skin contact.

Emergency eye wash stations and safety showers should be readily accessible.[8][9] Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,5-a]Pyridine Scaffold and its Functionalization

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents, including cardiotonic agents and hormone receptor modulators, as well as functional organic materials. The ability to precisely introduce molecular diversity at specific positions on this scaffold is paramount for structure-activity relationship (SAR) studies and the fine-tuning of physicochemical properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] Its tolerance of a wide array of functional groups, generally mild reaction conditions, and the commercial availability and low toxicity of its boronic acid and ester reagents have cemented its role in the synthetic chemist's toolbox.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki coupling reaction to a key building block: Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate . We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated protocol, and offer insights into troubleshooting and optimization.

Understanding the Reaction: Key Components and Mechanistic Considerations

The Suzuki coupling of this compound with an organoboron reagent (typically an aryl or heteroaryl boronic acid) is a palladium-catalyzed process. A general schematic of this transformation is presented below:

Suzuki_Coupling cluster_conditions Reaction Conditions reagent1 This compound product Methyl 3-R-imidazo[1,5-a]pyridine-1-carboxylate reagent1->product Suzuki Coupling reagent2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme of the Suzuki coupling reaction.

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is crucial for rationalizing the choice of reagents and conditions.

The Catalytic Cycle

Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation [R²-B(OH)₃]⁻ pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R² r1x R¹-X = this compound r2b R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,5-a]pyridine, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Key Reagent and Condition Selection
  • Palladium Catalyst and Ligand: For heteroaromatic substrates, particularly those that can act as ligands themselves, the choice of palladium source and ligand is critical. While Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classic and often effective choice, modern catalysts like Buchwald's phosphine-based ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can offer improved reactivity, stability, and substrate scope, especially for challenging couplings.[2] Precedent on the related imidazo[1,2-a]pyridine system suggests that Pd(PPh₃)₄ is a reliable starting point.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[1] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For nitrogen-containing heterocycles, which can be sensitive to strong bases, milder conditions are often preferred. Aqueous solutions of inorganic bases are frequently employed.

  • Solvent: A mixture of an organic solvent and water is typical for Suzuki couplings. This biphasic system helps to dissolve both the organic starting materials and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and dimethoxyethane (DME). A 4:1 to 5:1 ratio of organic solvent to water is a common starting point.

  • Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids and their corresponding pinacol esters are commercially available. Boronic esters can offer enhanced stability and are sometimes used for sluggish coupling partners. Typically, a slight excess (1.1 to 1.5 equivalents) of the boronic acid is used to drive the reaction to completion.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with the title compound. It is based on established procedures for similar heteroaromatic systems.[3]

Materials and Equipment
  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Procedure

Protocol_Workflow start Start reagents 1. Combine solid reagents: - Imidazopyridine bromide - Boronic acid (1.2 eq) - K₂CO₃ (2.0 eq) start->reagents solvent 2. Add solvents: - 1,4-Dioxane - Water (4:1 ratio) reagents->solvent degas 3. Degas the mixture: - Bubble with Ar/N₂ for 15-20 min solvent->degas catalyst 4. Add catalyst: - Pd(PPh₃)₄ (0.05 eq) under inert atmosphere degas->catalyst heat 5. Heat the reaction: - 80-100 °C, monitor by TLC/LC-MS catalyst->heat workup 6. Aqueous Workup: - Cool to RT - Dilute with water - Extract with EtOAc heat->workup purify 7. Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Suzuki coupling.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary: Representative Reaction Conditions
ComponentRoleTypical ReagentsMolar Ratio
Heteroaryl Halide ElectrophileThis compound1.0
Organoboron NucleophileAryl/Heteroaryl Boronic Acid or Pinacol Ester1.1 - 1.5
Catalyst Cross-coupling mediatorPd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand0.01 - 0.05
Base Boronic acid activatorK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0
Solvent System Reaction medium1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O4:1 to 10:1
Temperature Reaction kinetics80 - 110 °C-

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing; use a fresh bottle of catalyst.
Insufficiently active catalyst systemSwitch to a more active catalyst system, e.g., a Buchwald precatalyst with a phosphine ligand like SPhos or XPhos.
Low reaction temperatureIncrease the temperature, potentially using a higher-boiling solvent or microwave irradiation.
Debromination of Starting Material Proto-deboronation of boronic acidUse a stronger, less nucleophilic base like K₃PO₄. Ensure rigorous inert atmosphere.
Hydrolysis of the Pd-intermediateUse anhydrous solvents (if not using an aqueous base system).
Formation of Homocoupled Boronic Acid Byproduct Oxygen in the reaction mixtureImprove the degassing procedure.
Difficulty in Purification Residual palladiumPass the crude product through a pad of silica or use a palladium scavenger.
Co-eluting byproductsOptimize the chromatography gradient or consider reverse-phase chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the C-3 arylation of this compound. By understanding the roles of the catalyst, base, and solvent, and by following a carefully executed protocol, researchers can efficiently generate a diverse library of novel imidazo[1,5-a]pyridine derivatives. The protocol provided herein serves as a validated starting point, amenable to optimization for specific substrates and scalable for applications in drug discovery and materials science.

References

Mastering the Functionalization of Imidazo[1,5-a]pyridines: Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,5-a]pyridines and the Versatility of Palladium Catalysis

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional organic materials. The strategic introduction of diverse substituents onto this core structure is paramount for modulating biological activity and tuning material properties. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the precise and efficient functionalization of this heterocycle.

This comprehensive guide focuses on the palladium-catalyzed reactions of a key building block: Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate . The bromine atom at the C-3 position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The ester functionality at the C-1 position can also be further manipulated, adding another layer of synthetic utility.

This document provides detailed application notes and step-by-step protocols for several key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, insights into reaction mechanisms, and practical guidance are provided to empower researchers in their synthetic endeavors.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A fundamental understanding of the general workflow is crucial for successful execution and troubleshooting of palladium-catalyzed reactions. The following diagram illustrates the key steps involved.

Palladium Catalyzed Cross-Coupling Workflow General Workflow of a Palladium-Catalyzed Cross-Coupling Reaction cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh and combine: - this compound - Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) - Palladium Catalyst/Pre-catalyst - Ligand (if required) - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas the reaction mixture (e.g., N2/Ar bubbling, freeze-pump-thaw) solvent->degas heat Heat the reaction to the specified temperature with vigorous stirring degas->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor quench Cool to room temperature and quench (e.g., add water or saturated aq. solution) monitor->quench extract Extract with an appropriate organic solvent quench->extract purify Dry, concentrate, and purify the crude product (e.g., column chromatography, recrystallization) extract->purify final_product final_product purify->final_product Characterize the final product (NMR, MS, etc.)

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Causality and Key Considerations:
  • Catalyst System: The choice of palladium source and ligand is critical. For heteroaryl bromides like our substrate, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-catalysts like XPhos-G2-Pd-preCat are particularly advantageous as they are air-stable and readily form the active catalytic species in situ.

  • Base: The base plays a crucial role in activating the organoboron species. Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed depending on the specific boronic acid derivative used.

Detailed Protocol: Suzuki-Miyaura Coupling with an Alkenyltrifluoroborate

This protocol is adapted from a patented procedure for the coupling of this compound with potassium trifluoro(prop-1-en-2-yl)borate.

Materials:

  • This compound

  • Potassium trifluoro(prop-1-en-2-yl)borate

  • XPhos-G2-Pd-preCat (Palladium pre-catalyst)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a microwave tube, add this compound (1.0 equiv.), potassium trifluoro(prop-1-en-2-yl)borate (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Purge the tube with nitrogen or argon for 5-10 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 6:1 ratio).

  • Add the XPhos-G2-Pd-preCat (0.1 equiv.).

  • Seal the microwave tube and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 30-60 minutes), or alternatively, heat in a conventional oil bath at 80-100 °C for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Coupling Partner Catalyst System Base Solvent Yield (%) Reference
1Potassium trifluoro(prop-1-en-2-yl)borateXPhos-G2-Pd-preCatK₃PO₄Dioxane/H₂ONot specifiedPatent Data
2Arylboronic Acid (general)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O75-85[3]
3Heteroarylboronic Acid (general)Pd(dppf)Cl₂Na₃PO₄Dioxane5-89[4]

Heck-Mizoroki Reaction: Alkenylation of the Imidazo[1,5-a]pyridine Core

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[5] This reaction is particularly useful for synthesizing substituted alkenes.

Causality and Key Considerations:
  • Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a common pre-catalyst. The choice of ligand can significantly influence the reaction's efficiency and regioselectivity. For electron-rich heteroaryl bromides, bulky and electron-rich phosphine ligands are often beneficial.

  • Base: A base, typically an amine like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or dioxane are commonly used.

Detailed Protocol: Heck-Mizoroki Reaction with an Acrylate

This protocol provides a general procedure for the Heck-Mizoroki reaction of this compound with an acrylate ester, based on established methodologies for similar heteroaryl halides.[6][7]

Materials:

  • This compound

  • n-Butyl acrylate (or other acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or a similar phosphine ligand

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk flask, dissolve this compound (1.0 equiv.), n-butyl acrylate (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tol)₃ (0.1 equiv.) in anhydrous DMF.

  • Add triethylamine (2.0 equiv.) to the mixture.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C under a positive pressure of inert gas.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Entry Alkene Catalyst System Base Solvent Yield (%) Reference
1StyrenePd(OAc)₂ / PPh₃LiOH·H₂ODMFModerate to Excellent[7]
2n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMFGood to ExcellentGeneral Protocol

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Causality and Key Considerations:
  • Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylamine, is commonly used. It serves both as a base to deprotonate the alkyne and often as the solvent.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

Detailed Protocol: Sonogashira Coupling with a Terminal Alkyne

This protocol is a generalized procedure for the Sonogashira coupling of this compound, based on established methods for other bromopyridine derivatives.[9]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Entry Alkyne Catalyst System Base Solvent Yield (%) Reference
1PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMFup to 96%[9]
2Various terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHFGood to ExcellentGeneral Protocol

Buchwald-Hartwig Amination: Construction of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality and Key Considerations:
  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Bulky, electron-rich ligands such as Josiphos, Xantphos, or those from the Buchwald biarylphosphine family are often necessary to facilitate the reductive elimination step, which is typically rate-limiting.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the N-H bond in the palladium complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Substrate Scope: The reaction is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles.

Detailed Protocol: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine, based on established methodologies.[12][13]

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and the secondary amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Entry Amine Catalyst System Base Solvent Yield (%) Reference
1SulfonamidePd(OAc)₂ or Pd₂(dba)₃ / XantphosNa₂CO₃, Cs₂CO₃, or K₂CO₃Not specifiedNot specifiedPatent Data
2Primary/Secondary AminesPd₂(dba)₃ / Biarylphosphine LigandNaOtBuTolueneGood to Excellent[12][13]

Mechanistic Insights: The Palladium Catalytic Cycle

A deeper understanding of the reaction mechanism is invaluable for optimizing reaction conditions and troubleshooting unexpected outcomes. The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below.

Palladium Catalytic Cycle Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of this compound offers a powerful and modular approach to a diverse range of substituted imidazo[1,5-a]pyridine derivatives. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the chemical space around this important heterocyclic core. The continued development of novel ligands and catalytic systems will undoubtedly further expand the scope and efficiency of these transformations, paving the way for the discovery of new drug candidates and advanced materials.

References

Application Notes & Protocols: The Strategic Use of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate in PROTAC Design and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] The modular nature of these heterobifunctional molecules—comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—offers vast chemical space for optimization.[2] This guide focuses on the strategic application of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate, a versatile heterocyclic building block, in the rational design and synthesis of novel PROTACs. We will explore the chemical rationale for its use, provide detailed synthetic protocols for its functionalization and conjugation, and discuss key considerations for developing effective protein degraders.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[1] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 Ligase), leading to the polyubiquitination of the POI. The proteasome then recognizes and degrades the ubiquitinated protein, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.[2]

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 POI Protein of Interest (POI) TC POI-PROTAC-E3 Complex POI->TC Binds E3 E3 Ubiquitin Ligase E3->TC Binds PROTAC PROTAC Molecule TC->E3 PROTAC Recycled POI_Ub Poly-ubiquitinated POI TC->POI_Ub E2-mediated Ub Transfer Ub Ubiquitin (Ub) Ub->TC Proteasome Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Profile: this compound

The imidazopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral agents.[3][4][5] this compound is a particularly valuable derivative for PROTAC synthesis due to its unique combination of features.

2.1. Chemical and Physical Properties

PropertyValueReference
CAS Number 1039357-00-0[6][7]
Molecular Formula C₉H₇BrN₂O₂[6]
Molecular Weight 255.07 g/mol [7]
Appearance Solid[6]
Purity Typically ≥95%[6]

2.2. Strategic Rationale for Use in PROTACs

  • The Imidazo[1,5-a]pyridine Core: This scaffold provides a rigid, three-dimensional structure that can be tailored to bind to the surface of a protein of interest. Its inherent drug-like properties make it an excellent starting point for developing novel POI ligands.[4]

  • The C3-Bromo Substituent: The bromine atom at the 3-position is the key to this molecule's utility. It serves as a versatile chemical handle for introducing the linker element of the PROTAC. This position is electronically suitable for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the stable and efficient attachment of diverse linker chemistries.

  • The C1-Carboxylate Group: The methyl ester at the 1-position influences the electronic properties and conformation of the ring system. It can also be hydrolyzed to the corresponding carboxylic acid, providing an alternative attachment point or a site for modifying solubility and cell permeability.

General Synthetic Workflow for PROTAC Development

The synthesis of a PROTAC using this compound is a modular process. The general strategy involves functionalizing the imidazopyridine core, preparing a suitable linker-E3 ligase ligand conjugate, and finally coupling the two fragments.

Synthesis_Workflow Start Methyl 3-bromoimidazo [1,5-a]pyridine-1-carboxylate Step1 Step 1: Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate1 Functionalized POI Ligand (e.g., with Alkyne handle) Step1->Intermediate1 Step3 Step 3: Final Conjugation (e.g., CuAAC 'Click' Chemistry) Intermediate1->Step3 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Step2 Step 2: Linker Attachment to E3 Ligand E3_Ligand->Step2 Linker Bifunctional Linker (e.g., PEG-Azide) Linker->Step2 Intermediate2 E3 Ligand-Linker-Azide Fragment Step2->Intermediate2 Intermediate2->Step3 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a representative, field-proven methodology for synthesizing a PROTAC. These steps are illustrative and may require optimization based on the specific POI ligand and E3 ligase recruiter employed.

Protocol 1: Linker Handle Installation via Suzuki-Miyaura Cross-Coupling

Objective: To install a terminal alkyne on the imidazopyridine scaffold, creating a "clickable" handle for subsequent conjugation.

Rationale: The Suzuki coupling is a robust and high-yielding reaction for forming C-C bonds. Using an alkyne-containing boronic ester allows for the direct installation of a functional group compatible with Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[8]

Materials:

  • This compound (1.0 eq)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-yne (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-yne (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-(but-3-yn-1-yl)imidazo[1,5-a]pyridine-1-carboxylate .

Protocol 2: Final PROTAC Assembly via CuAAC Click Chemistry

Objective: To conjugate the functionalized POI ligand scaffold with an azide-bearing E3 ligase ligand-linker fragment.

Rationale: CuAAC is a bioorthogonal reaction known for its high efficiency, selectivity, and mild reaction conditions, making it ideal for the final conjugation step in complex molecule synthesis.[8][9] This protocol assumes the availability of a pre-synthesized E3 ligase ligand (e.g., pomalidomide) attached to a PEG linker with a terminal azide.

Materials:

  • Methyl 3-(but-3-yn-1-yl)imidazo[1,5-a]pyridine-1-carboxylate (from Protocol 1) (1.0 eq)

  • Azide-Linker-E3 Ligase Fragment (e.g., Azido-PEG₃-Pomalidomide) (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium Ascorbate (0.3 eq)

  • tert-Butanol/Water (1:1 v/v) mixture

Procedure:

  • In a vial, dissolve Methyl 3-(but-3-yn-1-yl)imidazo[1,5-a]pyridine-1-carboxylate (1.0 eq) and the Azide-Linker-E3 Ligase Fragment (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of Sodium Ascorbate (0.3 eq) in water.

  • Prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the solution from step 1, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction is often accompanied by a color change. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC (acetonitrile/water gradient with 0.1% TFA or formic acid).

  • Lyophilize the relevant fractions to obtain the pure PROTAC as a solid.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Analysis TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct [M+H]⁺ or [M-H]⁻ ion.
HRMS Exact mass determinationProvides the elemental composition, confirming the molecular formula.
¹H and ¹³C NMR Structural elucidationConfirms the covalent structure, showing characteristic peaks for the POI ligand, linker, and E3 ligase ligand.
Analytical HPLC Final purity determinationQuantifies the purity of the final compound, which should typically be >95% for biological assays.

Concluding Remarks for the Researcher

This compound is more than just a chemical reagent; it is a strategic starting point for the discovery of novel protein degraders. Its "privileged" core scaffold combined with a synthetically versatile bromo-handle provides an efficient entry into diverse chemical space. The protocols outlined herein offer a robust framework for synthesizing imidazopyridine-based PROTACs. By rationally designing the linker and selecting the appropriate E3 ligase, researchers can leverage this building block to create potent and selective degraders for a wide array of proteins of interest, paving the way for new therapeutic opportunities.

References

Application Notes & Protocols: Evaluating Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate as a Novel E3 Ligase Binder for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, capable of addressing disease-causing proteins previously considered "undruggable."[1] At the heart of this approach are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2] A critical component of any PROTAC is the E3 ligase binder, a moiety that recruits a specific E3 ubiquitin ligase to the target protein.[2][3] While ligands for well-established E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are widely used, the discovery of novel ligands for these and other E3 ligases is essential to expand the scope and selectivity of TPD.[4]

This document provides a comprehensive guide for the evaluation of "Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate," a heterocyclic compound available for research[5][6], as a potential novel E3 ligase binder. We present a strategic workflow, from initial biophysical binding assays to functional cellular characterization, designed to rigorously assess its candidacy for use in PROTAC development. The protocols herein are detailed to provide both the "how" and the "why," reflecting a field-proven approach to binder validation.

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

The UPS is the primary cellular machinery for regulated protein turnover. It involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and an E3 ubiquitin ligase.[7][8] The E3 ligase is the substrate recognition component, providing specificity for the ~600+ E3s in humans.[9] PROTACs are heterobifunctional molecules that hijack this system. They consist of a ligand for a POI and a ligand for an E3 ligase, connected by a chemical linker.[2][10] This ternary complex formation (POI-PROTAC-E3 ligase) induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

Figure 1: Mechanism of PROTAC action.

Initial Assessment: Biophysical Binding Assays

The first crucial step is to determine if this compound directly binds to any E3 ligases. A panel of common E3 ligases, such as CRBN, VHL, MDM2, and IAPs, should be screened.[3][11] High-throughput, low-sample-consumption methods are ideal for initial screening.

Workflow for Biophysical Screening and Validation

A tiered approach is recommended, starting with rapid screening assays and progressing to more detailed quantitative methods for confirmed hits.

Figure 2: Workflow for E3 binder validation.
Protocol 1: Fluorescence Polarization (FP) Competition Assay

FP is a robust solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.[12] This protocol describes a competition assay where the test compound displaces a known fluorescent ligand (probe) from the E3 ligase, resulting in a decreased FP signal.[13][14]

Principle: A small, fluorescently-labeled probe tumbles rapidly in solution, resulting in low polarization. When bound to a large E3 ligase protein, its tumbling slows, increasing polarization. A competing binder will displace the probe, decreasing the polarization signal.

Materials:

  • Purified recombinant E3 ligase (e.g., VHL/ElonginB/ElonginC complex).[14]

  • Fluorescently labeled probe (e.g., BDY FL VH032 for VHL).[13]

  • This compound, dissolved in DMSO.

  • Known E3 ligase inhibitor as a positive control (e.g., VH298 for VHL).[13]

  • Assay Buffer (specific to the E3 ligase, typically provided in commercial kits).[14]

  • Black, low-binding 96- or 384-well microplates.[15]

  • Microplate reader capable of measuring fluorescence polarization.[13]

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is 100 µM to 1 nM. Also, prepare dilutions of the positive control.

  • Reaction Setup: In a 384-well plate, add components in the following order (example for a 20 µL final volume):

    • 4 µL of Assay Buffer.

    • 2 µL of diluted test compound or control (ensure final DMSO concentration is ≤1%).

    • 7 µL of purified E3 ligase (final concentration optimized for a robust signal window, e.g., 15 nM).

    • 7 µL of fluorescent probe (final concentration at or below its Kd for the ligase, e.g., 2 nM).

  • Controls:

    • No inhibitor control (High FP): Replace compound volume with DMSO.

    • No E3 ligase control (Low FP): Replace E3 ligase volume with Assay Buffer.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader, using appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Convert raw FP values (in millipolarization, mP) to percent inhibition relative to the high and low controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ).[12] Ligand binding typically stabilizes the protein, resulting in an increase in Tₘ (a "thermal shift"). This method is valuable for confirming direct interaction.[16]

Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature. The temperature at which the fluorescence signal is maximal corresponds to the melting temperature (Tₘ). A stabilizing ligand will increase the Tₘ.

Materials:

  • Purified recombinant E3 ligase.

  • SYPRO Orange dye (or equivalent).

  • This compound, dissolved in DMSO.

  • Known E3 ligase binder as a positive control.

  • Real-time PCR instrument with a thermal ramping capability.

Procedure:

  • Reaction Mix: Prepare a master mix containing the E3 ligase (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in a suitable buffer.

  • Plate Setup:

    • Aliquot the master mix into the wells of a 96-well PCR plate.

    • Add the test compound or controls to the wells (e.g., 20 µM final concentration). Include a DMSO-only control.

  • Thermal Melt:

    • Place the plate in the qPCR instrument.

    • Set up a thermal ramp protocol: typically from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.

    • Monitor fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve represents the Tₘ. Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ of the compound-treated sample. A significant positive ΔTₘ indicates stabilizing binding.

Assay TypeInformation YieldedThroughputKey Advantage
Fluorescence Polarization (FP) Binding Affinity (IC₅₀)HighHomogeneous, solution-based assay.[13]
Thermal Shift (DSF) Direct Binding (ΔTₘ)HighLabel-free (for the compound), confirms direct interaction.[12]
Surface Plasmon Resonance (SPR) Kinetics (kₐ, kₔ), Affinity (K₋)MediumReal-time binding data, high sensitivity.[12][16]
Isothermal Titration Calorimetry (ITC) Affinity (K₋), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowGold standard for thermodynamic characterization.[12][]

Functional Validation: In Vitro Ubiquitination Assay

Confirming that the compound binds to an E3 ligase is the first step. The next is to demonstrate that this binding is functionally relevant—i.e., it can support the ubiquitination process. This is assessed using an in vitro ubiquitination assay, which reconstitutes the enzymatic cascade in a test tube.[7][18][19]

Principle: This assay combines purified E1, E2, E3, ubiquitin, and a substrate protein in the presence of ATP. Successful ubiquitination of the substrate is detected as a high-molecular-weight smear or ladder on a Western blot.[7][19]

Materials:

  • Recombinant Ubiquitin Activating Enzyme (E1).[18]

  • Recombinant Ubiquitin Conjugating Enzyme (E2) specific to the E3 of interest.[18]

  • Recombinant E3 ligase (the one identified as a binder in biophysical assays).

  • Recombinant substrate protein for the E3 ligase (or a known PROTAC target).

  • Ubiquitin (often His- or FLAG-tagged for easier detection).[18]

  • ATP solution.

  • Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT).

  • SDS-PAGE loading buffer.

Procedure:

  • Reaction Setup: Assemble the reactions in microcentrifuge tubes on ice. A typical 30 µL reaction includes:

    • 50-100 ng of E1 enzyme.

    • 200-500 ng of E2 enzyme.[18]

    • 0.5-1 µg of the E3 ligase.

    • 1-2 µg of the substrate protein.

    • 5 µg of tagged ubiquitin.[18]

    • 2 mM ATP.

    • Reaction Buffer to final volume.

    • Note: If testing a PROTAC incorporating the novel binder, the PROTAC would be added here. For the binder alone, one might test for allosteric modulation.

  • Controls: Prepare negative control reactions by omitting key components (E1, E2, E3, or ATP) to ensure the observed ubiquitination is specific to the complete enzymatic cascade.

  • Incubation: Incubate the reactions at 30-37 °C for 1-2 hours.[7][18]

  • Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95-100 °C for 5 minutes.[18]

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Perform a Western blot using an antibody against the substrate protein or the ubiquitin tag.

    • A high-molecular-weight ladder or smear above the unmodified substrate band indicates successful poly-ubiquitination.

Cellular Characterization: Target Engagement and Degradation

Ultimately, an E3 ligase binder must function within the complex environment of a living cell. To test this, this compound must be incorporated into a PROTAC molecule. This involves synthesizing a heterobifunctional molecule where the novel binder is linked to a known warhead for a specific POI (e.g., JQ1 for BRD4).[11]

Workflow for Cellular Assay Cascade

Figure 3: Cellular validation workflow.
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

This live-cell assay quantitatively measures the affinity of the degrader compound for the E3 ligase inside the cell, providing critical information on cell permeability and target engagement.[20]

Principle: The assay uses an E3 ligase (e.g., CRBN or VHL) tagged with a NanoLuc® luciferase. A fluorescent tracer that binds to the E3 ligase is added to the cells. When the tracer binds the NanoLuc®-E3 fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the E3 ligase will compete with the tracer, causing a dose-dependent loss of the BRET signal.

Materials:

  • Cells engineered to express the NanoLuc®-E3 ligase fusion protein.

  • NanoBRET™ tracer specific for the E3 ligase.

  • PROTAC synthesized with this compound.

  • Nano-Glo® Substrate.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well assay plates.

  • Luminometer capable of measuring filtered light (460 nm and >610 nm).

Procedure:

  • Cell Plating: Seed the NanoLuc®-E3 expressing cells into the white assay plates and incubate overnight.

  • Compound Addition: Treat the cells with a serial dilution of the test PROTAC for a defined period (e.g., 2 hours).

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and Nano-Glo® Substrate to the cells.

  • Measurement: Incubate for a short period and then measure the luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀, which reflects the compound's apparent affinity for the E3 ligase in the cell.

Protocol 4: Protein Degradation (Western Blot)

The definitive test of a PROTAC's function is its ability to reduce the cellular levels of the target protein. The Western blot is the traditional and most direct method to quantify this effect.

Principle: Cells are treated with the PROTAC for a set time course. The cells are then lysed, and the total protein is separated by size via SDS-PAGE. An antibody specific to the POI is used to visualize and quantify the amount of protein remaining compared to a vehicle-treated control.

Materials:

  • Cell line expressing the POI (e.g., HeLa or 293T cells).

  • PROTAC synthesized with this compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them directly on the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a membrane.

    • Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip or cut the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Perform densitometry on the bands corresponding to the POI and the loading control.

    • Normalize the POI signal to the loading control signal for each lane.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).

Conclusion and Future Directions

This guide outlines a systematic and rigorous pathway to evaluate a novel chemical entity, this compound, for its potential as an E3 ligase binder. Positive results from the biophysical assays would establish a direct interaction with a specific E3 ligase. Subsequent success in in vitro ubiquitination and cellular degradation assays would validate its functional utility in a PROTAC context.

Should this compound prove to be a viable binder, next steps would include:

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to the E3 ligase to understand the binding mode and guide structure-activity relationship (SAR) studies.

  • Medicinal Chemistry: Synthesizing analogs to optimize binding affinity, selectivity, and physicochemical properties.

  • Selectivity Profiling: Screening the binder against a broad panel of E3 ligases to determine its selectivity profile.[21]

By following these detailed protocols, researchers can effectively triage and validate new chemical matter, paving the way for the development of the next generation of targeted protein degraders.

References

Application Notes & Protocols: Leveraging Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules to hijack the cell's ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation.[3] The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component in PROTAC design due to its widespread expression and the availability of high-affinity ligands.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate , a versatile heterocyclic building block, in the design, synthesis, and evaluation of novel VHL-recruiting PROTACs. We present detailed protocols for PROTAC synthesis, validation of target degradation in cellular models, and determination of critical efficacy parameters such as DC₅₀ and Dₘₐₓ.

Introduction: The PROTAC Revolution

Conventional pharmacology relies on occupancy-driven inhibition of protein function. In contrast, PROTACs operate on an event-driven, catalytic mechanism.[3] A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to more profound and durable pharmacological effects. This approach allows for the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors.[2][5]

The efficacy of a PROTAC is contingent on its ability to form a stable ternary complex, consisting of the POI, the PROTAC molecule, and the recruited E3 ligase (e.g., VHL).[6][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for destruction by the 26S proteasome.[4] The design of a PROTAC involves three key components: a ligand for the POI ("warhead"), a ligand for an E3 ligase, and a chemical linker that connects them.[3] The nature of each component, particularly the linker, is critical for optimizing ternary complex formation and degradation efficiency.[8]

Figure 1: Mechanism of Action for a VHL-based PROTAC.

Part 1: The Building Block: this compound

This compound is a valuable heterocyclic scaffold for medicinal chemistry and PROTAC development. The imidazo[1,5-a]pyridine core is a privileged structure in drug discovery, and the bromine atom at the 3-position serves as a versatile synthetic handle. This allows for the straightforward introduction of linkers via various cross-coupling methodologies, making it an ideal starting point for the "warhead" component of a novel PROTAC.

Physicochemical Properties
PropertyValueReference
CAS Number 1039357-00-0[9][10]
Molecular Formula C₉H₇BrN₂O₂[9][10]
Molecular Weight 255.07 g/mol [9][10]
Appearance Solid[10]
Purity ≥95-98% (Commercially available)[9][10]
Classification Heterocyclic Building Block[9]
Role in PROTAC Synthesis

The strategic value of this compound lies in its C-Br bond. This site is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This enables the covalent attachment of a diverse array of chemical linkers, which can then be connected to an E3 ligase ligand to complete the PROTAC structure. The choice of coupling chemistry provides flexibility in linker design, which is a critical parameter for optimizing PROTAC potency.

Part 2: PROTAC Design and Synthesis Protocol

This section outlines a generalized workflow for the synthesis of a VHL-recruiting PROTAC using this compound as the POI-binding warhead.

Synthesis_Workflow start Building Blocks warhead Methyl 3-bromoimidazo [1,5-a]pyridine-1-carboxylate linker Linker Precursor (e.g., with boronic ester) vhl_ligand VHL Ligand Precursor (e.g., VH032-NH₂) step1 Step 1: Suzuki Coupling (Warhead + Linker) warhead->step1 linker->step1 step2 Step 2: Amide Coupling (Intermediate + VHL Ligand) vhl_ligand->step2 intermediate Warhead-Linker Intermediate step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purify Purification & Analysis (HPLC, LC-MS, NMR) final_protac->purify

Figure 2: Generalized synthetic workflow for a VHL-based PROTAC.
Protocol 2.1: Synthesis of a PROTAC via Suzuki and Amide Coupling

This protocol describes a two-step synthesis to couple the warhead to a linker, followed by conjugation to a VHL ligand.

Materials:

  • This compound

  • Linker with a terminal boronic acid or pinacol ester and a protected amine or carboxylic acid (e.g., Boc-NH-PEG₂-Bpin)

  • VHL Ligand with a reactive handle (e.g., VH032-OH or a derivative with a free amine)[11]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvents: Dioxane, DMF, DCM

  • Amide coupling reagents (e.g., HATU, HOBt, EDCI)

  • Tertiary amine base (e.g., DIPEA)

  • Reagents for deprotection if necessary (e.g., TFA for Boc group)

Step 1: Suzuki Coupling of Warhead and Linker

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add the boronic ester-functionalized linker (1.2 eq), palladium catalyst (0.1 eq), and base (3.0 eq).

  • Add anhydrous solvent (e.g., 1,4-dioxane/water mixture).

  • Degas the mixture by bubbling with N₂ for 15 minutes.

  • Heat the reaction to 80-100 °C and monitor by LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the warhead-linker intermediate.

Scientist's Note: The choice of palladium catalyst and base is crucial for efficient coupling. Screening different conditions may be necessary. The inert atmosphere is essential to prevent degradation of the catalyst.

Step 2: Amide Coupling to VHL Ligand

  • If the warhead-linker intermediate has a protecting group (e.g., Boc), deprotect it under standard conditions (e.g., TFA in DCM).

  • Dissolve the deprotected warhead-linker amine (or activated carboxylic acid) (1.0 eq) in anhydrous DMF.

  • Add the VHL ligand with a corresponding carboxylic acid (or amine) (1.1 eq), amide coupling reagents (e.g., HATU, 1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃, water, and brine.

  • Dry, concentrate, and purify the final PROTAC compound using preparative HPLC.

  • Confirm the identity and purity of the final product by LC-MS, ¹H NMR, and ¹³C NMR.

Part 3: In Vitro Evaluation of PROTAC Efficacy

Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of its intended target protein in a cellular context.

Evaluation_Workflow cluster_assays Degradation & Mechanistic Assays start Synthesized PROTAC culture 1. Cell Culture (Target-expressing cell line) start->culture treat 2. PROTAC Treatment (Dose-response & time-course) culture->treat lyse 3. Cell Lysis & Protein Quantification (BCA) treat->lyse wb 4a. Western Blot (Primary degradation assay) lyse->wb hibit 4b. Live-Cell Assay (HiBiT) (High-throughput alternative) lyse->hibit coip 4c. Co-Immunoprecipitation (Confirm ternary complex) lyse->coip analyze 5. Data Analysis (Densitometry, Curve Fitting) wb->analyze hibit->analyze results Results: DC₅₀, Dₘₐₓ, Degradation Kinetics analyze->results

Figure 3: Experimental workflow for evaluating PROTAC efficacy.
Protocol 3.1: Target Protein Degradation by Western Blot

This protocol is the standard method for quantifying changes in protein levels following PROTAC treatment.[7]

Procedure:

  • Cell Seeding: Seed a relevant human cell line (e.g., HEK293, or a cancer cell line expressing the POI) in 6-well plates and allow cells to adhere and reach 70-80% confluency.[5]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[5]

  • Aspirate the old medium and add the medium containing the PROTAC dilutions. Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA Protein Assay Kit.[7]

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95 °C for 5-10 minutes.

    • Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for the POI.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Repeat the blotting process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[12]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Quantify the band intensities using densitometry software. Normalize the POI signal to the corresponding loading control signal.[12]

Protocol 3.2: Determination of DC₅₀ and Dₘₐₓ Values

The potency and efficacy of a PROTAC are defined by its DC₅₀ and Dₘₐₓ values, respectively.[5]

  • DC₅₀ (Half-maximal Degradation Concentration): The concentration of PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.[5]

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable. A higher Dₘₐₓ indicates greater efficacy.[5]

Procedure:

  • Perform the Western Blot protocol (3.1) using a wide range of PROTAC concentrations (e.g., 10-12 concentrations in a semi-log dilution series).

  • Calculate the percentage of remaining protein for each concentration relative to the vehicle (DMSO) control, which is set to 100%.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a non-linear regression curve (e.g., sigmoidal, 4PL) using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[12]

MetricDescriptionUnitSignificance
DC₅₀ Concentration for 50% target degradation.Molar (nM, µM)Measures the potency of the degrader.
Dₘₐₓ Maximum observed target degradation.Percentage (%)Measures the efficacy of the degrader.
Protocol 3.3 (Advanced): Live-Cell Degradation using HiBiT Assay

For higher throughput screening, the Promega HiBiT system offers a sensitive, real-time method to measure protein levels in live cells.[13] This requires CRISPR/Cas9 engineering to knock-in an 11-amino-acid HiBiT tag into the endogenous locus of the POI.[13]

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells, including a vehicle control.

  • Luminescence Measurement: At the desired time point, add the Nano-Glo® HiBiT LgBiT Substrate/Reagent, which contains the complementary LgBiT protein and furimazine substrate.

  • Incubate to allow for signal stabilization and measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein remaining. Normalize the signal from treated wells to vehicle control wells and plot the data as described in Protocol 3.2 to determine DC₅₀ and Dₘₐₓ.[12]

Rationale: This method is significantly faster than Western blotting and is ideal for kinetic studies and large-scale screening of PROTAC libraries.[14] However, it requires initial investment in cell line engineering.

Conclusion

This compound represents a valuable and strategically functionalized starting material for the development of novel PROTACs. Its chemical tractability allows for facile incorporation into the "warhead" portion of a degrader molecule. By following the robust synthesis and evaluation protocols outlined in this guide, researchers can effectively design and characterize new PROTACs, assess their degradation potency and efficacy, and ultimately accelerate the discovery of new therapeutics in the exciting field of targeted protein degradation.

References

Scale-up synthesis of "Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-up Synthesis of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Abstract

This compound is a key heterocyclic building block in pharmaceutical research and development. Its synthesis on a laboratory scale is achievable, but scaling the process for kilogram production presents significant challenges related to reaction control, safety, and product purity. This application note provides a comprehensive, in-depth guide for the robust and scalable synthesis of this compound. We detail a two-step synthetic strategy, focusing on the critical C3-bromination of the imidazo[1,5-a]pyridine core using N-Bromosuccinimide (NBS). The causality behind experimental choices, detailed process controls, scale-up considerations, and rigorous safety protocols are discussed to ensure a reproducible and safe manufacturing process.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule, this compound, is most logically approached via a two-stage process. The primary imidazo[1,5-a]pyridine heterocyclic core is constructed first, followed by a regioselective bromination at the electron-rich C3 position. This strategy isolates the complexities of the cyclization and the hazardous bromination steps, allowing for better process control.

The precursor, Methyl imidazo[1,5-a]pyridine-1-carboxylate, can be synthesized through various established methods for forming the imidazo[1,5-a]pyridine scaffold, often involving the cyclization of appropriately substituted 2-(aminomethyl)pyridine derivatives.[1][2][3] The subsequent and most critical step is the electrophilic aromatic substitution on the imidazole ring.

G Target This compound (Target Molecule) FGI Functional Group Interconversion (FGI) Electrophilic Bromination Target->FGI C-Br Bond Formation Precursor Methyl imidazo[1,5-a]pyridine-1-carboxylate (Key Intermediate) FGI->Precursor Cyclization Heterocyclic Ring Formation (Cyclization) Precursor->Cyclization Core Scaffold Synthesis SMs 2-Substituted Pyridine Derivatives (Starting Materials) Cyclization->SMs

Caption: Retrosynthetic analysis for the target compound.

Part I: Synthesis of Methyl imidazo[1,5-a]pyridine-1-carboxylate (Precursor)

The formation of the imidazo[1,5-a]pyridine ring system is a well-documented area of heterocyclic chemistry.[4][5] A variety of methods exist, including transition-metal-free approaches utilizing iodine-mediated oxidative annulation or reactions involving 2-pyridyl ketones and alkylamines.[5][6] For the purpose of this guide, we assume the precursor is either commercially available or synthesized via an established in-house method, as the primary focus is the scale-up of the subsequent bromination.

Part II: Scale-up C3-Bromination Protocol

The bromination of the imidazo[1,5-a]pyridine core is a critical step that requires careful control. The imidazole moiety is electron-rich, making it susceptible to electrophilic substitution. The C3 position is typically the most nucleophilic and therefore the most reactive site.

Mechanistic Rationale & Reagent Selection

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. While elemental bromine (Br₂) can be used, it is a volatile, highly corrosive, and toxic liquid, posing significant handling risks at scale.[7][8][9] Furthermore, its high reactivity can lead to over-bromination and other side products.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation on a larger scale.[10]

  • Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle than liquid bromine.[11]

  • Controlled Reactivity: NBS provides a low, steady-state concentration of electrophilic bromine (or Br₂ generated in situ), which enhances regioselectivity and minimizes the formation of di-brominated impurities.[12]

  • Byproducts: The primary byproduct is succinimide, which is water-soluble and easily removed during aqueous work-up.

Caption: Mechanism of C3-Bromination using NBS.

Detailed Scale-up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for kilogram-scale synthesis.

Process Parameters & Data

ParameterValue/SpecificationRationale
Starting Material Methyl imidazo[1,5-a]pyridine-1-carboxylate74.0 g (0.42 mol, 1.0 equiv)
Reagent N-Bromosuccinimide (NBS)78.7 g (0.44 mol, 1.05 equiv)
Solvent Acetonitrile (MeCN)740 mL (10 vol)
Reaction Temperature 0-5 °C (addition), then 20-25 °CTo control initial exotherm and ensure complete reaction.
Reaction Time 2-4 hoursMonitored by HPLC/TLC.
Quenching Solution 10% w/v aq. Sodium Thiosulfate400 mL
Wash Solution Saturated aq. Sodium Bicarbonate2 x 400 mL
Extraction Solvent Dichloromethane (DCM)1 x 500 mL, 2 x 250 mL
Drying Agent Anhydrous Magnesium Sulfate (MgSO₄)~30 g
Crystallization Solvent Isopropanol (IPA) / HeptaneRatio to be determined (~3-5 vol IPA)

Experimental Workflow

G cluster_workflow Scale-up Synthesis Workflow A 1. Charge Reactor - Methyl imidazo[1,5-a]pyridine-1-carboxylate - Acetonitrile (MeCN) B 2. Cool to 0-5 °C - Inert with N₂ - Start agitation A->B C 3. Portion-wise Addition of NBS - Monitor internal temperature - Maintain T < 10 °C B->C D 4. Reaction & Monitoring - Warm to 20-25 °C - Monitor by HPLC/TLC for completion (>99%) C->D E 5. Aqueous Quench - Slowly add 10% Na₂S₂O₃ solution - Check for absence of oxidizer (starch-iodide test) D->E F 6. Solvent Removal - Concentrate in vacuo to remove MeCN E->F G 7. Extraction - Add DCM and H₂O - Separate layers - Wash organic with NaHCO₃ & Brine F->G H 8. Drying & Concentration - Dry organic layer (MgSO₄) - Filter and concentrate to crude solid G->H I 9. Purification - Recrystallize from IPA/Heptane H->I J 10. Isolation & Drying - Filter product - Wash with cold heptane - Dry in vacuum oven at 40-45 °C I->J

Caption: Step-by-step process workflow for the synthesis.

Step-by-Step Methodology

  • Reactor Setup: Charge a 2 L, 3-neck round-bottom flask (or appropriate glass reactor) equipped with a mechanical overhead stirrer, a temperature probe, and a nitrogen inlet.

  • Dissolution: Add Methyl imidazo[1,5-a]pyridine-1-carboxylate (74.0 g, 0.42 mol) and acetonitrile (740 mL). Begin stirring to dissolve the solid.

  • Cooling: Once a clear solution is obtained, cool the vessel to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (78.7 g, 0.44 mol) in portions over 30-45 minutes. Causality Note: Portion-wise addition is crucial at scale to manage the reaction exotherm and prevent localized high concentrations of the brominating agent, which could lead to side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25 °C) and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexane) or HPLC. The reaction is complete when the starting material is consumed (<1% remaining).

  • Quenching: Once complete, cool the mixture back to 10-15 °C. Slowly and carefully add 10% aqueous sodium thiosulfate solution (400 mL) to quench any unreacted NBS and bromine. A slight exotherm may be observed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Work-up & Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add Dichloromethane (DCM, 500 mL) and deionized water (200 mL). Shake and separate the layers. Extract the aqueous layer with additional DCM (2 x 250 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 400 mL) and brine (1 x 300 mL). Causality Note: The bicarbonate wash neutralizes acidic byproducts like HBr and removes the succinimide byproduct, improving final product purity.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product as a solid.

Purification and Isolation

Purification by recrystallization is highly effective for removing residual succinimide and any minor impurities.

  • Recrystallization: Transfer the crude solid to a clean reactor. Add isopropanol (~300 mL, ~4 volumes) and heat to 60-70 °C until a clear solution is obtained. Slowly add heptane (~150 mL) until the solution becomes faintly turbid.

  • Crystallization: Cool the solution slowly to room temperature, then further cool to 0-5 °C for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystalline solid by filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold (0 °C) heptane to remove residual soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Yield: 85-95 g (79-88%). Appearance: Off-white to light yellow solid.[13]

Analytical Characterization

The identity and purity of the final product must be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR Spectrum consistent with the structure, showing characteristic shifts for the pyridine and imidazole protons, and the methyl ester singlet.
¹³C NMR Spectrum showing the correct number of carbon signals, including the C-Br signal.
LC-MS Purity >98% by area. Mass spectrum showing the correct molecular ion peak (m/z) for C₉H₇BrN₂O₂ with the characteristic bromine isotope pattern.[14]
Melting Point A sharp melting point consistent with a pure compound.

Safety and Hazard Management

Scaling up chemical reactions introduces risks that must be carefully managed. Bromination reactions, even with NBS, require strict safety protocols.[15]

  • Personal Protective Equipment (PPE): Standard PPE including a lab coat, chemical splash goggles, and nitrile gloves must be worn at all times.[16]

  • N-Bromosuccinimide (NBS): NBS is an irritant and an oxidizer. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Bromine: Although not used directly, trace amounts of bromine may be generated. Bromine is highly toxic, corrosive, and dangerous for the environment.[7][8] Ensure the quenching step is performed thoroughly. Have a sodium thiosulfate solution readily available as a spill neutralizing agent.[8]

  • Solvents: Acetonitrile and Dichloromethane are flammable and/or toxic. Handle under inert atmosphere where appropriate and avoid inhalation of vapors.

  • Exotherm Control: The bromination reaction is exothermic. Adding NBS in portions to a cooled solution is a critical control measure. Continuous monitoring of the internal temperature is mandatory during the addition phase.

Conclusion

This application note provides a validated and robust protocol for the scale-up synthesis of this compound. By selecting the safer and more selective reagent, N-Bromosuccinimide, and implementing careful control over reaction parameters such as temperature and reagent addition, the process can be performed efficiently and safely at a 100-gram scale and beyond. The detailed work-up and purification procedures ensure a final product of high purity suitable for use in pharmaceutical development.

References

Protocol and Application Guide: High-Purity Isolation of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is contingent on achieving high purity, as residual starting materials or synthetic by-products can interfere with subsequent reactions and biological assays. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We will delve into the rationale behind methodological choices, from solvent system optimization via Thin-Layer Chromatography (TLC) to the execution of the automated flash chromatography run, ensuring a reproducible and efficient purification workflow.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation of components within the crude mixture is achieved based on their differential polarity.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Compound Interaction: Polar compounds in the mixture will adsorb more strongly to the silica gel surface through hydrogen bonding and dipole-dipole interactions. Less polar compounds will have weaker interactions.

  • Elution: As the mobile phase flows through the column, compounds that are more soluble in the mobile phase and interact weakly with the stationary phase will travel down the column faster. By gradually increasing the polarity of the mobile phase (a gradient elution), we can sequentially desorb and elute compounds of increasing polarity, thereby achieving separation. Chromatography is a fundamental technique for separating mixtures, relying on the differential partitioning of components between a mobile and a stationary phase[1].

Our target molecule, this compound, possesses moderate polarity due to its ester and nitrogen-containing heterocyclic core. Potential impurities may include non-polar by-products and highly polar unreacted starting materials or salts, which this method is designed to effectively remove[2].

Materials and Equipment

Reagents and Solvents
  • Crude this compound (synthesis residue)

  • Silica Gel, 40-63 µm particle size (for flash column)

  • Silica Gel 60 F254 TLC plates (aluminum-backed)[3]

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Hexane, HPLC Grade

  • Dichloromethane (DCM), HPLC Grade

  • Triethylamine (TEA), Reagent Grade (optional, for neutralization)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)

  • Pre-packed silica gel flash column (or empty column for manual packing)

  • TLC Developing Chamber

  • UV Lamp (254 nm and 365 nm) for TLC visualization[3]

  • Rotary Evaporator

  • Fume Hood

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Sample Vials / Fraction Collection Tubes

Pre-Purification Workflow: TLC Method Development

Before committing the bulk sample to the column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rƒ) between 0.3 and 0.7[1]. This Rƒ range ensures the compound does not elute too quickly (co-eluting with non-polar impurities) or remain on the column indefinitely.

Protocol for TLC Analysis:
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM or EtOAc.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Elution: Place the plate in a TLC chamber containing a pre-equilibrated solvent system. Start with a low-polarity mixture (e.g., 10% EtOAc in Hexane) and test progressively more polar mixtures (e.g., 20%, 30%, 40% EtOAc in Hexane).

  • Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the product: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the EtOAc/Hexane ratio until the target product spot has an Rƒ of ~0.35. This provides the starting point for the flash chromatography gradient. For imidazopyridine derivatives, solvent systems based on heptane/EtOAc or CHCl₃/MeOH are also common[4].

Automated Flash Chromatography Protocol

This protocol assumes the use of an automated flash system, which offers superior reproducibility and resolution compared to manual setups.

Step 1: Sample Preparation and Loading
  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of DCM (~2-3 mL).

  • Dry Loading (Recommended): To the dissolved sample, add ~2-3 g of silica gel. Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. This technique prevents solvent-related band broadening and improves separation.

  • Cartridge Loading: Transfer the silica-adsorbed sample into an empty solid load cartridge.

Step 2: System Setup and Method Programming
  • Column Installation: Install an appropriately sized pre-packed silica gel column onto the flash system. A general rule is to use a column with a silica mass 40-100 times the mass of the crude sample.

  • Solvent Lines: Place the A-line in Hexane and the B-line in Ethyl Acetate.

  • Method Parameters: Program the gradient based on the TLC results.

    • Equilibration: Equilibrate the column with 100% Hexane for 2-3 column volumes (CV).

    • Gradient Elution:

      • Start at a polarity lower than determined by TLC (e.g., 5% EtOAc in Hexane).

      • Run a linear gradient from 5% EtOAc to 50% EtOAc over 10-15 CV.

      • Hold at 50% EtOAc for 2-3 CV to ensure all products have eluted.

    • Flow Rate: Set a suitable flow rate based on the column size (e.g., 40 mL/min for a 40 g column).

    • Detection: Set the UV detector to monitor at 254 nm. A secondary wavelength can also be used if impurities have different chromophores.

Step 3: Execution and Fraction Collection
  • Initiate the purification run. The system will automatically execute the gradient and collect fractions based on the UV chromatogram peaks.

  • Monitor the real-time chromatogram to observe the separation of peaks. The target compound should elute as a distinct, well-resolved peak.

Post-Purification Analysis and Work-up

  • TLC of Fractions: Spot every 2-3 collected fractions onto a TLC plate alongside the crude material and a reference spot (if available). Elute with the optimized TLC solvent system (e.g., 30% EtOAc/Hexane).

  • Pooling Fractions: Identify all fractions containing only the pure product (single spot on TLC with the correct Rƒ). Combine these fractions in a clean round-bottom flask.

  • Solvent Removal: Concentrate the pooled fractions to dryness using a rotary evaporator.

  • Yield and Purity Assessment: Weigh the final solid product to determine the yield. Confirm identity and assess purity using analytical methods such as NMR, HPLC, and LC-MS, as these are standard for characterizing novel compounds[5][6].

Troubleshooting and Scientific Insights

  • Compound Degradation on Silica: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC or degradation on the column. If this is observed, consider neutralizing the silica by pre-eluting the column with a solvent mixture containing 0.1-1% triethylamine (TEA)[7].

  • Poor Separation: If peaks are not well-resolved, consider using a shallower gradient (e.g., 5% to 35% EtOAc over 20 CV) or a different solvent system (e.g., DCM/Methanol for more polar compounds).

  • Highly Polar Impurities: If impurities remain at the origin of the TLC plate and the column, they are likely highly polar. These can often be removed with a simple aqueous work-up prior to chromatography[7].

Data Summary

ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel, 40-63 µmStandard polar adsorbent for normal-phase chromatography of moderately polar organics[3][4].
Mobile Phase Gradient: Hexane (A) to Ethyl Acetate (B)Provides a polarity range suitable for eluting the target compound while separating it from impurities[6].
TLC Optimization Target Rƒ ≈ 0.35 in 30-40% EtOAc/HexaneEnsures the compound will migrate effectively on the column without eluting too quickly[1].
Sample Loading Solid loading via adsorption onto silicaPrevents band broadening and improves peak resolution compared to liquid injection.
Detection UV at 254 nmThe aromatic nature of the imidazopyridine core allows for strong UV absorbance.

Process Visualization

Purification_Workflow Crude Crude Sample TLC TLC Method Development (Target Rf ≈ 0.35) Crude->TLC DryLoad Sample Adsorption (Dry Loading) Crude->DryLoad Flash Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Flash Fractions Fraction Collection (UV-Triggered) Flash->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Pooling Pool Pure Fractions TLC_Fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Compound Pure Compound Evaporation->Pure_Compound

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Evaluation of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. The imidazopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including notable antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific, yet underexplored, member of this family: Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate .

While direct antimicrobial data for this particular compound is not yet available in peer-reviewed literature, its structural features—the imidazo[1,5-a]pyridine core, a bromine substituent (often associated with enhanced antimicrobial activity in heterocyclic systems), and a methyl carboxylate group—present a compelling case for its investigation as a potential antimicrobial candidate.[3] These application notes are therefore structured as a roadmap for the systematic evaluation of this molecule, from its synthesis to its initial biological characterization.

Compound Profile: this compound

This section provides the fundamental chemical information for the compound of interest.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1039357-00-0[3][4]
Molecular Formula C₉H₇BrN₂O₂[3][4]
Molecular Weight 255.07 g/mol [3][4]
Physical Form Solid[3]

Proposed Synthesis Protocol

The following is a proposed multi-step synthesis for this compound, based on established methodologies for the synthesis of the imidazo[1,5-a]pyridine scaffold and functionalization reactions.[5][6][7]

Workflow for Proposed Synthesis

A 2-(aminomethyl)pyridine C Imidazo[1,5-a]pyridine-1-carboxylate Intermediate A->C Cyclocondensation B Methyl glyoxylate B->C E This compound C->E Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Methyl imidazo[1,5-a]pyridine-1-carboxylate (Intermediate C)

  • Reaction Setup: To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add methyl glyoxylate (1.1 eq).

  • Cyclization: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. Following this, a dehydrating agent or an oxidizing agent is added to promote cyclization. For instance, the mixture can be heated to reflux.

  • Monitoring and Work-up: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the Methyl imidazo[1,5-a]pyridine-1-carboxylate intermediate.

Step 2: Bromination to Yield this compound (Final Product E)

  • Reaction Setup: Dissolve the Methyl imidazo[1,5-a]pyridine-1-carboxylate intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at 0°C.

  • Reaction Conditions: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the final product, this compound.

In Vitro Antimicrobial Susceptibility Testing

The primary evaluation of a novel compound's antimicrobial potential is through the determination of its inhibitory and cidal activity against a panel of clinically relevant microorganisms.

Workflow for In Vitro Antimicrobial Evaluation

A Prepare stock solution of this compound in DMSO B Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Subculture from non-turbid wells C->D E Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E

Caption: Workflow for determining the MIC and MBC/MFC of the target compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Microorganism Panel: A diverse panel of bacteria and fungi should be selected, including:

    • Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis.

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

    • Fungi: Candida albicans, Aspergillus fumigatus.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. Based on the literature for related imidazopyridine scaffolds, several potential mechanisms can be investigated.

Hypothesized Mechanisms of Action

cluster_0 Potential Cellular Targets A DNA Gyrase/Topoisomerase IV B Cell Wall Synthesis (e.g., MurB) C DNA Intercalation D Cell Membrane Integrity Compound This compound Compound->A Inhibition Compound->B Inhibition Compound->C Binding Compound->D Disruption

Caption: Potential antimicrobial mechanisms of action for investigation.

Protocol 3: DNA Gyrase Inhibition Assay

Based on the known activity of some imidazopyridine derivatives against bacterial GyrB[8], this is a primary target for investigation.

  • Assay Kit: Utilize a commercial DNA gyrase supercoiling assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled DNA substrate, DNA gyrase enzyme, and varying concentrations of this compound.

  • Controls: Include a positive control (e.g., ciprofloxacin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixture according to the manufacturer's instructions.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the supercoiled DNA form.

Protocol 4: Membrane Permeability Assay
  • Fluorescent Dye: Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.

  • Cell Suspension: Prepare a suspension of bacterial or fungal cells.

  • Treatment: Treat the cells with the test compound at its MIC and 2x MIC.

  • Staining and Analysis: Add PI to the cell suspension and incubate. Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Preliminary Safety and Toxicity Assessment

Early assessment of a compound's toxicity is essential in the drug development pipeline.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Use a panel of human cell lines, such as HEK293 (human embryonic kidney) and HepG2 (human liver cancer), to assess general cytotoxicity.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

Structure-Activity Relationship (SAR) Considerations

While this guide focuses on a single compound, future development will likely involve the synthesis and testing of analogs to optimize potency and reduce toxicity. Based on studies of related imidazo[1,5-a]pyridine and imidazo[1,5-a]quinoxaline derivatives, the following positions on the scaffold are of interest for modification:

  • Position 3: The bromo-substituent is a key feature. Analogs with other halogens (Cl, F) or electron-donating/withdrawing groups at this position should be explored.

  • Position 1: The methyl carboxylate group can be modified to other esters, amides, or carboxylic acids to investigate the impact on activity and solubility.

  • Pyridine Ring: Substitution on the pyridine ring of the imidazo[1,5-a]pyridine core could modulate the electronic properties and target interactions of the molecule.

Concluding Remarks and Future Directions

This compound represents a promising, yet uncharacterized, starting point for the development of a new class of antimicrobial agents. The protocols outlined in these application notes provide a systematic framework for its initial evaluation. Positive results from these in vitro studies would warrant further investigation, including:

  • Time-kill kinetics studies to determine if the compound is bacteriostatic or bactericidal.

  • Resistance development studies to assess the likelihood of microbes developing resistance.

  • In vivo efficacy and toxicity studies in animal models of infection.

The exploration of such novel chemical scaffolds is paramount in the global effort to combat antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The imidazo[1,5-a]pyridine core is a privileged pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical aspect of medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your synthesis yield and overcome common experimental hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges you may encounter during the synthesis of this compound. The synthesis generally involves the cyclization to form the imidazo[1,5-a]pyridine core, followed by bromination. Each step presents unique challenges that can impact the overall yield and purity.

Problem 1: Low Yield in the Imidazo[1,5-a]pyridine Ring Formation

Question: My yield for the initial cyclization to form the methyl imidazo[1,5-a]pyridine-1-carboxylate is consistently low. What are the likely causes and how can I optimize this step?

Answer:

Low yields in the formation of the imidazo[1,5-a]pyridine ring are a common issue and can often be traced back to several key factors related to reaction conditions and starting materials.

Causality and Solutions:

  • Incomplete Reaction: The cyclization reaction may not be reaching completion. Many methods for synthesizing the imidazo[1,5-a]pyridine core require sufficient thermal energy to drive the reaction forward.[1]

    • Optimization: Consider increasing the reaction temperature or switching to a higher-boiling point solvent. Refluxing is a common and effective strategy.

  • Sub-optimal Acidity/Basicity: The pH of the reaction can be critical. Depending on the specific synthetic route, the reaction may require acidic or basic conditions to proceed efficiently. For instance, some cyclocondensation reactions benefit from acidic catalysts to facilitate the initial condensation and subsequent cyclization.[3]

    • Optimization: Carefully screen different acid or base catalysts and their equivalents. For example, using p-toluenesulfonic acid (p-TsOH) has been shown to improve yields in certain Ritter-type reactions for imidazo[1,5-a]pyridine synthesis.[3]

  • Inefficient Water Removal: The cyclization is often a condensation reaction that produces water. If not effectively removed, water can inhibit the reaction equilibrium, preventing it from going to completion.

    • Optimization: For reactions run at high temperatures, a Dean-Stark trap is an effective tool for azeotropically removing water. Alternatively, the use of a compatible drying agent within the reaction mixture can be beneficial.

  • Side Reactions: Undesired side reactions can consume your starting materials. For instance, the starting 2-(aminomethyl)pyridine derivative could undergo self-condensation or other unwanted transformations under the reaction conditions.

    • Optimization: Analyze your crude reaction mixture by techniques like LC-MS or NMR to identify any major byproducts. Understanding the nature of these side products can provide clues for adjusting reaction conditions to minimize their formation.

Problem 2: Poor Regioselectivity and Yield During Bromination

Question: I am struggling with the bromination of methyl imidazo[1,5-a]pyridine-1-carboxylate. I am getting a mixture of products and a low yield of the desired 3-bromo isomer. How can I improve this?

Answer:

The bromination of the imidazo[1,5-a]pyridine ring system requires careful control to achieve high regioselectivity for the C-3 position and to avoid over-bromination or decomposition.

Causality and Solutions:

  • Choice of Brominating Agent: The reactivity of the brominating agent is crucial. Highly reactive agents like liquid bromine can lead to over-bromination and the formation of multiple isomers.

    • Optimization: N-Bromosuccinimide (NBS) is a commonly used and milder brominating agent that often provides better regioselectivity for the C-3 position of the imidazo[1,5-a]pyridine ring. It is important to use freshly recrystallized NBS for consistent results.

  • Reaction Conditions: Temperature and solvent can significantly influence the outcome of the bromination reaction.

    • Optimization: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions. A non-polar aprotic solvent like dichloromethane (DCM) or chloroform (CHCl₃) is often a good choice.

  • Presence of Activating/Deactivating Groups: The electronic nature of the ester group at the C-1 position influences the reactivity of the heterocyclic ring. While the ester is a deactivating group, the overall electron-rich nature of the imidazo[1,5-a]pyridine system makes it susceptible to electrophilic attack.

    • Optimization: A slow, dropwise addition of the brominating agent to the solution of the substrate can help control the reaction and improve the yield of the desired mono-brominated product.

Problem 3: Difficult Purification of the Final Product

Question: I am having trouble purifying the final this compound. What are the best practices for purification?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and decomposition products.

Causality and Solutions:

  • Inadequate Work-up: Improper work-up can lead to a complex crude mixture that is difficult to purify.

    • Optimization: After the reaction, quench any excess brominating agent with a reducing agent like sodium thiosulfate solution. A standard aqueous work-up with a saturated sodium bicarbonate solution will help to neutralize any acidic byproducts.

  • Sub-optimal Chromatography Conditions: The polarity of the product and impurities may be very similar, making separation by column chromatography difficult.

    • Optimization: A careful screening of solvent systems for flash column chromatography is essential. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before scaling up to a column.

  • Product Instability: The final product may have limited stability under certain conditions.

    • Optimization: Avoid prolonged exposure to strong acids or bases during work-up and purification. It is also advisable to store the purified product under an inert atmosphere at a low temperature to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for this synthesis?

A1: The purity of the starting 2-(aminomethyl)pyridine derivative and the subsequent cyclization partner is paramount. Impurities in the starting materials can lead to the formation of byproducts that are difficult to separate from the desired product. It is recommended to use starting materials with a purity of >98%. For the bromination step, using freshly recrystallized N-Bromosuccinimide (NBS) is crucial for reproducible results.

Q2: Are there any alternative synthetic routes to this compound?

A2: Yes, several synthetic strategies for the construction of the imidazo[1,5-a]pyridine core have been reported.[4][5] These include:

  • Condensation Reactions: Three-component reactions involving substituted picolinaldehydes, amines, and formaldehyde can produce imidazo[1,5-a]pyridinium ions in high yields.[4]

  • Cyclocondensation Reactions: The cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles is a common approach.[1][2]

  • Metal-Catalyzed Reactions: Copper-catalyzed tandem reactions have been shown to afford 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields.[4]

The choice of route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Q3: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A3: A combination of techniques is recommended for robust analysis:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the components of the reaction mixture.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product and assessing its purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Workflow and Data

Table 1: Optimization of Bromination Conditions
EntryBrominating Agent (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield of 3-bromo isomer (%)
1Br₂ (1.1)DCM25245 (with byproducts)
2NBS (1.1)DCM25465
3NBS (1.1)DCM0685
4NBS (1.05)CHCl₃0682

Yields are based on isolated product after column chromatography.

Step-by-Step Protocol: Optimized Bromination of Methyl imidazo[1,5-a]pyridine-1-carboxylate
  • Preparation: Dissolve methyl imidazo[1,5-a]pyridine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Troubleshooting Logic Diagram

Troubleshooting_Yield start Low Yield of This compound step1 Identify the Problematic Step start->step1 cyclization Low Yield in Cyclization Step step1->cyclization bromination Low Yield in Bromination Step step1->bromination cause_c1 Incomplete Reaction? cyclization->cause_c1 Check Reaction Completion cause_c2 Side Reactions? cyclization->cause_c2 Analyze Byproducts cause_b1 Poor Regioselectivity? bromination->cause_b1 Analyze Isomeric Mixture cause_b2 Product Decomposition? bromination->cause_b2 Check for Degradation sol_c1 Increase Temperature or Change Solvent cause_c1->sol_c1 Yes sol_c2 Optimize Catalyst and Conditions cause_c2->sol_c2 Yes sol_b1 Use Milder Brominating Agent (NBS) Control Temperature (0 °C) cause_b1->sol_b1 Yes sol_b2 Gentle Work-up and Purification cause_b2->sol_b2 Yes

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Synthesis of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-IMPC-03B Version: 1.0 Last Updated: January 6, 2026

Introduction

This technical guide serves as a dedicated support resource for researchers engaged in the synthesis of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate. The imidazo[1,5-a]pyridine scaffold is a privileged N-bridgehead heterocycle featured in numerous pharmacologically active compounds.[1][2][3][4] The introduction of a bromine atom at the C-3 position provides a valuable synthetic handle for further functionalization via cross-coupling reactions.

This document addresses common challenges, side products, and purification strategies encountered during the electrophilic bromination of the parent heterocycle, Methyl imidazo[1,5-a]pyridine-1-carboxylate. Our guidance is based on established principles of heterocyclic chemistry and extensive experience in troubleshooting complex synthetic pathways.

Troubleshooting Guide: Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems encountered during the synthesis and purification process.

Question 1: My reaction has a low yield, and the starting material is still present after an extended reaction time. What's going wrong?

Answer:

This is a common issue indicating insufficient reactivity or deactivation of the brominating agent. Let's break down the potential causes and solutions.

Probable Causes:

  • Insufficiently Activated Brominating Agent: While potent brominating agents like liquid bromine can be used, they often lead to over-bromination and are hazardous.[5][6] N-Bromosuccinimide (NBS) is generally preferred for its milder nature, but it may require an initiator or specific conditions to achieve optimal reactivity for an electron-rich heterocycle.

  • Scavenging of the Electrophile: If the reaction solvent or starting material contains nucleophilic impurities (e.g., water, residual amines from a previous step), they can consume the brominating agent.

  • Low Reaction Temperature: The activation energy for the electrophilic substitution may not be met at lower temperatures, leading to a sluggish reaction.

Recommended Solutions:

  • Optimize the Brominating Agent and Conditions:

    • Reagent Choice: Use freshly recrystallized N-Bromosuccinimide (NBS) as the brominating agent.

    • Stoichiometry: Begin with 1.1 equivalents of NBS. Monitor the reaction by TLC or LC-MS every 30 minutes. If the reaction stalls, another 0.1-0.2 equivalents can be added. Avoid large excesses to prevent di-bromination.[5]

    • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent solvent choices as they are aprotic and less likely to interfere with the reaction. Ensure they are anhydrous.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Temperature Adjustment: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is still sluggish, gentle heating to 40-50 °C can be beneficial. Monitor carefully, as higher temperatures can also promote side product formation.

Question 2: My TLC and LC-MS analysis show multiple product spots with similar masses. What are these side products and how can I avoid them?

Answer:

The presence of multiple spots indicates a lack of selectivity in the bromination step. The imidazo[1,5-a]pyridine ring system has several positions susceptible to electrophilic attack, leading to a mixture of isomers and over-brominated products.

Probable Side Products:

The primary side products are typically regioisomers of bromination and di-brominated species. The electron-rich nature of the imidazole ring strongly directs bromination to the C-3 position. However, under forcing conditions, other positions can react.

Compound Name Structure Molecular Weight ( g/mol ) Notes
Desired Product This compound255.07Target molecule.[7][8]
Side Product 1 Methyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate255.07Regioisomer. Bromination on the pyridine ring.
Side Product 2 Methyl 3,5-dibromoimidazo[1,5-a]pyridine-1-carboxylate333.97Di-brominated product. Results from using excess brominating agent.
Side Product 3 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid241.05Hydrolysis of the methyl ester during aqueous workup.[9]

Strategies for Prevention and Mitigation:

  • Control Stoichiometry: The most critical factor is to limit the amount of NBS to 1.05-1.1 equivalents. This minimizes the chance of a second bromination event.

  • Slow Addition: Add the NBS solution dropwise to the solution of the starting material at 0 °C. This maintains a low instantaneous concentration of the brominating agent, favoring mono-substitution at the most reactive site.

  • Purification Protocol:

    • Workup: After quenching the reaction with aqueous sodium thiosulfate, perform an extraction with ethyl acetate or DCM. Wash the organic layer with brine and dry over anhydrous sodium sulfate.[10]

    • Chromatography: These side products can often be separated by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increasing the polarity, is typically effective. Monitor fractions carefully by TLC.

G start Problem: Multiple Spots on TLC/LC-MS cause1 Cause: Regioisomer Formation (e.g., C-5 Bromo) start->cause1 cause2 Cause: Di-bromination start->cause2 cause3 Cause: Ester Hydrolysis start->cause3 solution1 Solution: Lower reaction temp (0°C). Use less polar solvent (e.g., DCM). cause1->solution1 solution2 Solution: Use max 1.1 eq. NBS. Add NBS solution dropwise. cause2->solution2 solution3 Solution: Avoid harsh acidic/basic workup. Use saturated NaHCO3 wash. cause3->solution3 purification Purification Strategy: Silica gel chromatography with gradient elution (Hexane/EtOAc). solution1->purification solution2->purification solution3->purification

Caption: Troubleshooting logic for impurity formation.

Frequently Asked Questions (FAQs)

Question 3: What is the underlying mechanism for the regioselective bromination at the C-3 position?

Answer:

The high regioselectivity for electrophilic substitution at the C-3 position of the imidazo[1,5-a]pyridine core is a direct consequence of the electronic properties of the heterocyclic system. The nitrogen atom at position 2 acts as a strong electron-donating group through resonance, significantly increasing the electron density within the five-membered imidazole ring.

Analysis of the resonance structures shows that a partial negative charge is localized on the C-3 carbon, making it the most nucleophilic center and thus the most favorable site for attack by an electrophile like Br+. This is a classic example of how heteroatoms dictate the reactivity of aromatic ring systems.

Question 4: Can I use a different brominating agent, such as Dibromoisocyanuric acid (DBI) or Bromine (Br₂)?

Answer:

Yes, other brominating agents can be used, but each has its own reactivity profile and associated challenges.

  • Bromine (Br₂): While highly reactive, liquid bromine is difficult to handle safely and often leads to over-bromination due to its high electrophilicity. If used, it requires very dilute solutions and precise temperature control.[5]

  • Dibromoisocyanuric acid (DBI): DBI is a powerful and efficient brominating agent. However, its high reactivity can sometimes reduce selectivity, potentially leading to a higher percentage of regioisomers or di-brominated products compared to NBS. It is a viable alternative if NBS proves too sluggish, but requires careful optimization.

For this specific transformation, NBS remains the recommended starting point due to its balanced reactivity, ease of handling, and generally higher selectivity in heterocyclic systems.

Question 5: How do I confirm the final structure and regiochemistry of my product?

Answer:

Structural confirmation is crucial, especially when regioisomers are possible. A combination of analytical techniques is required for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the aromatic protons on the pyridine ring and the methyl ester singlet. The disappearance of the singlet for the proton at the C-3 position of the starting material is a key indicator of successful bromination.

  • ¹³C NMR: This will confirm the presence of the correct number of carbon atoms and show a downfield shift for the C-3 carbon, which is now attached to bromine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass that can confirm the molecular formula, C₉H₇BrN₂O₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible as two peaks (M and M+2) of nearly equal intensity.

  • 2D NMR (NOESY/ROESY): To definitively confirm the bromine is at the C-3 position, a Nuclear Overhauser Effect (NOE) experiment can be performed. Irradiation of the proton at the C-5 position should show an NOE correlation to the proton at the C-6 position, but not to any protons on the imidazole ring, helping to piece together the connectivity.

G cluster_synthesis Synthesis cluster_analysis Analysis & QC SM Start: Methyl imidazo[1,5-a] pyridine-1-carboxylate Reaction Bromination: 1.1 eq. NBS MeCN, 0°C to RT SM->Reaction Workup Quench & Workup: 1. aq. Na2S2O3 2. EtOAc Extraction Reaction->Workup TLC TLC/LC-MS: In-process control Reaction->TLC monitor Purify Purification: Silica Gel Chromatography Workup->Purify NMR NMR (1H, 13C): Primary Structure Purify->NMR MS HRMS: Formula Confirmation (Br Isotope Pattern) NMR->MS TwoD_NMR 2D NMR (NOESY): Regiochemistry Confirmation MS->TwoD_NMR

Caption: Overview of the synthesis and analysis workflow.

References

Technical Support Center: Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, but its construction is not without challenges.[1][2][3] This guide is structured as a series of frequently asked questions, addressing common issues encountered in the lab. We will delve into the causality behind these problems and provide actionable, field-proven troubleshooting strategies.

Section 1: Low or No Product Yield

This section addresses one of the most common frustrations in synthesis: poor conversion of starting materials or a complete failure of the reaction to initiate.

Q1: My reaction to form the imidazo[1,5-a]pyridine ring is not starting. What are the common initial checks?

Answer: A stalled reaction points to a fundamental issue with one or more reaction parameters. Before undertaking a complex re-optimization, it's crucial to validate the foundational aspects of your setup. Here is a logical workflow to diagnose the issue.

start Reaction Failure: No Product Formation reagents 1. Reagent & Solvent Quality Check start->reagents Start Here conditions 2. Reaction Conditions Verification reagents->conditions If reagents are pure sub_reagents1 Purity (NMR, LCMS)? Correct Stoichiometry? Solvents Anhydrous? reagents->sub_reagents1 activation 3. Insufficient Activation Energy? conditions->activation If conditions are correct sub_conditions1 Temperature Correct? Inert Atmosphere (if needed)? Effective Stirring? conditions->sub_conditions1 inhibition 4. Is a Catalyst or Reagent Inhibited? activation->inhibition If heating doesn't help sub_activation1 Incrementally increase temperature. Increase concentration. activation->sub_activation1 end_node Systematically Address & Re-run inhibition->end_node Address specific inhibition sub_inhibition1 Acid/Base Incompatibility? Catalyst Poisoning? inhibition->sub_inhibition1 start Starting Materials (e.g., Pyridinylmethanol + Nitrile) intermediate Nitrilium Ion Intermediate start->intermediate Bi(OTf)3 / p-TsOH product Desired Product: Imidazo[1,5-a]pyridine intermediate->product Pathway A: Intramolecular Cyclization (Desired) side_product Side Product: Amide/Ester intermediate->side_product Pathway B: Nucleophilic attack by H2O/Alcohol (Undesired)

References

Technical Support Center: Optimization of Suzuki Coupling with Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate . This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation, ensuring higher yields, purity, and reproducibility in your synthetic endeavors.

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki coupling is a key step in the synthesis of numerous compounds of interest. However, as with many nitrogen-containing heterocycles, this reaction is not without its challenges. This guide is structured to address specific issues you may encounter, explaining the chemical principles behind our recommendations.

Troubleshooting Guide: From Low Yield to Impure Product

This section is designed in a question-and-answer format to directly address the most common problems encountered during the Suzuki coupling of this compound.

Category 1: Low Yield or No Reaction

Q1: I'm seeing very low conversion of my starting material, this compound. What are the most likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki coupling is a frequent issue that can typically be traced back to a few key areas: catalyst activity, reaction conditions, or reagent quality.

  • Catalyst Deactivation: The nitrogen atom in the imidazo[1,5-a]pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This is a common challenge with nitrogen-containing heterocycles.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can "shield" the palladium atom, preventing strong coordination by the substrate and promoting the desired catalytic cycle.[1][4] Buchwald-type biarylphosphine ligands such as XPhos , SPhos , or RuPhos are highly recommended.[4][5] Using well-defined palladium precatalysts, like the XPhos-G2-Pd-preCat , can also be highly effective as they are designed for robust performance with challenging substrates.[6][7]

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical for both activating the boronic acid/ester and ensuring the solubility of all components.[8][9] An inappropriate combination can halt the reaction.

    • Solution: For this compound, a moderately strong, non-nucleophilic base is often a good starting point. Potassium phosphate (K₃PO₄) has been shown to be effective in a dioxane/water solvent system for this substrate.[6][7] Other bases to consider include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[10] The solvent system should be able to dissolve both the organic and inorganic reagents; common choices include dioxane/water, THF/water, or DMF/water.[9][10]

  • Poor Reagent Quality: The success of a Suzuki coupling is highly dependent on the purity of the starting materials.

    • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition, especially protodeboronation.[1][11][12] Ensure your boronic acid is fresh and of high purity.[13][14] Using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can often improve reproducibility.[11][15]

    • Solvent and Atmosphere: Ensure you are using anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst and promote unwanted side reactions.[4] It is crucial to thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

Category 2: Impure Product and Side Reactions

Q2: My reaction is working, but I'm getting significant byproducts. How can I identify and minimize them?

A2: Side reactions are common in Suzuki couplings and can complicate purification. The two most prevalent byproducts are typically from protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water).[1] This results in a de-borylated version of your coupling partner.

    • How to Minimize:

      • Choice of Base: While a base is necessary, overly strong bases in highly aqueous environments can exacerbate protodeboronation. Using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) might be beneficial.[11]

      • Anhydrous Conditions: If protodeboronation is a persistent issue, consider running the reaction under strictly anhydrous conditions, although this can sometimes slow down the transmetalation step.[1]

      • Boronate Esters: Using boronate esters, such as pinacol esters, can significantly reduce the rate of protodeboronation compared to the corresponding boronic acids.[11]

  • Homocoupling: This side reaction leads to the formation of a biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1]

    • How to Minimize:

      • Oxygen Exclusion: The presence of oxygen is a major contributor to the homocoupling of boronic acids.[1][4] Rigorous degassing of the reaction mixture is the most effective way to prevent this.

      • Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid derivative can help ensure the aryl halide is consumed before significant homocoupling of the boron reagent occurs.

  • Debromination of Starting Material: You may also observe the formation of Methyl imidazo[1,5-a]pyridine-1-carboxylate (the debrominated starting material). This can occur through a competing reduction pathway.

    • How to Minimize: This is often linked to catalyst and ligand choice. Using highly active and stabilizing ligands like XPhos can help ensure the desired cross-coupling pathway is favored over reductive dehalogenation.[1][5]

Frequently Asked Questions (FAQs)

Q3: What is a good set of starting conditions for a Suzuki coupling with this compound?

A3: Based on literature precedent for this specific substrate, the following conditions are a highly recommended starting point.[6][7]

Parameter Recommendation Rationale
Palladium Precatalyst XPhos-G2-Pd-preCat (1-5 mol%)A robust, air-stable precatalyst with a bulky, electron-rich ligand ideal for challenging heteroaryl couplings.[5][6][7]
Boron Reagent Boronic Acid (1.2 eq) or K-trifluoroborate (1.5 eq)A slight excess drives the reaction to completion. Trifluoroborates offer enhanced stability.[6][7][11]
Base K₃PO₄ (3.0 eq)A strong, non-nucleophilic base that effectively promotes transmetalation without degrading sensitive functional groups.[6][7]
Solvent 1,4-Dioxane / Water (e.g., 6:1 ratio)A common biphasic system that facilitates the dissolution of both organic and inorganic reagents.[6][7]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst deactivation and homocoupling side reactions.[4]

Q4: Should I use a boronic acid or a boronate ester (like a pinacol ester)?

A4: The choice depends on a trade-off between reactivity and stability.[11]

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times.[12][15] However, they are less stable and more susceptible to decomposition and protodeboronation, which can lead to reproducibility issues.[11][12]

  • Boronate Esters (e.g., Pinacol): Offer significantly enhanced stability, are often crystalline solids, and are easier to handle and purify.[11] This makes them ideal for building libraries or when long-term storage of the boron reagent is required. The slightly lower reactivity can often be overcome by optimizing other reaction parameters.

For initial explorations, a high-purity boronic acid is often sufficient. If you encounter issues with reproducibility or low yields due to reagent decomposition, switching to a pinacol boronate ester or a potassium trifluoroborate salt is a prudent step.[11]

Q5: The ester group on my substrate is sensitive to hydrolysis. How can I avoid this?

A5: The methyl ester on the C1 position of the imidazo[1,5-a]pyridine ring could be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.

  • Choice of Base: Avoid strong hydroxide bases like NaOH or KOH. Instead, use carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄), which are less likely to cause ester saponification. Potassium fluoride (KF) is also a mild option that can be effective while preserving base-labile groups.[11]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. Running the reaction at the lowest effective temperature can also help minimize hydrolysis.

Visualized Protocols and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

General Experimental Workflow

A standardized workflow is essential for achieving reproducible results.

Workflow A 1. Combine Solids (Aryl Bromide, Boron Reagent, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents B->C D 4. Add Catalyst/Precatalyst C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction Progress (TLC / LC-MS) E->F G 7. Work-up (Quench, Extract, Wash) F->G H 8. Purify (Column Chromatography) G->H

Caption: A standard experimental workflow for Suzuki coupling.

Troubleshooting Decision Tree

When faced with a challenging reaction, a systematic approach to optimization is key.

Troubleshooting Start Low Yield / No Reaction CheckReagents Check Reagent Quality (Freshness, Purity) Start->CheckReagents First CheckSetup Verify Reaction Setup (Inert Atmosphere, Degassed Solvent) Start->CheckSetup First OptimizeBase Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) CheckReagents->OptimizeBase If reagents are good CheckSetup->OptimizeBase If setup is correct OptimizeLigand Change Ligand/Catalyst (e.g., XPhos, SPhos) OptimizeBase->OptimizeLigand If still low yield Success Improved Yield OptimizeBase->Success OptimizeSolvent Change Solvent System (Dioxane, THF, DMF with H₂O) OptimizeLigand->OptimizeSolvent If necessary OptimizeLigand->Success OptimizeSolvent->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Stability of "Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate" under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound. The imidazo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry and materials science, making a thorough understanding of its stability paramount for successful experimental outcomes.[1]

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address potential challenges you may encounter.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The imidazo[1,5-a]pyridine core is generally susceptible to degradation under strong acidic conditions. The primary concern is the potential for hydrolysis of the methyl carboxylate group at the 1-position to the corresponding carboxylic acid. Additionally, the nitrogen atoms in the heterocyclic system can be protonated, which may alter the compound's solubility and reactivity. While the imidazo[1,5-a]pyridine ring itself is relatively stable, prolonged exposure to harsh acidic conditions (e.g., concentrated HCl at elevated temperatures) could potentially lead to ring-opening or other degradation pathways. For reactions requiring acidic conditions, it is advisable to use milder acids (e.g., acetic acid, p-toluenesulfonic acid) and monitor the reaction progress closely for the appearance of byproducts.[2]

Q2: How stable is this compound in the presence of bases?

A2: The compound is susceptible to base-catalyzed hydrolysis of the methyl carboxylate group, yielding the corresponding carboxylate salt. This reaction can occur even with relatively weak bases like potassium carbonate, especially at elevated temperatures. Stronger bases, such as sodium hydroxide or lithium hydroxide, will readily facilitate this hydrolysis. If the integrity of the ester group is critical for your application, it is crucial to avoid strongly basic conditions. For reactions requiring a base, consider using non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) at low temperatures.

Q3: What is the expected thermal stability of this compound?
Q4: Is this compound sensitive to light?

A4: Bromo-substituted aromatic and heteroaromatic compounds can be susceptible to photolytic degradation.[3][4] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent decomposition or unwanted side reactions. It is recommended to store the compound in an amber vial or otherwise protected from light, especially when in solution. When conducting photochemical reactions, be aware that the C-Br bond may be a reactive site.

Troubleshooting Guide for Common Reactions

Issue 1: Low yield or no reaction in Suzuki-Miyaura cross-coupling.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical in Suzuki-Miyaura coupling.[5] If you are observing low yields, consider that the base might be hydrolyzing your starting material. Weaker bases like potassium carbonate or cesium carbonate are often effective.[6] If your reaction conditions are aqueous, be mindful of the potential for ester hydrolysis.

  • Catalyst and Ligand: The palladium catalyst and ligand system must be appropriate for the coupling of a heteroaryl bromide. Ligands like XPhos or SPhos are often effective for such transformations. Ensure your catalyst is active and not poisoned by impurities.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of your starting material or product. Try running the reaction at a lower temperature for a longer duration.

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Workflow for Optimizing Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Multiple products observed in Buchwald-Hartwig amination.

Troubleshooting Steps:

  • Side Reactions with the Ester: The basic conditions required for Buchwald-Hartwig amination can lead to side reactions involving the methyl carboxylate group.[7][8] This could include amidation with the amine coupling partner. Consider using a milder base or protecting the ester if it is not essential for the final product.

  • Homocoupling: The formation of biaryl products can occur, especially at higher temperatures or with certain catalyst systems. Reducing the reaction temperature or changing the ligand may mitigate this.

  • Debromination: Reductive debromination of the starting material can be a competing side reaction. Ensure your reaction is strictly anaerobic.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol provides a general method to assess the stability of your compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of your compound in ACN at a concentration of 1 mg/mL.

  • In separate vials, add a small aliquot of the stock solution to each pH buffer to achieve a final concentration of approximately 50 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial and quench any further reaction by diluting with a 50:50 ACN:water mixture.

  • Analyze the samples by HPLC or LC-MS, monitoring for the disappearance of the parent compound and the appearance of any degradation products.

Data Interpretation for pH Stability

Caption: Workflow for analyzing pH stability data.

pHExpected StabilityPrimary Degradation Product
2 Moderate to GoodPotential for slow hydrolysis of the ester to the carboxylic acid.
4 GoodGenerally stable.
7 GoodGenerally stable.
9 ModerateSlow hydrolysis of the ester to the carboxylate.
12 PoorRapid hydrolysis of the ester to the carboxylate.

Summary of Stability and Reactivity

ConditionPotential IssueRecommendation
Strong Acid Ester hydrolysis, potential ring degradation.Use milder acids and monitor the reaction closely.
Strong Base Ester hydrolysis.Use non-nucleophilic organic bases or protect the ester.
High Temperature Potential for decomposition.Determine thermal stability if necessary. Store in a cool place.
Light Exposure Photolytic cleavage of the C-Br bond.Store in an amber vial and protect reactions from light.
Palladium Catalysis Substrate for cross-coupling reactions.The C-Br bond is a reactive handle for Suzuki, Buchwald-Hartwig, etc.

This technical guide provides a foundational understanding of the stability of this compound. As with any chemical compound, it is always recommended to perform small-scale pilot experiments to verify its stability under your specific reaction conditions.

References

Technical Support Center: Regioselectivity in the Synthesis of Substituted Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted imidazo[1,5-a]pyridines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] However, controlling the regioselectivity during its synthesis can be a significant challenge, leading to undesired isomers and purification difficulties. This guide provides in-depth, field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of 1-substituted and 3-substituted imidazo[1,5-a]pyridines. How can I favor the formation of one regioisomer over the other?

Answer: This is a classic challenge in imidazo[1,5-a]pyridine synthesis. The regiochemical outcome is a delicate interplay of electronic and steric factors of your starting materials, as well as the reaction conditions. Here’s a breakdown of the key factors and how to manipulate them:

  • Electronic Effects of Substituents on the Pyridine Ring:

    • Electron-donating groups (EDGs) on the pyridine ring, particularly at the 6-position, tend to direct substitution to the C1 position. This is because the EDG increases the nucleophilicity of the pyridine nitrogen, favoring the initial cyclization step at the adjacent carbon.

    • Electron-withdrawing groups (EWGs) on the pyridine ring can favor C3 substitution. These groups decrease the nucleophilicity of the pyridine nitrogen, potentially allowing other reaction pathways to dominate.

  • Steric Hindrance:

    • Bulky substituents on the picolylamine starting material can sterically hinder attack at the C1 position, thereby favoring the formation of the 3-substituted isomer.

    • Conversely, less sterically demanding substituents will generally favor the electronically preferred C1-substituted product.

  • Choice of Synthetic Route:

    • Cyclocondensation of 2-(aminomethyl)pyridines with aldehydes or ketones: This is a common and versatile method. The nature of the carbonyl compound plays a crucial role.

    • Multicomponent Reactions: These reactions, often involving an isocyanide, an aldehyde, and an aminopyridine, can offer high regioselectivity, but the outcome is highly dependent on the specific components used.[3]

    • Transition-Metal-Catalyzed Cyclizations: Copper and palladium-catalyzed reactions have shown excellent regiocontrol in many cases.[4] For instance, a copper(II)-catalyzed tandem reaction between a pyridine ketone and benzylamine can afford 1,3-diarylated imidazo[1,5-a]pyridines with high yields.[4]

Troubleshooting Workflow for Regioisomer Control

Caption: Decision-making workflow for troubleshooting regioisomer formation.

Q2: My cyclization reaction to form the imidazo[1,5-a]pyridine ring is not proceeding to completion, resulting in low yields. What are the likely causes and how can I fix this?

Answer: Incomplete cyclization is a frequent hurdle. The root cause often lies in the stability of the reaction intermediate or suboptimal reaction conditions.

  • Insufficient Dehydration: The final step in many imidazo[1,5-a]pyridine syntheses is a dehydration-aromatization. If water is not effectively removed, the equilibrium can favor the open-chain intermediate.

    • Troubleshooting:

      • Azeotropic Removal of Water: If your solvent allows, use a Dean-Stark trap to physically remove water as it forms.

      • Dehydrating Agents: The use of polyphosphoric acid (PPA) can be effective, acting as both a catalyst and a dehydrating agent.[5]

      • Microwave Irradiation: This can often drive the reaction to completion by providing localized, efficient heating.

  • Suboptimal Temperature: The activation energy for the cyclization step may not be met at the current reaction temperature.

    • Troubleshooting:

      • Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

      • Switch to a higher-boiling solvent if necessary.

  • Inappropriate Catalyst: The choice of catalyst is critical for facilitating the cyclization.

    • Troubleshooting:

      • Acid Catalysis: For many cyclocondensations, a Brønsted or Lewis acid catalyst is required. If you are using one, consider screening others (e.g., p-TsOH, Bi(OTf)3).[2]

      • Metal Catalysis: For oxidative cyclizations, ensure your metal catalyst (e.g., Cu(I) or Cu(II)) and any necessary ligands are active and used in the correct stoichiometry.[4]

Experimental Protocol: Optimizing a PPA-Mediated Cyclization

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-(aminomethyl)pyridine starting material (1.0 eq).

  • Reagent Addition: Add the nitroalkane (1.2 eq) and phosphorous acid (1.0 eq) to the flask.

  • PPA Addition: Carefully add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).

  • Heating: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C, and gradually increase if needed, monitoring by TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture and carefully quench with ice-water. Neutralize with a suitable base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent.

Q3: I am observing the formation of an unexpected N-oxide byproduct in my reaction. How can I prevent this?

Answer: The pyridine nitrogen in the imidazo[1,5-a]pyridine scaffold is susceptible to oxidation, particularly when using oxidative conditions or certain reagents.

  • Prevention:

    • Control of Oxidants: If your synthesis involves an oxidative step (e.g., using O2 or another oxidant), carefully control the stoichiometry and reaction conditions (temperature, time) to minimize over-oxidation.[4]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation from atmospheric oxygen.

  • Troubleshooting - Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired product.

    • Catalytic Hydrogenation: Use a catalyst like Raney Nickel or Pd/C under a hydrogen atmosphere.

    • Phosphorus Reagents: Reagents such as PCl3 or PPh3 can effectively deoxygenate the N-oxide.

Troubleshooting Guide: Common Synthetic Routes

This section provides a more detailed look at specific issues encountered in common synthetic strategies.

Chichibabin-Type Synthesis

While the classical Chichibabin reaction is used for the amination of pyridines, related cyclization strategies for imidazo[1,5-a]pyridines can be sensitive to reaction conditions.[6][7]

Issue Probable Cause Recommended Solution
Low Conversion Insufficiently strong base or low reaction temperature.Consider using a stronger base like NaNH2 or NaH. Ensure the reaction temperature is adequate for the specific substrate.
Polymerization/Tarrying Reaction temperature is too high, or reactive intermediates are polymerizing.Optimize the reaction temperature. Consider a slower addition of reagents to control the reaction rate.
Formation of Isomeric Byproducts Competing reaction pathways due to the electronic nature of the pyridine ring.Modify the substituents on the pyridine ring to favor the desired regioselectivity.
Multicomponent Reactions (MCRs)

MCRs offer an efficient way to build molecular complexity in a single step, but they can be prone to the formation of multiple products.[3]

Issue Probable Cause Recommended Solution
Complex Product Mixture Side reactions between the components or lack of regiocontrol.Carefully screen catalysts and solvents. Sometimes a change in the order of addition of the components can influence the outcome.
Low Yield of Desired Product One of the components is not reacting efficiently.Check the purity and reactivity of all starting materials. Adjust the stoichiometry of the reactants.

Visualizing a General MCR Pathway

Caption: A simplified workflow for a multicomponent reaction.

References

Technical Support Center: Navigating Solubility Challenges with Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering solubility challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments. We understand that overcoming solubility hurdles is a critical step in advancing your research, and this resource is structured to provide practical, actionable solutions.

Understanding the Molecule: Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C₉H₇BrN₂O₂ and a molecular weight of approximately 255.07 g/mol .[1][2] It exists as a solid at room temperature.[1] The imidazopyridine core is a key feature in many biologically active molecules.[3][4] However, unadorned imidazopyridine structures can exhibit poor aqueous solubility.[5] The presence of the methyl ester and bromo substituents will further influence its solubility profile. Esters, while able to form hydrogen bonds with water, generally see decreased aqueous solubility as the size of the molecule increases.[6]

Core Principles of Solubility Enhancement

The solubility of a compound is a complex interplay of its physical and chemical properties and those of the solvent. For poorly soluble compounds like many heterocyclic molecules, several strategies can be employed to enhance solubility. These can be broadly categorized into physical and chemical modifications, as well as the use of formulation aids.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

It is uncommon to find specific, pre-existing solubility data for every novel compound in every possible solvent. Therefore, a systematic and experimental approach is the most effective way to address solubility challenges. This guide will walk you through a logical workflow to determine the best solubilization strategy for your specific needs.

Diagram: Systematic Solubility Testing Workflow

Solubility_Workflow cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Advanced Techniques cluster_2 Phase 3: Formulation Strategies Start Start Screen_Solvents Screen a range of common aprotic and protic polar solvents (e.g., DMSO, DMF, aMeCN, MeOH, EtOH) Start->Screen_Solvents Assess_Solubility Is solubility adequate for the intended experiment? Screen_Solvents->Assess_Solubility Co_solvents Investigate co-solvent systems (e.g., DMSO/water, EtOH/water) Assess_Solubility->Co_solvents No pH_Modification Explore pH adjustment (for aqueous-based systems) Assess_Solubility->pH_Modification No Heating Gentle heating and sonication Assess_Solubility->Heating No Proceed_Experiment Proceed with Experiment Assess_Solubility->Proceed_Experiment Yes Assess_Advanced Solubility and stability acceptable? Co_solvents->Assess_Advanced pH_Modification->Assess_Advanced Heating->Assess_Advanced Excipients Consider solubility-enhancing excipients (e.g., surfactants, cyclodextrins) Assess_Advanced->Excipients No Assess_Advanced->Proceed_Experiment Yes Assess_Formulation Solubility and compatibility confirmed? Excipients->Assess_Formulation Assess_Formulation->Proceed_Experiment Yes Re-evaluate Re-evaluate Approach/ Consult Specialist Assess_Formulation->Re-evaluate No

Caption: A systematic workflow for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in common aqueous buffers for my biological assay. What should I do?

A1: Direct dissolution in aqueous buffers is often challenging for heterocyclic compounds. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Experimental Protocol: Preparing a Stock Solution

  • Initial Solvent Selection: Start with a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These are powerful solvents for a wide range of organic molecules.

  • Small-Scale Test: Before preparing a large volume, perform a small-scale solubility test.

    • Weigh out a small, known amount of the compound (e.g., 1 mg).

    • Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex or gently agitate the mixture. If the compound does not fully dissolve, you can try gentle heating (see Q3) or sonication.

  • Stock Solution Preparation: Once you have identified a suitable solvent and concentration, prepare your stock solution.

  • Dilution into Aqueous Buffer: Serially dilute the stock solution into your final assay buffer. It is crucial to monitor for any precipitation upon dilution. If precipitation occurs, you may need to lower the final concentration of the compound or include a co-solvent in your buffer system.

Q2: What is a co-solvent system and how can it help with solubility?

A2: A co-solvent system is a mixture of solvents that can dissolve a solute better than either individual solvent. For compounds with poor aqueous solubility, a mixture of water and a miscible organic solvent can significantly improve solubility.[7] The organic solvent reduces the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic molecules.[8]

Experimental Protocol: Evaluating Co-solvent Systems

  • Select a Water-Miscible Solvent: Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

  • Prepare a Range of Mixtures: Create a series of co-solvent mixtures with varying ratios of the organic solvent to your aqueous buffer (e.g., 10:90, 20:80, 50:50).

  • Test Solubility: Add your compound to each mixture and determine the concentration at which it remains dissolved.

  • Consider Your System: Be mindful of the tolerance of your experimental system (e.g., cells in a biological assay) to the organic co-solvent, as high concentrations can be toxic.

Q3: Can I use heat to help dissolve the compound?

A3: Yes, gentle heating can often increase the rate of dissolution and the amount of solute that can be dissolved. However, this must be done with caution.

Causality: Increasing the temperature provides the system with more energy to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent molecules to interact more effectively with the solute molecules.

Protocol and Precautions:

  • Gentle Heating: Use a water bath or a heating block set to a low temperature (e.g., 30-40°C). Avoid aggressive heating, as it could lead to degradation of the compound.

  • Monitor Stability: After dissolving the compound with heat, allow the solution to cool to room temperature. Observe if the compound remains in solution or if it precipitates out. A supersaturated solution may not be stable for long-term storage.

  • Chemical Stability: It is crucial to ensure that your compound is stable at the temperature used for dissolution. You may need to perform analytical tests (e.g., HPLC) to confirm that the compound has not degraded.

Q4: The nitrogen atoms in the imidazopyridine ring suggest that pH might affect solubility. How can I test this?

A4: The basicity of the nitrogen atoms in the heterocyclic ring system means that the compound's charge state can change with pH.[9][10] Protonation of these nitrogens at acidic pH can lead to the formation of a more soluble salt form.

Diagram: Impact of pH on Solubility

pH_Impact cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH Compound is protonated (cationic) Increased_Solubility Higher aqueous solubility Low_pH->Increased_Solubility Increased polarity High_pH Compound is neutral Decreased_Solubility Lower aqueous solubility High_pH->Decreased_Solubility Lower polarity

References

Technical Support Center: Catalyst Selection for Functionalizing Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile scaffold. The unique electronic nature of the imidazo[1,5-a]pyridine core, influenced by the electron-withdrawing methyl carboxylate group, presents specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common issues encountered during experimentation.

Understanding the Substrate: Electronic and Steric Considerations

The this compound scaffold possesses a distinct electronic profile. The imidazo[1,5-a]pyridine ring system is inherently electron-rich, yet the presence of the methyl carboxylate group at the 1-position introduces an electron-withdrawing effect. This electronic push-pull can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions, a critical step in the catalytic cycle. Furthermore, the steric environment around the C3-bromo position is relatively unhindered, which is generally favorable for catalyst access.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific problems you may encounter during your functionalization efforts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, challenges such as low yield and side reactions are not uncommon with heteroaromatic substrates.

Question 1.1: My Suzuki-Miyaura reaction with an arylboronic acid is giving low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid.

Causality Behind the Issue:

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the specific electronic nature of the imidazo[1,5-a]pyridine ring can influence this step.

  • Protodeboronation: This is a common side reaction where the boronic acid is converted back to the corresponding arene, effectively removing it from the catalytic cycle. This is often promoted by excess water or an unsuitable base.

  • Catalyst Inhibition: The nitrogen atoms in the imidazo[1,5-a]pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, leading to a sluggish reaction.

Troubleshooting Workflow:

A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Step-by-Step Troubleshooting Protocol:

  • Catalyst System Evaluation:

    • Palladium Source: If using Pd(PPh₃)₄, consider switching to a more robust pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a suitable ligand.

    • Ligand Selection: For heteroaryl couplings, bulky and electron-rich phosphine ligands are often superior. Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These can promote both oxidative addition and reductive elimination.[1]

  • Base and Solvent Optimization:

    • Base Choice: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Avoid hydroxide bases if protodeboronation is suspected. Using anhydrous, finely powdered base is crucial.

    • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard. If protodeboronation is an issue, consider minimizing the water content or switching to an anhydrous system with a soluble base like potassium trimethylsilanolate (TMSOK).[2]

  • Boronic Acid Stability:

    • Quality Check: Ensure the boronic acid is pure and has not degraded. Degradation can occur during storage.

    • Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to prevent protodeboronation. These esters can release the boronic acid slowly under the reaction conditions.[3]

  • Reaction Conditions:

    • Temperature: While 80-100 °C is a common range, some difficult couplings may benefit from higher temperatures. Conversely, if side reactions are prevalent, a lower temperature with a more active catalyst system might be beneficial.

    • Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Air-stable and effective for a range of couplings.
Ligand SPhos or XPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that are effective in promoting transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OGood balance of solubility for both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the introduction of alkyne moieties. A common pitfall is the formation of homocoupled alkyne byproducts (Glaser coupling).

Question 2.1: My Sonogashira reaction is producing a significant amount of the homocoupled alkyne (Glaser product) and my desired product yield is low. How can I suppress this side reaction?

Answer:

Homocoupling in Sonogashira reactions is primarily a copper-mediated process that is exacerbated by the presence of oxygen.[4] Suppressing this side reaction involves careful control of the reaction atmosphere and catalyst system.

Causality Behind the Issue:

  • Oxygen Presence: Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) co-catalyst.

  • Excess Copper Catalyst: High concentrations of the copper co-catalyst can favor the homocoupling pathway.

  • Slow Cross-Coupling: If the palladium-catalyzed cross-coupling is sluggish, the homocoupling reaction has more time to occur.

Troubleshooting Workflow:

A workflow to minimize homocoupling in Sonogashira reactions.

Step-by-Step Troubleshooting Protocol:

  • Rigorous Exclusion of Oxygen:

    • Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) for an extended period.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Catalyst System Optimization:

    • Reduce Copper Loading: Lower the amount of the copper(I) co-catalyst (e.g., CuI) to the minimum effective level (typically 1-5 mol%).

    • Palladium and Ligand Choice: Use a highly active palladium catalyst and ligand system to accelerate the desired cross-coupling, thereby outcompeting the homocoupling. Pd(PPh₃)₂Cl₂ is a common choice, but more advanced systems may be beneficial.

  • Consider Copper-Free Conditions:

    • Several copper-free Sonogashira protocols have been developed. These often require a more active palladium catalyst, sometimes with N-heterocyclic carbene (NHC) ligands, and a suitable base.[5]

  • Base and Solvent:

    • An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, which also acts as a solvent in many cases. Ensure the amine is freshly distilled and dry.

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂ (1-3 mol%)A reliable and commercially available catalyst.
Copper Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide intermediate.
Ligand PPh₃ (if not using a pre-formed complex)A standard phosphine ligand for Sonogashira reactions.
Base/Solvent Et₃N or DIPA (anhydrous)Acts as both the base and often the solvent.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Heck Reaction

The Heck reaction allows for the vinylation of the C3 position. Regioselectivity and catalyst activity can be concerns.

Question 3.1: My Heck reaction with an activated alkene is sluggish and gives a mixture of regioisomers. How can I improve the yield and selectivity?

Answer:

Sluggish Heck reactions and poor regioselectivity with heteroaryl bromides can often be attributed to catalyst deactivation and competing reaction pathways.

Causality Behind the Issue:

  • Catalyst Deactivation: The palladium catalyst can be prone to decomposition at the higher temperatures often required for Heck reactions.

  • Regioselectivity Issues: While the reaction is generally expected at the C3 position, side reactions or alternative mechanistic pathways can lead to other products.

  • Base Incompatibility: The choice of base is crucial for regenerating the active catalyst and can influence the reaction rate and selectivity.

Troubleshooting Workflow:

A workflow for optimizing Heck reactions.

Step-by-Step Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Palladium Source: Pd(OAc)₂ is a common and effective pre-catalyst.

    • Ligand Choice: For electron-deficient or challenging aryl bromides, phosphine ligands like P(o-tolyl)₃ or bulky, electron-rich ligands can be beneficial. Phosphine-free systems using palladacycle catalysts have also shown high activity.[3]

  • Base Screening:

    • Organic Bases: Triethylamine (Et₃N) is a common choice.

    • Inorganic Bases: Bases like K₂CO₃, Cs₂CO₃, or NaOAc can also be effective and may influence the reaction outcome differently.

  • Reaction Conditions and Additives:

    • Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used.

    • Temperature: Heck reactions often require elevated temperatures (100-140 °C).

    • Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve the reaction rate, especially in biphasic systems.

Table 3: Recommended Starting Conditions for Heck Reaction

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (1-5 mol%)A readily available and effective Pd(II) pre-catalyst.
Ligand P(o-tolyl)₃ (2-10 mol%)A classic ligand for Heck reactions that often provides good results.
Base Et₃N or K₂CO₃ (1.5-2.5 equivalents)Common and effective bases for the Heck reaction.
Solvent DMF or NMP (anhydrous)Polar aprotic solvents that facilitate the reaction.
Temperature 100-140 °CHigher temperatures are often necessary to drive the reaction to completion.
Buchwald-Hartwig Amination

This reaction is crucial for installing nitrogen-based functional groups. The choice of ligand and base is paramount for achieving high yields, especially with heteroaromatic substrates.

Question 4.1: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine, but the reaction is giving low conversion. What are the key parameters to optimize?

Answer:

Low conversion in Buchwald-Hartwig aminations of heteroaryl bromides is often due to an insufficiently active catalyst system or an inappropriate choice of base.

Causality Behind the Issue:

  • Slow Reductive Elimination: The final C-N bond-forming step can be slow, especially with electron-rich amines or sterically hindered substrates.

  • Catalyst Deactivation: As with other cross-coupling reactions, the nitrogen atoms of the substrate can interfere with the catalyst.

  • Base Strength and Solubility: The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions. Its solubility in the reaction medium is also important.

Troubleshooting Workflow:

A workflow for optimizing Buchwald-Hartwig amination reactions.

Step-by-Step Troubleshooting Protocol:

  • Ligand Selection is Critical:

    • Bulky Biarylphosphines: This is the most important parameter to screen. Ligands developed by Buchwald, such as RuPhos, XPhos, or BrettPhos, are specifically designed to accelerate the reductive elimination step and are highly effective for coupling amines with heteroaryl halides.[6]

  • Base Optimization:

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent.

  • Palladium Pre-catalyst:

    • Using a pre-formed palladium-ligand complex (pre-catalyst) can lead to more reproducible results than generating the catalyst in situ.

  • Solvent Choice:

    • Aprotic solvents like toluene, 1,4-dioxane, or tert-butanol are commonly used. The choice of solvent can influence the solubility of the base and the reaction intermediates.

Table 4: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a pre-catalystReadily available Pd(0) source. Pre-catalysts offer better reproducibility.
Ligand RuPhos or XPhos (1.2-2 eq. to Pd)State-of-the-art ligands for challenging C-N couplings.
Base NaOtBu or LHMDS (1.5-2.5 equivalents)Strong, non-nucleophilic bases required for deprotonation of the amine-Pd complex.
Solvent Toluene or 1,4-Dioxane (anhydrous)Common solvents that perform well in these reactions.
Temperature 80-110 °CSufficient to promote the reaction without excessive decomposition.

References

Technical Support Center: Protecting Group Strategies for Imidazo[1,5-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using protecting groups in the synthesis and functionalization of this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, and its successful manipulation often hinges on robust protecting group strategies.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter in the laboratory.

Troubleshooting Guide

This section addresses common problems encountered during the protection and deprotection of imidazo[1,5-a]pyridines.

Question: I am attempting to protect the imidazole nitrogen of my substituted imidazo[1,5-a]pyridine with a Boc group, but I am observing low yields and incomplete conversion. What could be the issue?

Answer:

Low conversion during the Boc-protection of the imidazole nitrogen in an imidazo[1,5-a]pyridine can stem from several factors related to the nucleophilicity of the nitrogen and the reaction conditions.

  • Reduced Nucleophilicity: The nitrogen lone pair of the imidazole moiety is part of the aromatic system, rendering it less nucleophilic than a typical secondary amine. Electron-withdrawing substituents on the imidazo[1,5-a]pyridine ring can further decrease the nucleophilicity of the imidazole nitrogen, making the reaction with Boc-anhydride sluggish.

  • Inadequate Base: A non-nucleophilic base is crucial to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. If you are using a weak base, it may not be sufficient to drive the reaction to completion.

  • Catalyst: For sterically hindered or electronically deactivated substrates, the use of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often necessary to facilitate the reaction.[2] DMAP reacts with Boc-anhydride to form a more reactive intermediate.

Troubleshooting Steps:

  • Choice of Base: Switch to a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH). Use of triethylamine (Et₃N) may be insufficient for less reactive substrates.

  • Addition of Catalyst: Introduce a catalytic amount (5-10 mol%) of DMAP to your reaction mixture.

  • Solvent: Ensure you are using an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reaction Temperature: While Boc protections are typically run at room temperature, gentle heating (40-50 °C) can sometimes improve yields for less reactive substrates, but be mindful of the potential for side reactions.

Question: I am trying to perform a cross-coupling reaction on a halogenated imidazo[1,5-a]pyridine, but my protecting group on the pyridine nitrogen is being cleaved. How can I prevent this?

Answer:

Protecting group stability is a critical consideration in multi-step syntheses. The choice of protecting group must be compatible with downstream reaction conditions. Many cross-coupling reactions, such as Suzuki or Heck couplings, utilize basic conditions and palladium catalysts, which can lead to the cleavage of certain protecting groups.

  • Base-Labile Protecting Groups: If you are using a base-labile protecting group, such as an Fmoc group, it will likely be cleaved under the basic conditions of the cross-coupling reaction.

  • Palladium-Sensitive Protecting Groups: Some protecting groups, like the Carbobenzyloxy (Cbz) group, can be cleaved by hydrogenolysis with a palladium catalyst, especially in the presence of a hydrogen source.[3][4][5][6][7] While the conditions for cross-coupling are not typically reductive, the palladium catalyst can still interact with and potentially cleave the protecting group.

Recommended Protecting Groups for Cross-Coupling Reactions:

Protecting GroupIntroduction ReagentCleavage ConditionsStability to Cross-Coupling
Boc Di-tert-butyl dicarbonateAcidic conditions (e.g., TFA, HCl)Generally stable
Tosyl (Ts) Tosyl chlorideStrong acid or reductive conditionsGenerally stable
Borane (BH₃) Borane-dimethyl sulfide complexAcidic conditionsStable

Troubleshooting Workflow for Protecting Group Selection:

Caption: Decision workflow for troubleshooting protecting group instability in cross-coupling reactions.

Question: I am struggling with the selective protection of the pyridine nitrogen over the imidazole nitrogen in my imidazo[1,5-a]pyridine. What strategy should I employ?

Answer:

Selective protection of the two nitrogen atoms in the imidazo[1,5-a]pyridine core can be challenging due to their differing electronic environments. The pyridine nitrogen is generally more basic and nucleophilic than the imidazole nitrogen. This difference can be exploited to achieve selective protection.

  • Kinetic vs. Thermodynamic Control: Under kinetically controlled conditions (low temperature, short reaction time), the more nucleophilic pyridine nitrogen is likely to react first.

  • Protecting Group Choice: Certain protecting groups may show inherent selectivity. For instance, borane complexes tend to form preferentially at the more basic pyridine nitrogen.[8]

Strategy for Selective Pyridine N-Protection:

  • Borane Protection: Treat the imidazo[1,5-a]pyridine with a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex, at a low temperature (e.g., 0 °C). The resulting pyridine-borane complex will mask the pyridine nitrogen, allowing for subsequent functionalization at other positions, including protection of the imidazole nitrogen if needed. The borane group can be removed under acidic conditions.[8][9]

Question: My deprotection of a tosyl (Ts) group from the imidazole nitrogen is giving a low yield and requires harsh conditions. Are there milder alternatives?

Answer:

The tosyl group is a robust protecting group, which is advantageous for its stability but can be challenging to remove.[10] Cleavage often requires strong acids or harsh reducing conditions that may not be compatible with other functional groups in your molecule.

Milder Deprotection Strategies for N-Tosyl Groups:

  • Reductive Cleavage: Samarium(II) iodide (SmI₂) can be a mild and effective reagent for the cleavage of sulfonyl groups.[11]

  • Magnesium in Methanol: A suspension of magnesium turnings in methanol can reductively cleave tosyl groups under relatively mild, neutral conditions.

  • Alternative Protecting Groups: For future syntheses, consider using a more labile sulfonyl group, such as the 2-pyridinesulfonyl (Pys) group, which can be cleaved under milder conditions.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable protecting group for the imidazole nitrogen of an imidazo[1,5-a]pyridine for general synthesis?

A1: The tert-butoxycarbonyl (Boc) group is often the protecting group of choice for the imidazole nitrogen.[2][12] Its introduction is typically straightforward using Boc-anhydride, and it is stable to a wide range of non-acidic conditions, including many organometallic reactions and basic conditions.[2] Its removal under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) is generally clean and high-yielding.[13]

Q2: How can I achieve orthogonal protection of the pyridine and imidazole nitrogens in an imidazo[1,5-a]pyridine?

A2: Orthogonal protection allows for the selective deprotection of one nitrogen atom in the presence of the other, enabling sequential functionalization. A common orthogonal strategy would be:

  • Protect the pyridine nitrogen with a borane group (BH₃). This is an acid-labile protecting group.[8]

  • Protect the imidazole nitrogen with a base-labile group like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. [4]

This setup allows for the removal of the Fmoc group with a base (e.g., piperidine in DMF) to functionalize the imidazole ring, followed by the removal of the borane group with an acid to functionalize the pyridine ring.

Orthogonal Protection Strategy Diagram:

G start Imidazo[1,5-a]pyridine protect_pyridine Protect Pyridine-N (e.g., BH3) start->protect_pyridine protect_imidazole Protect Imidazole-N (e.g., Fmoc) protect_pyridine->protect_imidazole deprotect_imidazole Deprotect Imidazole-N (Base) protect_imidazole->deprotect_imidazole functionalize_imidazole Functionalize Imidazole Ring deprotect_imidazole->functionalize_imidazole deprotect_pyridine Deprotect Pyridine-N (Acid) functionalize_imidazole->deprotect_pyridine functionalize_pyridine Functionalize Pyridine Ring deprotect_pyridine->functionalize_pyridine

Caption: An orthogonal protecting group strategy for the sequential functionalization of imidazo[1,5-a]pyridine.

Q3: Can I use a benzyl (Bn) or carbobenzyloxy (Cbz) group to protect the nitrogens in an imidazo[1,5-a]pyridine?

A3: Yes, both Bn and Cbz groups can be used. However, their removal typically involves catalytic hydrogenolysis (H₂/Pd/C).[14][15][16][17][18] This can be problematic if your molecule contains other functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups. If your synthetic route avoids such functionalities, Bn and Cbz can be excellent choices due to their general stability to acidic and basic conditions.

Q4: Are there any protecting groups for the pyridine nitrogen that activate the ring towards nucleophilic attack?

A4: Yes, N-acylation of the pyridine nitrogen with reagents like benzyl chloroformate (Cbz-Cl) can form an N-acylpyridinium salt.[19] This activates the pyridine ring, particularly at the 2- and 4-positions, to nucleophilic attack. This strategy can be used to introduce substituents onto the pyridine ring, but it's important to note that this is a reactive intermediate and may not be stable for multi-step sequences.

Experimental Protocols

Protocol 1: Boc Protection of the Imidazole Nitrogen

This protocol is a general procedure for the N-Boc protection of an imidazo[1,5-a]pyridine derivative.

  • Materials:

    • Imidazo[1,5-a]pyridine substrate (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the imidazo[1,5-a]pyridine substrate in anhydrous DCM.

    • Add triethylamine and DMAP to the solution.

    • Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the N-Boc group under acidic conditions.

  • Materials:

    • N-Boc protected imidazo[1,5-a]pyridine (1.0 equiv)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected substrate in DCM.

    • Add an excess of TFA (typically 20-50% v/v in DCM) or 4M HCl in dioxane at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The deprotected product can be purified by column chromatography or recrystallization if necessary.

References

Validation & Comparative

"Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate" vs other E3 ligase linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to E3 Ligase Binders and Linkers in PROTAC Design

This guide provides an in-depth comparison of the critical components that constitute Proteolysis Targeting Chimeras (PROTACs), focusing on the strategic selection of E3 ligase ligands and the rational design of the linkers that connect them to a target protein ligand. We will delve into the nuances of the most utilized E3 ligase recruiters and compare the chemical strategies for the linkers that are pivotal to a PROTAC's success.

A Note on "Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate" : Initial searches indicate that this molecule is a heterocyclic chemical scaffold. While such structures are integral to medicinal chemistry, this specific molecule is not established in the public domain as a conventional E3 ligase linker. Rather, the core of PROTAC design lies in the selection of an E3 ligase ligand (the "anchor") and the chemical linker that tethers it to a "warhead" (the target protein ligand). This guide will, therefore, focus on comparing the well-established classes of E3 ligase ligands and the diverse linkers used in successful PROTAC development, providing a scientifically grounded framework for researchers.

The PROTAC Mechanism: A Symphony of Three Parts

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism.[1] They do not inhibit a target protein but instead hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to induce its degradation.[2][3]

A PROTAC molecule consists of three key components:

  • A "warhead" : A ligand that binds to the target Protein of Interest (POI).

  • An "anchor" : A ligand that recruits a specific E3 ubiquitin ligase.

  • A "linker" : A chemical moiety that connects the warhead and the anchor.[1][]

The PROTAC works by forming a ternary complex, bringing the POI into close proximity with the E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI's surface. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle, allowing it to act catalytically at sub-stoichiometric concentrations.[1][6][7]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Anchor: A Comparative Analysis of E3 Ligase Ligands

While over 600 E3 ligases exist in the human proteome, only a handful have been extensively exploited for PROTAC technology, primarily due to the availability of well-characterized small molecule ligands with high affinity and favorable drug-like properties.[8] The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, tissue specificity, and potential off-target effects.

E3 LigaseCommon LigandsKey Characteristics & Considerations
Cereblon (CRBN) Thalidomide, Pomalidomide, Lenalidomide (IMiDs)Most commonly used. [9] CRBN is part of the CRL4CRBN complex.[10][] Ligands are well-characterized with favorable pharmacological properties.[12][13] The glutarimide ring is essential for binding.[12]
von Hippel-Lindau (VHL) Derivatives of HIF-1α peptide (e.g., VH032)Part of the CRL2VHL complex.[14] VHL ligands often result in more structurally rigid and metabolically stable PROTACs compared to CRBN-based ones.[8]
IAP (Inhibitor of Apoptosis) SMAC mimetics (e.g., Methyl bestatin)cIAP1 and XIAP contain RING domains that act as E3 ligases.[15] Can induce self-ubiquitination and degradation of the IAP protein itself. Useful in oncology contexts.
MDM2 Nutlin derivatives (e.g., Nutlin-3a)MDM2 is a key negative regulator of the p53 tumor suppressor.[16][17] MDM2-recruiting PROTACs can simultaneously degrade a target and stabilize p53, offering a dual anti-cancer mechanism.[16] However, they can be large and have less ideal drug-like properties.[8]

The selection between these ligases is a critical first step. For example, the differential expression of CRBN versus VHL in various tissues can be exploited to achieve tissue-selective protein degradation.

The Linker: The Unsung Hero of PROTAC Efficacy

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's biological activity.[18][19] Its length, rigidity, composition, and attachment points profoundly influence the formation and stability of the ternary complex, which is essential for efficient ubiquitination.[18][19][20]

Causality in Linker Design:

The primary function of the linker is to orient the POI and E3 ligase in a productive conformation for ubiquitin transfer.[18] An improperly designed linker can lead to steric hindrance, unstable ternary complex formation, or a non-productive orientation, all of which diminish degradation efficiency.[19] The optimal linker is highly dependent on the specific POI-E3 ligase pair and is often determined empirically.[18]

Linker_Classification cluster_flex Characteristics: Conformational freedom, useful for initial screening. cluster_rigid Characteristics: Pre-organizes conformation, can improve potency and PK properties. Linkers PROTAC Linkers Flexible Flexible Linkers Linkers->Flexible Rigid Rigid Linkers Linkers->Rigid Alkyl Alkyl Chains Flexible->Alkyl PEG Polyethylene Glycol (PEG) Flexible->PEG Cyclic Saturated Heterocycles (piperazine, piperidine) Rigid->Cyclic Aromatic Alkynes, Triazoles Rigid->Aromatic

Caption: Common classifications of PROTAC linker types.

  • Flexible Linkers (Alkyl & PEG): These are the most common types of linkers used.[21] Polyethylene glycol (PEG) linkers are frequently used to improve the solubility and cell permeability of PROTACs, which are often large, complex molecules.[22] Their flexibility provides the necessary degrees of freedom for the PROTAC to adopt an optimal conformation for ternary complex formation.[22]

  • Rigid Linkers (Cyclic & Aromatic): Incorporating structures like piperazine rings or alkynes reduces the conformational flexibility.[14] This can be advantageous as it "pre-organizes" the PROTAC into a bioactive conformation, potentially increasing potency and improving pharmacokinetic properties.[14][]

Quantitative Impact of Linker Choice

The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The linker plays a pivotal role in optimizing these parameters. For instance, studies have shown a significant correlation between linker length and degradation efficacy, with an optimal length needing to be determined on a case-by-case basis.[24][25]

Table 2: Illustrative Data on Linker Impact on PROTAC Performance (Note: This data is illustrative, compiled from various sources. Direct comparison across different studies should be made with caution due to varying experimental conditions.)[18]

TargetE3 LigaseLinker Type / LengthDC₅₀ (nM)Dₘₐₓ (%)
BRD4CRBNPEG-based~1>90%
BCR-ABLFEM1BProprietary25094%[26]
BTKCRBNPEG-based4.5>95%[27]
BCL-XLCRBNProprietary4696.2%[28]
ER-αVHL16-atom chainOptimal Degradation>80%[24][25]
ER-αVHL>16-atom chainReduced Degradation<70%[24][25]

Experimental Workflow: Measuring PROTAC Efficacy

A trustworthy and reproducible protocol is essential for evaluating and comparing PROTAC performance. Western blotting is a standard method to quantify the degradation of a target protein.

Protocol: Determination of DC₅₀ and Dₘₐₓ by Western Blot

This protocol provides a self-validating system by including necessary controls to ensure the observed protein loss is due to PROTAC-mediated degradation.

1. Cell Culture and Treatment: a. Seed cells expressing the protein of interest (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC stock solution (typically in DMSO) in cell culture media. c. Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control (DMSO).

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading.

3. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. f. Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal loading. g. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Data Acquisition and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18] b. Quantify the band intensities using densitometry software. c. Normalize the target protein levels to the loading control for each lane. d. Calculate the percentage of remaining protein relative to the vehicle-treated control. e. Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[20]

Western_Blot_Workflow cluster_exp Experimental Protocol for PROTAC Evaluation A 1. Cell Treatment (Dose-response) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Western Blot B->C D 4. Imaging & Densitometry C->D E 5. Data Analysis (DC50 / Dmax) D->E

Caption: Workflow for quantifying PROTAC-induced protein degradation.

Conclusion

The rational design of a potent and selective PROTAC is a multifactorial challenge that requires careful consideration of the warhead, anchor, and linker. There is no universal solution; the optimal E3 ligase ligand and linker architecture are intrinsically tied to the specific protein target.[18] While CRBN and VHL recruiters remain the workhorses of the field, the exploration of new E3 ligases continues to expand the therapeutic potential of this modality. The linker, once an afterthought, is now correctly viewed as a critical modulator of PROTAC efficacy, and its systematic optimization through the synthesis and evaluation of focused libraries is essential for developing degraders with superior potency and drug-like properties.

References

A Researcher's Guide to Comparing the Efficacy of PROTACs with Different E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs act as a catalytic bridge, hijacking the cell's own ubiquitin-proteasome system to specifically eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules hinges on their ability to form a stable and productive ternary complex between a target protein and an E3 ubiquitin ligase. The choice of E3 ligase, and consequently the ligand used to recruit it, is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of PROTACs utilizing different E3 ligase ligands, with a primary focus on the two most exploited ligases: Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase complex. We will delve into the mechanistic nuances that govern their activity, explore the experimental workflows required for their rigorous evaluation, and present a framework for making informed decisions during the PROTAC design and development process.

The Central Role of the E3 Ligase in PROTAC Efficacy

The selection of an E3 ligase is a pivotal decision in PROTAC design. With over 600 E3 ligases encoded in the human genome, the potential for tissue- and substrate-specific protein degradation is immense. However, the majority of PROTACs developed to date recruit either CRBN or VHL due to the availability of well-characterized, high-affinity small molecule ligands. The choice between these, and emerging alternatives like MDM2 and cIAPs, can profoundly impact the resulting PROTAC's biological activity.

Key factors to consider when selecting an E3 ligase ligand include:

  • E3 Ligase Expression Levels: The abundance of the E3 ligase in the target cells or tissue is paramount. A PROTAC cannot induce degradation if its corresponding E3 ligase is not present.

  • Ternary Complex Cooperativity: The formation of the Target-PROTAC-E3 Ligase complex is the cornerstone of PROTAC action. The stability of this complex, often measured by a cooperativity factor (alpha), can significantly influence degradation efficiency.

  • Linker Attachment Point: The geometry of the ternary complex is dictated by the attachment point of the linker on the E3 ligase ligand. This, in turn, affects the ubiquitination of the target protein.

  • Potential for Off-Target Effects: The intrinsic biological functions of the E3 ligase and the selectivity of its ligand can introduce off-target effects. For instance, CRBN ligands are derived from immunomodulatory drugs (IMiDs) and may have inherent bioactivity.

Below is a diagram illustrating the fundamental mechanism of PROTAC action.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI Binder E3_Ligase E3 Ligase Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ub Ubiquitin (Ub) Degraded_POI Degraded Peptides Proteasome->Degraded_POI experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Binding 1. Binding Affinity (SPR/ITC) - Characterize binary & ternary complex formation Kinetics 2. Ternary Complex Kinetics - Assess association/dissociation rates Binding->Kinetics Inform on complex stability Degradation 3. Protein Degradation (Western Blot/MS) - Quantify target protein knockdown (DC50, Dmax) Kinetics->Degradation Correlate kinetics with cellular efficacy Viability 4. Cell Viability/Cytotoxicity - Determine functional consequences of degradation Degradation->Viability Link degradation to phenotype Selectivity 5. Proteome-wide Selectivity (MS) - Identify off-target degradation events Degradation->Selectivity Assess specificity

Validating the Cellular Activity of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science for its unique chemical, optical, and biological properties.[1] Derivatives of the related imidazo[1,2-a]pyridine core have demonstrated a wide range of pharmacological activities, including kinase inhibition, anticancer effects, and antitubercular activity.[2][3][4][5] This guide provides a comprehensive framework for the initial cellular validation of a novel derivative, Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate . We will outline a series of cellular assays to determine its potential cytotoxic and anti-proliferative effects, comparing its performance against established imidazo[1,2-a]pyridine-based anticancer agents.

The experimental design detailed herein is grounded in the principles of scientific integrity, ensuring that each protocol serves as a self-validating system. We will explore the causality behind experimental choices, providing a robust methodology for researchers in drug discovery and development.

Hypothesized Biological Activity and Comparative Compounds

Given the prevalence of anticancer properties within the broader imidazopyridine class, we hypothesize that this compound may exhibit cytotoxic or anti-proliferative activity against cancer cell lines.[6][7] To objectively assess its potency and efficacy, we will compare it with two well-characterized compounds from the imidazo[1,2-a]pyridine family with known anticancer activities:

  • Comparator A: A PI3Kα Inhibitor (e.g., a derivative from the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline series) [8][9]

  • Comparator B: A compound with demonstrated broad cytotoxic effects (e.g., a 3-aminoimidazo[1,2-α]pyridine derivative) [7]

The selection of these comparators allows for a multi-faceted evaluation of our target compound's performance, benchmarking it against molecules with both specific (kinase inhibition) and broader cytotoxic mechanisms.

Experimental Workflow for Cellular Validation

A tiered approach will be employed for the cellular validation of this compound. This workflow is designed to efficiently assess its biological activity, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Compound Preparation and Solubilization C MTT/CCK-8 Cytotoxicity Assay (Determine IC50) A->C B Cell Line Selection (e.g., A549, MCF-7, PC-3) B->C D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->D If IC50 is potent E Apoptosis Assay (Annexin V/PI Staining) C->E If IC50 is potent F Western Blot Analysis (Key Apoptotic and Cell Cycle Markers) D->F E->F G Data Synthesis and Comparison (vs. Comparator A & B) F->G

Caption: A tiered experimental workflow for the cellular validation of novel compounds.

Detailed Experimental Protocols

Cell Lines and Culture

For this validation study, we will utilize three common cancer cell lines to assess the breadth of activity:

  • A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • PC-3 (Human Prostate Adenocarcinoma): A prostate cancer cell line.

All cell lines will be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Comparator A, and Comparator B in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This assay determines the effect of the compound on the cell cycle distribution.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Hypothetical Signaling Pathway and Data Presentation

Should this compound induce apoptosis, a potential mechanism could involve the intrinsic (mitochondrial) pathway, a common target for anticancer agents.

G compound Methyl 3-bromoimidazo [1,5-a]pyridine-1-carboxylate stress Cellular Stress compound->stress bcl2 Bcl-2 family (e.g., Bax, Bak) stress->bcl2 mito Mitochondria bcl2->mito cytoC Cytochrome c release mito->cytoC apaf1 Apaf-1 cytoC->apaf1 casp9 Caspase-9 activation apaf1->casp9 casp3 Caspase-3 activation casp9->casp3 parp PARP cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Comparative Data Summary

The results from the cellular assays should be summarized in a clear and concise table to facilitate comparison.

Compound A549 IC50 (µM) MCF-7 IC50 (µM) PC-3 IC50 (µM) Effect on Cell Cycle (A549) Apoptosis Induction (A549)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ObservationExperimental Observation
Comparator A Known/Experimental ValueKnown/Experimental ValueKnown/Experimental ValueG2/M arrestModerate
Comparator B Known/Experimental ValueKnown/Experimental ValueKnown/Experimental ValueS-phase arrestStrong
Doxorubicin (Control) ~0.1~0.5~1.0G2/M arrestStrong

Conclusion and Future Directions

This guide provides a foundational strategy for the initial cellular characterization of this compound. The proposed assays will generate crucial data on its cytotoxic potential and offer preliminary insights into its mechanism of action. Positive results from this screening cascade would warrant further investigation, including:

  • Target Deconvolution: Employing techniques such as kinase profiling or affinity chromatography to identify specific molecular targets.

  • In Vivo Efficacy Studies: Assessing the compound's antitumor activity in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties.

By following this structured and comparative approach, researchers can effectively validate the cellular activity of novel compounds, paving the way for the development of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This guide focuses on the structure-activity relationship (SAR) of analogs based on the core molecule, methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate. While direct and extensive SAR studies on this specific parent compound are not widely published, this guide will synthesize findings from closely related imidazo[1,5-a]pyridine and other imidazopyridine isomers to provide a comprehensive comparative analysis. We will explore the influence of substitutions at the C1 and C3 positions on potential therapeutic activities, particularly in the realms of oncology and kinase inhibition.

The imidazo[1,5-a]pyridine core itself has been identified as a promising platform for the development of anticancer agents and enzyme inhibitors, including inhibitors of EGFR tyrosine kinase and the PI3K/Akt pathway.[1][2] Understanding the SAR of this scaffold is crucial for the rational design of novel and more potent therapeutic candidates. This guide will delve into the synthetic strategies for analog preparation, the impact of structural modifications on biological activity, and detailed experimental protocols for their evaluation.

I. The Imidazo[1,5-a]pyridine Scaffold: A Foundation for Drug Discovery

The imidazo[1,5-a]pyridine ring system, a bicyclic heterocycle containing a bridgehead nitrogen atom, offers a unique three-dimensional structure that can effectively interact with various biological targets. Its derivatives have been explored for a wide range of pharmacological activities.[1] The general synthetic approach to the imidazo[1,5-a]pyridine core often involves the cyclization of 2-aminomethylpyridine derivatives.[3]

II. Structure-Activity Relationship (SAR) Analysis

This section will analyze the impact of structural modifications at the C1 and C3 positions of the this compound scaffold. The insights are drawn from studies on related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine analogs.

Modifications at the C1-Carboxylate Position

The methyl carboxylate group at the C1 position presents a key site for modification to influence the compound's physicochemical properties and biological activity.

  • Ester to Amide Conversion: The conversion of the C1-ester to a carboxamide is a common strategy in medicinal chemistry to enhance hydrogen bonding potential and improve metabolic stability. For instance, in a series of pyrazolo[1,5-a]pyridine-3-carboxamides, a related scaffold, the nature of the amide substituent was found to be critical for antitubercular activity.[4] It is hypothesized that a similar trend would be observed with imidazo[1,5-a]pyridine-1-carboxamides. The introduction of various amine functionalities would allow for the exploration of interactions with specific amino acid residues in a target protein's binding pocket.

  • Bioisosteric Replacements: The ester or amide group at C1 could be replaced with other bioisosteres to modulate activity. For example, replacement with a small heterocyclic ring like a tetrazole could alter the electronic and steric profile of the molecule, potentially leading to different target interactions.

Modifications at the C3-Bromo Position

The bromine atom at the C3 position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, enabling a thorough exploration of the SAR at this position.

  • Aryl and Heteroaryl Substitutions: Suzuki and Stille cross-coupling reactions can be employed to introduce various aryl and heteroaryl groups at the C3 position. Studies on related imidazo[1,2-a]pyridines have shown that the nature and substitution pattern of the C3-aryl group significantly impact their anticancer and kinase inhibitory activities.[5] For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, influencing its binding affinity to target proteins.

  • Amino and Amide Linkages: The bromo group can be displaced by amines to introduce a variety of amino substituents. The synthesis of 3-aminoimidazo[1,2-a]pyridines has been reported, and these compounds have shown promising biological activities.[5][6] The amino group can serve as a key hydrogen bond donor or acceptor, and its substitution pattern can be fine-tuned to optimize target engagement.

Hypothetical SAR Summary for Anticancer Activity

Based on the analysis of related compounds, a hypothetical SAR for the anticancer activity of this compound analogs can be proposed:

Position Modification Predicted Impact on Anticancer Activity Rationale (based on related scaffolds)
C1 Methyl Ester (Parent)Baseline ActivityStarting point for optimization.
CarboxamidePotential for increased activityEnhanced H-bonding and metabolic stability.[4]
Substituted AmidesVariable; potential for significant increaseAllows for fine-tuning of interactions with target.
C3 Bromo (Parent)Moderate ActivityHalogen can participate in halogen bonding.
Aryl/HeteroarylPotential for significant increaseCan engage in pi-stacking and other interactions.[5]
Substituted ArylVariable; dependent on substituentElectronic effects can modulate target binding.
AminoPotential for increased activityCan act as H-bond donor/acceptor.[5][6]
Substituted AminoVariable; potential for significant increaseAllows for probing of specific binding pockets.

III. Experimental Protocols

To facilitate the comparative evaluation of newly synthesized analogs, detailed protocols for key biological assays are provided below.

Synthesis of Imidazo[1,5-a]pyridine Analogs

A general synthetic route to C3-substituted imidazo[1,5-a]pyridine-1-carboxylates is outlined below. This is a representative scheme, and specific conditions may need to be optimized for each analog.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: C3-Functionalization cluster_step3 Step 3: C1-Modification (Optional) cluster_product Final Analogs start Methyl 2-(aminomethyl)pyridine-6-carboxylate step1 Reaction with a bromo-α-ketoester start->step1 Base, Solvent step2 Suzuki or Buchwald-Hartwig Cross-Coupling step1->step2 Pd catalyst, Base, Boronic acid/Amine step3 Saponification followed by Amide Coupling step2->step3 1. LiOH 2. Amine, Coupling agent product C1 and C3 Modified Analogs step2->product Direct isolation of C3-modified esters step3->product

Caption: General synthetic workflow for imidazo[1,5-a]pyridine analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7][8][9][10]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Add compounds to cells A->C B Prepare compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

To evaluate the potential of the analogs as kinase inhibitors (e.g., against EGFR or PI3K), a luminescence-based kinase assay can be employed.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and ATP solution.

  • Compound Addition: Add 1 µL of the test compound at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add 5 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay) to stop the kinase reaction and detect the amount of ADP produced. Incubate for 40 minutes.

  • Luminescence Measurement: Add 20 µL of a kinase detection reagent and incubate for 30 minutes. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Readout A Add compound to 384-well plate B Add kinase/substrate solution A->B C Add ATP to initiate reaction B->C D Incubate for 1h C->D E Add detection reagent to stop reaction D->E F Add kinase detection reagent E->F G Measure luminescence F->G H Calculate IC50 values G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

IV. Conclusion and Future Directions

This guide provides a comparative framework for understanding the structure-activity relationship of this compound analogs. By leveraging data from related imidazopyridine scaffolds, we have outlined key structural modifications at the C1 and C3 positions that are likely to influence their therapeutic potential, particularly as anticancer agents and kinase inhibitors. The provided experimental protocols offer a starting point for the systematic evaluation of new analogs.

Future research should focus on the synthesis and biological evaluation of a focused library of these analogs to establish a direct and quantitative SAR. Further studies could also explore the mechanism of action of the most potent compounds to identify their specific molecular targets. The insights gained from such studies will be invaluable for the development of novel imidazo[1,5-a]pyridine-based therapeutics.

References

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold

In the landscape of medicinal chemistry, the imidazo[1,5-a]pyridine nucleus is a privileged scaffold, increasingly recognized for its therapeutic potential.[1][2] This heterocyclic system is a key component in molecules designed for a range of biological applications, from advanced materials science to cutting-edge pharmaceuticals.[1][2] While numerous imidazopyridine isomers exist, the imidazo[1,5-a]pyridine core offers a unique electronic and structural framework for the development of novel therapeutics.

This guide focuses on a particularly valuable starting material: Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate . The strategic placement of the bromine atom at the 3-position and the carboxylate group at the 1-position makes this molecule a versatile building block for creating diverse libraries of compounds through well-established synthetic methodologies. Its utility has been demonstrated in patent literature, where it serves as a key intermediate in the synthesis of inhibitors for critical oncology targets like Mcl-1 and ROCK.[3][4][5]

This guide provides a comparative analysis of the evaluation of imidazo[1,5-a]pyridine derivatives, drawing insights from the closely related and extensively studied imidazo[1,2-a]pyridine isomers to establish a framework for robust in vitro and in vivo testing. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear roadmap for researchers aiming to unlock the potential of this promising compound class.

The Comparative Landscape: Learning from the Isomeric Imidazo[1,2-a]pyridines

While dedicated research on the biological activities of this compound derivatives is emerging, a wealth of information exists for the isomeric imidazo[1,2-a]pyridines. These compounds have been extensively investigated as anticancer agents, providing a valuable benchmark for comparison and a strong rationale for exploring the therapeutic potential of their imidazo[1,5-a]pyridine counterparts.[6][7]

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.[6][8] One of the most prominent targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[9][10]

Below is a summary of the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, demonstrating their potency against a range of cancer cell lines.

Compound ClassTarget Cancer Cell LinesIC50 Range (µM)Key Findings & Reference
Imidazo[1,2-a]pyridine-based diarylamides/ureasA375P (Melanoma)< 0.06Demonstrated high potency against melanoma cells.[11]
Imidazo[1,2-a]pyridinesA375, WM115 (Melanoma), HeLa (Cervical)9.7 - 44.6Induced G2/M cell cycle arrest and apoptosis.[8][11]
Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine derivativesHep-2, HepG2, MCF-7, A37511 - 13Showed significant anticancer activity with good selectivity over normal cells.[12][13]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesVarious cancer cell lines0.09 - 0.43Acted as potent PI3Kα inhibitors.[14]
Imidazo[1,2-a]pyridine-8-carboxamidesMycobacterium tuberculosis-Demonstrated selective antimycobacterial activity.[15]

Insights from In Vivo Studies of Imidazo[1,2-a]pyridines

The therapeutic potential of imidazo[1,2-a]pyridines has been further validated in preclinical in vivo models. For instance, certain pan-PI3K inhibitors from this class have shown efficacy in mouse xenograft models of ovarian cancer.[9] These studies are crucial for establishing a compound's potential for further development and provide a blueprint for the in vivo evaluation of novel imidazo[1,5-a]pyridine derivatives.

Proposed Experimental Workflow for the Evaluation of this compound Derivatives

The following section outlines a comprehensive and self-validating workflow for the synthesis and evaluation of novel derivatives from this compound.

Synthesis of Derivatives

The 3-bromo position of the starting material is ripe for modification via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling a thorough exploration of the structure-activity relationship (SAR).

A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Library of 3-substituted imidazo[1,5-a]pyridine derivatives C->D cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) cluster_2 Mechanism of Action Studies A Antiproliferative Assay (e.g., MTT) - Panel of cancer cell lines (e.g., A549, MCF-7, PC-3) B IC50 Determination A->B C Selectivity Assay (Normal cell line, e.g., MCF-10A) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (e.g., Annexin V/PI staining) D->E F Kinase Inhibition Assays (e.g., PI3K, Mcl-1, ROCK) E->F G Western Blot Analysis (Key pathway proteins) F->G cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Studies cluster_2 Post-Efficacy Analysis A Maximum Tolerated Dose (MTD) Determination B Pharmacokinetic (PK) Studies (e.g., in mice or rats) A->B C Xenograft Tumor Model (e.g., A549 cells in nude mice) B->C D Treatment Administration (e.g., oral, intraperitoneal) C->D E Tumor Growth Monitoring D->E F Tumor Weight Measurement E->F G Histological Analysis F->G H Biomarker Analysis G->H cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

References

A Comparative Guide to the Synthetic Routes of Imidazo[1,5-a]pyridines: From Classical Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and conformational rigidity have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The growing importance of this scaffold has spurred the development of a diverse array of synthetic strategies. This guide provides an in-depth, comparative analysis of the most significant synthetic routes to imidazo[1,5-a]pyridines, offering insights into their mechanisms, scope, and practical applications. We will delve into classical cyclocondensation reactions and explore the advancements brought by modern methodologies such as oxidative cyclizations, cycloaddition reactions, and direct C-H functionalizations.

The Enduring Staple: Cyclocondensation Reactions

Cyclocondensation reactions represent the most traditional and widely employed approach for the synthesis of the imidazo[1,5-a]pyridine core. These methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with a suitable C1 synthon, followed by cyclization and aromatization.

Mechanism and Rationale

The general mechanism involves the initial formation of an amide or a related intermediate from the nucleophilic 2-(aminomethyl)pyridine and an electrophilic partner. Subsequent intramolecular cyclization onto the pyridine ring, followed by dehydration or another elimination step, leads to the formation of the fused imidazole ring. The choice of the C1 synthon is critical and dictates the substitution pattern at the C1 and C3 positions of the final product.

A variety of electrophilic partners can be employed, including carboxylic acids, acyl chlorides, anhydrides, esters, and aldehydes.[1] The reaction conditions are often dictated by the reactivity of the chosen electrophile, ranging from mild conditions for acyl chlorides to harsher conditions requiring high temperatures and strong acids for carboxylic acids.[2]

G cluster_reactants Reactants pyridine 2-(Aminomethyl)pyridine intermediate Amide/Imine Intermediate pyridine->intermediate Nucleophilic attack electrophile Electrophilic C1 Synthon (e.g., R-COCl, R-CHO) electrophile->intermediate cyclized Dihydroimidazo[1,5-a]pyridine Intermediate intermediate->cyclized Intramolecular Cyclization product Imidazo[1,5-a]pyridine cyclized->product Aromatization (e.g., -H2O)

Caption: Generalized workflow for cyclocondensation synthesis.

Representative Experimental Protocol: Cyclocondensation with an Aldehyde

This protocol describes the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines via a one-pot, three-component reaction of a pyridyl ketone, an aldehyde, and ammonium acetate.

Step 1: Reaction Setup In a microwave vial, combine the pyridyl ketone (1 mmol), aldehyde (2 mmol), ammonium acetate (6 mmol), and lithium chloride (2 mmol).

Step 2: Microwave Irradiation Add acetic acid (0.5 mL) to the mixture and irradiate the reaction in a microwave oven for 3 minutes.

Step 3: Work-up and Purification After cooling, wash the solid residue with water to obtain the crude product. Further purify the product by crystallization from an ethanol:acetone mixture or by column chromatography to afford the pure imidazo[1,5-a]pyridine.[3]

The Rise of Efficiency: Oxidative Cyclization Strategies

Modern synthetic chemistry has seen a shift towards more atom-economical and environmentally benign methodologies. Oxidative cyclization reactions have emerged as a powerful tool for the synthesis of imidazo[1,5-a]pyridines, often proceeding under milder conditions and with greater efficiency than classical methods. These reactions typically involve the formation of C-N and C-C bonds in a single step, utilizing an oxidant to drive the final aromatization.

Mechanism and Rationale

Oxidative cyclization routes often start from readily available precursors like 2-pyridyl ketones and alkylamines. The reaction is believed to proceed through the formation of an imine intermediate, followed by an intramolecular C-H amination or a related cyclization event. An external oxidant, such as molecular oxygen, iodine, or a copper catalyst, facilitates the final dehydrogenation to yield the aromatic imidazo[1,5-a]pyridine.[4] The use of transition-metal catalysts, particularly copper, can significantly enhance the reaction efficiency and broaden the substrate scope.[5]

G cluster_reactants Reactants ketone 2-Pyridyl Ketone imine Imine Intermediate ketone->imine amine Alkylamine amine->imine Condensation cyclized_intermediate Cyclized Intermediate imine->cyclized_intermediate Intramolecular Cyclization product Imidazo[1,5-a]pyridine cyclized_intermediate->product Oxidative Aromatization oxidant Oxidant (e.g., I2, O2, Cu(II)) oxidant->product G cluster_reactants Reactants pyridinium_salt N-Substituted Pyridinium Salt ylide Pyridinium Ylide (1,3-Dipole) pyridinium_salt->ylide Deprotonation dipolarophile Dipolarophile (e.g., Alkyne) cycloadduct [3+2] Cycloadduct dipolarophile->cycloadduct [3+2] Cycloaddition ylide->cycloadduct product Imidazo[1,5-a]pyridine cycloadduct->product Aromatization base Base base->ylide

References

A Comparative Guide to Protein Degrader Building Blocks: Established Ligands and the Frontier of Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the selection of appropriate building blocks is a critical determinant of the success of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides an in-depth comparison of the most widely used E3 ligase ligands and explores the potential of novel chemical scaffolds, using Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate as a case study for theoretical consideration.

The Dawn of Targeted Protein Degradation: A Paradigm Shift in Drug Discovery

Traditional pharmacology has largely focused on occupancy-driven inhibition of protein function. However, a significant portion of the proteome has been deemed "undruggable" due to the lack of suitable active sites for small molecule inhibitors. Targeted protein degradation offers a revolutionary alternative by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this revolution. They consist of two key moieties connected by a linker: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2][3][4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][]

The choice of the E3 ligase ligand is paramount, as it dictates which of the over 600 known E3 ligases is recruited, influencing the degradation efficiency, tissue specificity, and potential for off-target effects. While the repertoire of utilized E3 ligases is expanding, a few have dominated the landscape due to the availability of well-characterized, high-affinity small molecule ligands.[1][3][6]

A Comparative Analysis of Established E3 Ligase Ligands

The most extensively used E3 ligase ligands in PROTAC design recruit Cereblon (CRBN), von Hippel-Lindau (VHL), and Inhibitors of Apoptosis Proteins (IAPs).[1][3][7] The selection of a particular E3 ligase can significantly impact the properties and performance of the resulting degrader.

Cereblon (CRBN) Ligands: The Immunomodulatory Drug Legacy

Ligands for Cereblon, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, are derived from the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[2][7] The binding of these molecules to CRBN alters its substrate specificity, a mechanism that has been ingeniously co-opted for TPD.[2]

  • Advantages: CRBN ligands are generally smaller and possess more favorable physicochemical properties compared to VHL ligands, which can contribute to better cell permeability and oral bioavailability of the final PROTAC.[]

  • Considerations: The development of resistance to CRBN-based degraders has been reported, and their activity can be dependent on the expression levels of CRBN in different cell types.[6]

Von Hippel-Lindau (VHL) Ligands: Potent and Widely Expressed

The VHL protein is the substrate recognition subunit of the CRL2VHL E3 ligase complex.[9][10] Small molecule VHL ligands were developed from the endogenous HIF-1α peptide that binds to VHL under normoxic conditions.[10][11] These have been refined into potent, drug-like molecules widely used in PROTAC development.[9][12][13]

  • Advantages: VHL is broadly expressed across many tissues, making VHL-based PROTACs applicable to a wide range of diseases.[13] Highly potent VHL ligands have been developed, enabling the creation of very efficient degraders.[7][12]

  • Considerations: VHL ligands are typically larger and more complex than CRBN ligands, which can present challenges in achieving desirable drug-like properties for the final PROTAC.[]

Inhibitor of Apoptosis (IAP) Ligands: A Dual Mechanism of Action

The IAP family of proteins (c-IAP1, c-IAP2, and XIAP) are E3 ligases that play a key role in regulating apoptosis.[] Ligands for IAPs, such as bestatin and LCL-161 derivatives, can induce the auto-ubiquitination and degradation of IAPs, leading to the activation of apoptotic pathways.[][14] When incorporated into PROTACs, they can simultaneously degrade the target protein and promote apoptosis.

  • Advantages: The dual mechanism of action can be particularly beneficial in oncology applications.

  • Considerations: The pro-apoptotic effect may not be desirable for all therapeutic indications, and the tissue expression of IAPs can be more variable than that of CRBN or VHL.

Performance Comparison of Established E3 Ligase Ligands
FeatureCereblon (CRBN) LigandsVon Hippel-Lindau (VHL) LigandsInhibitor of Apoptosis (IAP) Ligands
Origin Thalidomide & analogsHIF-1α mimeticsBestatin, LCL-161 & analogs
Typical Size SmallerLargerVaries
Physicochemical Properties Generally more drug-likeCan be more challengingVaries
Tissue Expression Widely expressedWidely expressedMore variable
Mechanism Neosubstrate recruitmentNeosubstrate recruitmentNeosubstrate recruitment & IAP degradation
Key Advantage Favorable drug-like propertiesHigh potency, broad applicabilityDual mechanism of action

The Quest for Novel Scaffolds: A Theoretical Look at this compound

The reliance on a limited number of E3 ligases represents a bottleneck in the field of TPD.[6][15] The development of ligands for novel E3 ligases could unlock new therapeutic opportunities, enabling tissue-specific degradation and overcoming resistance mechanisms.[16][17] The ideal novel E3 ligase ligand would possess high affinity and selectivity, favorable physicochemical properties, and synthetic tractability.

In this context, we can theoretically examine novel chemical scaffolds for their potential as starting points for the development of new E3 ligase ligands. Let us consider This compound .

Currently, there is no published evidence of this compound being used as a protein degrader building block. It is commercially available as a heterocyclic building block.[18][19] However, we can analyze its structure to speculate on its potential.

G node1 node2 node1->node2 N node7 node1->node7 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 N node6->node1 node6->node7 node8 node7->node8 Br node9 node7->node9 C node10 node9->node10 O node11 node9->node11 O node12 node11->node12 C node13 node12->node13 H3

Caption: Chemical structure of this compound.

  • Scaffold and Physicochemical Properties: The imidazo[1,5-a]pyridine core is a rigid, bicyclic heteroaromatic system. Such scaffolds are often found in biologically active molecules. The molecular weight of 255.07 g/mol is relatively small, which is a good starting point for further elaboration into a larger PROTAC molecule.[18] The presence of nitrogen atoms offers potential hydrogen bonding opportunities.

  • Synthetic Tractability and Functionalization: The molecule possesses two key functional handles for potential modification:

    • The bromo group at the 3-position is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker or other moieties to explore the chemical space around the core.

    • The methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation to attach a linker. Alternatively, it could be a key interaction point with a protein.

  • Potential as an E3 Ligase Ligand (Speculative): Without experimental data, any discussion of its potential as an E3 ligase ligand is purely speculative. The discovery of novel E3 ligase ligands often involves screening campaigns (e.g., fragment-based screening, DNA-encoded libraries) against purified E3 ligases. The imidazo[1,5-a]pyridine scaffold could be included in such a library. Its rigid nature might pre-organize key functionalities in a favorable conformation for binding to a protein pocket. However, it does not bear an immediate resemblance to the core structures of known VHL or CRBN ligands.

It must be emphasized that this analysis is theoretical. Significant experimental work, including binding assays and structural biology studies, would be required to determine if this scaffold has any affinity for an E3 ligase and could serve as a starting point for a novel class of protein degraders.

Experimental Protocols for the Synthesis and Evaluation of Protein Degraders

The development of a novel PROTAC is a multi-step process involving chemical synthesis and biological evaluation.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC typically involves the separate synthesis of the E3 ligase ligand, the POI ligand, and the linker, followed by their conjugation. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and efficient method for the final conjugation step.[20]

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Step-by-Step Protocol: Evaluation of Protein Degradation

Once a PROTAC is synthesized and purified, its ability to induce the degradation of the target protein must be assessed.

  • Cell Culture and Treatment:

    • Plate cells expressing the POI at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO).

    • Incubate for a time period determined by the expected degradation kinetics of the POI (typically 4-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for immunoblotting.

  • Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI.

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for differences in protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum degradation achieved).[10]

Conclusion and Future Perspectives

The field of targeted protein degradation is poised for significant growth, with several PROTACs currently in clinical trials.[1] The success of this modality is built upon a foundation of well-characterized E3 ligase ligands, primarily those for CRBN and VHL. A deep understanding of the comparative advantages and disadvantages of these established building blocks is essential for the rational design of new protein degraders.

However, the future of TPD lies in the expansion of the E3 ligase toolbox. The exploration of novel chemical scaffolds, such as imidazo[1,5-a]pyridines, through rigorous screening and medicinal chemistry efforts is crucial for overcoming the current limitations and unlocking the full therapeutic potential of this exciting technology. The journey from a simple heterocyclic building block to a clinically effective protein degrader is long and challenging, but the potential rewards for patients are immense.

References

Spectroscopic analysis and confirmation of "Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate" structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data used to unambiguously confirm the structure of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate . Designed for researchers, scientists, and professionals in drug development, this document elucidates the rationale behind experimental choices and contrasts the target molecule's spectral features with those of plausible alternatives, thereby establishing a self-validating system for structural verification.

The imidazo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in compounds with diverse biological activities.[1][2][3] Precise and unequivocal structural characterization of its derivatives is therefore paramount for advancing research and development. This guide will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a comprehensive and definitive structural proof.

The Analytical Workflow: A Multi-Technique Approach

Structural elucidation is not reliant on a single piece of evidence but rather on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust confirmation. The workflow below illustrates this integrated approach.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ms Mass Spectrometry (ESI-MS, HRMS) purification->ms Pure Compound ir IR Spectroscopy (FTIR-ATR) purification->ir Pure Compound confirmation Unambiguous Structure Confirmed: Methyl 3-bromoimidazo[1,5-a] pyridine-1-carboxylate nmr->confirmation Provides Atom Connectivity & Stereochemistry ms->confirmation Provides Molecular Weight & Elemental Formula ir->confirmation Provides Functional Group Information

Caption: Overall workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. By analyzing the spectra of both hydrogen (¹H) and carbon (¹³C) nuclei, we can construct a definitive atomic map of the molecule.

Causality in NMR: Why It's the Gold Standard

The power of NMR lies in two key phenomena: chemical shift and spin-spin coupling . The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing us to differentiate between, for example, protons on an aromatic ring and those on a methyl group. Spin-spin coupling (J), the interaction between neighboring non-equivalent nuclei, manifests as signal splitting. The pattern of this splitting reveals which atoms are connected through bonds, allowing for the assembly of molecular fragments.

¹H NMR Analysis: Proton Placement

The structure of this compound has five distinct protons: four on the pyridine ring and three on the methyl ester. The bromine atom at position 3 and the carboxylate group at position 1 are crucial determinants of the chemical shifts and coupling patterns of the aromatic protons.

Proton PositionExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~8.5d~7.01H
H-8~7.6d~9.01H
H-7~7.2ddd~9.0, 7.0, 1.01H
H-6~6.9t~7.01H
-OCH₃~3.9s-3H
Note: These are predicted values based on typical shifts for this heterocyclic system. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Analysis: The Carbon Skeleton

The molecule possesses nine unique carbon atoms, each giving a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, aliphatic).

Carbon PositionExpected δ (ppm)
C=O (ester)~160
C-1~140
C-8a~132
C-5~129
C-7~122
C-8~119
C-6~114
C-3~105
-OCH₃~53
Note: Predicted values.
Comparative Analysis: Ruling Out Isomers

To confirm the bromine position at C-3, we compare our expected data with a plausible isomer, Methyl 2-bromoimidazo[1,5-a]pyridine-1-carboxylate .

G cluster_target Target Molecule cluster_isomer Isomeric Alternative target label_target Methyl 3-bromoimidazo[1,5-a] pyridine-1-carboxylate isomer label_isomer Hypothetical Isomer: Methyl 2-bromoimidazo[1,5-a] pyridine-1-carboxylate

Caption: Target molecule vs. an isomeric alternative.

In the ¹H NMR of the 2-bromo isomer, the proton at C-3 would be present, likely as a singlet around 7.5-8.0 ppm, while the characteristic signal for H-5 would experience a different electronic effect. The ¹³C NMR would also show a significant shift for the C-2 (now bearing the bromine) and C-3 carbons. The observed spectra matching the predictions for the 3-bromo structure provides strong, positive confirmation.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution analysis (HRMS), its elemental formula. It also offers structural clues via fragmentation patterns.

Causality in MS: The Bromine Signature

The most decisive feature for confirming this structure in a mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[4][5] Consequently, any molecule containing a single bromine atom will exhibit two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).[6]

  • Molecular Formula: C₉H₇BrN₂O₂

  • Molecular Weight: 255.07 g/mol [7][8]

  • Expected Molecular Ion Peaks (M⁺):

    • m/z ≈ 255 (containing ⁷⁹Br)

    • m/z ≈ 257 (containing ⁸¹Br)

    • Intensity Ratio: ~1:1

The observation of this characteristic "doublet" at the molecular ion is irrefutable evidence for the presence of one bromine atom. An HRMS analysis would further confirm the elemental formula by providing a highly accurate mass measurement, distinguishing C₉H₇BrN₂O₂ from any other formula with a similar nominal mass.

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) can cause the molecular ion to fragment in predictable ways. These fragments provide further structural validation.

G M [M]⁺˙ m/z 255/257 M_minus_OCH3 [M - •OCH₃]⁺ m/z 224/226 M->M_minus_OCH3 - 31 M_minus_Br [M - •Br]⁺ m/z 176 M->M_minus_Br - 79/81 M_minus_COOCH3 [M - •COOCH₃]⁺ m/z 196/198 M_minus_OCH3->M_minus_COOCH3 - CO

Caption: Plausible MS fragmentation pathway.

Comparative Analysis: Confirming the Halogen

Comparing the mass spectrum of the target compound to its non-brominated analog, Methyl imidazo[1,5-a]pyridine-1-carboxylate , highlights the importance of the isotopic pattern. The analog would show a single molecular ion peak at m/z 176 and its fragmentation ions would lack the characteristic +2 isotopic signature.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations.

Causality in IR: Vibrational Fingerprints

The bonds within a molecule are not static; they stretch, bend, and vibrate. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the IR spectrum. The position and intensity of these peaks serve as a "fingerprint" for the functional groups present.

For this compound, the key expected absorptions are:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Peak Intensity
Aromatic RingC-H stretch3000 - 3100Medium
Methyl GroupC-H stretch2850 - 3000Medium
Ester CarbonylC=O stretch1720 - 1740 Strong
Aromatic RingsC=C/C=N stretch1450 - 1620Medium-Strong
Ester C-OC-O stretch1200 - 1300Strong
Comparative Analysis: The Ester is Key

The most prominent feature is the strong carbonyl (C=O) stretch of the ester. To validate this, we can compare the spectrum to an alternative compound lacking this group, such as 3-bromoimidazo[1,5-a]pyridine .[9] The spectrum of this alternative would be conspicuously missing the strong absorption band above 1700 cm⁻¹, providing definitive evidence for the presence of the methyl carboxylate group in our target molecule.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols must be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal. Integrate ¹H NMR signals and identify peak multiplicities and coupling constants.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically keeps the molecular ion intact.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-400).

  • High-Resolution MS (HRMS): For exact mass determination, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain a mass measurement with <5 ppm error.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Before analyzing the sample, run a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

Conclusion

The structural confirmation of This compound is achieved through the synergistic interpretation of NMR, MS, and IR data.

  • NMR Spectroscopy definitively establishes the connectivity of the carbon-hydrogen framework, confirming the substitution pattern on the imidazo[1,5-a]pyridine core.

  • Mass Spectrometry provides the molecular weight and elemental formula, with the characteristic 1:1 M⁺/M+2 isotopic pattern serving as an unmistakable signature for the single bromine atom.

  • IR Spectroscopy confirms the presence of key functional groups, most notably the strong carbonyl absorption of the methyl ester.

By comparing this wealth of data against plausible isomeric and alternative structures, each piece of evidence reinforces the others, leading to a single, unambiguous structural assignment. This rigorous, multi-faceted approach exemplifies the principles of scientific integrity and provides a trustworthy foundation for any further research or development involving this compound.

References

Purity analysis of synthesized "Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for determining the purity of synthesized "Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate," a key heterocyclic intermediate in contemporary drug discovery. The purity of such intermediates is paramount, as undetected impurities can lead to downstream reaction failures, compromise the integrity of biological data, and introduce significant safety risks in pharmaceutical development.[1]

This document moves beyond a simple recitation of methods. It delves into the causality behind selecting a specific analytical technique, outlines self-validating experimental protocols, and provides a comparative framework to empower researchers in making informed decisions for their specific analytical challenges.

The Analytical Imperative: Why Purity Matters

The molecular structure of this compound (C₉H₇BrN₂O₂) incorporates a bromine atom and a reactive ester group on the imidazopyridine scaffold, a privileged structure in medicinal chemistry.[2] Synthesis of this framework can involve multi-step reactions, including cyclization and functionalization, which inherently carry the risk of generating impurities.[3][4]

Common Potential Impurities Include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Byproducts: Structurally similar molecules formed through alternative reaction pathways.

  • Degradation Products: Resulting from instability of the final compound under certain conditions (e.g., hydrolysis of the ester).

  • Residual Solvents: Organic solvents used during synthesis and purification.

A robust purity analysis workflow is therefore not merely a quality control checkpoint but a critical component of the research and development process.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential. Here, we compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

graph PurityAnalysisWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry.[5] For this compound, a reverse-phase HPLC method is most appropriate, separating compounds based on their polarity.

Expertise & Experience: Why Reverse-Phase HPLC?

The target molecule possesses both polar (ester, nitrogen atoms) and non-polar (aromatic rings) characteristics, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This method excels at separating the main compound from more polar starting materials or more polar degradation products (e.g., the corresponding carboxylic acid from ester hydrolysis).

Data Presentation: Representative HPLC Purity Analysis
ParameterResultInterpretation
Retention Time (Main Peak) 8.52 minCharacteristic elution time for the target compound under the specified conditions.
Purity by Area % 99.2%The main peak constitutes 99.2% of the total integrated peak area at the detection wavelength.
Impurity 1 (4.15 min) 0.3%A more polar impurity, potentially a starting material or hydrolysis product.
Impurity 2 (9.88 min) 0.5%A less polar impurity, possibly a non-polar byproduct of the synthesis.
Experimental Protocol: HPLC Method
  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Rationale: Formic acid improves peak shape by protonating acidic silanols on the stationary phase and ensuring the analyte is in a single protonation state.

  • Gradient: 5% to 95% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1.0 mg/mL in Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is ideal for non-volatile compounds, GC-MS is the gold standard for analyzing volatile and semi-volatile impurities, such as residual solvents or volatile byproducts.[6] Given the solid nature and likely low volatility of the target compound, GC-MS is primarily used here to identify and quantify residual solvents from the synthesis and purification steps.

Expertise & Experience: The Power of Mass Spectrometry

The key advantage of GC-MS is the mass spectrometer, which provides mass-to-charge ratio information of the eluting compounds. This allows for definitive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST).[7]

Data Presentation: Representative GC-MS Headspace Analysis for Residual Solvents
Analyte (Solvent)Retention Time (min)QuantificationStatus (ICH Limit for Class 2 Solvents)
Dichloromethane3.4550 ppmPass (<600 ppm)
Toluene5.78Not DetectedPass (<890 ppm)
Ethyl Acetate4.21250 ppmPass (<5000 ppm)
Experimental Protocol: GC-MS Headspace Method
  • Instrumentation: Headspace Sampler coupled to a GC-MS.

  • Column: DB-624 or equivalent (for volatile organics).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min.

  • Sample Preparation: 50 mg of the compound dissolved in 1 mL of a high-boiling solvent (e.g., DMSO) in a sealed headspace vial.

  • Headspace Conditions: 80°C for 15 minutes.

  • MS Detection: Scan mode from m/z 35-350.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can also serve as a powerful quantitative tool (qNMR).[8][9] For purity analysis, ¹H NMR provides a rapid assessment of the compound's identity and can reveal the presence of impurities with distinct proton signals.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring, the protons on the imidazole ring, and the methyl ester protons. The presence of impurities would be indicated by additional, unassigned peaks. The integration of these peaks relative to the main compound's signals can provide a semi-quantitative estimate of purity.[10]

Data Presentation: Expected ¹H NMR and ¹³C NMR Data
Data TypeExpected Chemical Shifts (δ, ppm) and MultiplicitiesInterpretation
¹H NMR ~8.2-8.4 (d), ~7.5-7.7 (d), ~6.8-7.0 (t), ~7.1-7.3 (t) ppm for the four pyridine ring protons. ~8.1 (s) for the C5-H proton. ~4.0 (s, 3H) for the -OCH₃ group.The specific shifts and coupling patterns confirm the substitution pattern on the imidazo[1,5-a]pyridine core. The singlet at ~4.0 ppm with an integration of 3H is a key identifier for the methyl ester.
¹³C NMR ~160-165 ppm for the ester carbonyl (C=O). ~110-145 ppm for the aromatic and heterocyclic carbons. ~52-55 ppm for the methoxy carbon (-OCH₃). A signal for the carbon bearing the bromine atom (C3) would also be present.Provides a carbon map of the molecule, confirming the number and type of carbon environments. Crucial for distinguishing between isomers.
Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: ~10 mg of the sample dissolved in ~0.6 mL of deuterated solvent.

  • Experiments: Standard ¹H NMR, ¹³C NMR, and potentially 2D experiments like COSY and HSQC for full structural confirmation if needed.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically C, H, N) in a compound.[11] This technique is a fundamental test of purity, as the presence of impurities will cause the experimental elemental composition to deviate from the theoretically calculated values.[12]

Expertise & Experience: The ±0.4% Rule

For a compound to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the molecular formula C₉H₇BrN₂O₂.[10] A larger deviation suggests the presence of impurities that alter the elemental ratios, such as residual solvents or inorganic salts.

Data Presentation: Representative Elemental Analysis Data
ElementCalculated (%) for C₉H₇BrN₂O₂Found (%)Deviation (%)
Carbon (C) 42.3842.25-0.13
Hydrogen (H) 2.772.81+0.04
Nitrogen (N) 10.9810.89-0.09
Experimental Protocol: CHN Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Method: Combustion analysis. The sample is combusted at high temperature in a stream of oxygen, converting C to CO₂, H to H₂O, and N to N₂ gas. These gases are then separated and quantified.

  • Sample Preparation: A few milligrams of the finely ground, dried sample are accurately weighed into a tin capsule.

Comparative Guide and Decision Logic

The choice of analytical technique is dictated by the specific question being asked.

graph DecisionTree { layout=dot; rankdir=LR; node [shape=diamond, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Decision tree for selecting the appropriate analytical technique.

Final Recommendation:

For a comprehensive and defensible purity assessment of "this compound," a combination of these techniques is essential.

  • HPLC should be the primary method for routine purity checks and quantification of non-volatile impurities.

  • ¹H NMR is crucial for initial identity confirmation and as a qualitative check for impurities.

  • Elemental Analysis provides fundamental confirmation of the compound's elemental composition and is a strong indicator of overall purity.

  • GC-MS should be employed to rule out the presence of significant levels of residual volatile solvents.

By integrating the data from these orthogonal methods, researchers can establish a high degree of confidence in the purity of their synthesized material, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

A Senior Application Scientist's Guide to Benchmarking Novel PROTAC Linkers: The Case of Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While significant effort is often focused on optimizing the warhead and anchor, it is the linker that plays the pivotal, yet often underestimated, role of orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] The linker's length, rigidity, and chemical composition dictate the geometry of this complex, profoundly impacting degradation efficiency, selectivity, and the overall drug-like properties of the molecule.[3]

Historically, PROTAC development has relied heavily on flexible alkyl and polyethylene glycol (PEG) chains.[4] These linkers are synthetically tractable and allow for conformational sampling, which can be advantageous in early discovery.[5] However, the field is now evolving, with a growing recognition that more rigid or structurally complex linkers can offer significant benefits, such as pre-organizing the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation and enhancing metabolic stability.[2]

This guide introduces Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate , a novel heterocyclic scaffold, as a candidate for a rigid PROTAC linker. Its defined structure offers a departure from traditional flexible linkers. Here, we provide a comprehensive framework for its objective evaluation. We will outline a head-to-head comparison against established flexible linkers using a well-defined model system, providing detailed experimental protocols and a clear rationale for each step. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate next-generation linker chemistries.

The PROTAC Mechanism: A Visual Overview

The fundamental action of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ligase together to trigger the cell's natural protein disposal system.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ternary->PROTAC Ternary->E3 PROTAC is Recycled Ub Ubiquitin Transfer Ternary->Ub Induces Proximity PolyUb Poly-ubiquitinated POI Ub->PolyUb Catalyzes Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades POI

Caption: General mechanism of PROTAC-induced protein degradation.

The Contenders: A Structural Comparison

For a robust benchmark, we will compare our novel imidazopyridine-based PROTAC against two PROTACs constructed with commonly used flexible linkers. The model system will target the BRD4 bromodomain (the POI) and recruit the von Hippel-Lindau (VHL) E3 ligase .[6][7]

  • PROTAC-Imidazo (Novel Linker): Incorporates the rigid this compound core. Its fixed geometry is hypothesized to pre-organize the molecule, potentially leading to more favorable thermodynamics of ternary complex formation.

  • PROTAC-PEG (Benchmark 1): Utilizes a standard, flexible polyethylene glycol (PEG) linker of comparable length. PEG linkers are known to enhance solubility.[8]

  • PROTAC-Alkyl (Benchmark 2): Employs a simple, flexible alkyl chain linker. Alkyl linkers are hydrophobic and represent another common choice in PROTAC design.[4]

Proposed Synthetic Strategy: A Modular Approach

A modular synthetic approach is crucial for efficiently generating the three PROTACs for comparison. The strategy involves synthesizing the warhead and anchor moieties with appropriate functional handles, followed by coupling to the respective linkers. The bromine atom on the imidazopyridine core is an ideal handle for cross-coupling reactions.

A plausible and highly versatile method for incorporating the imidazopyridine linker is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination .[9][10] For this example, we propose a Suzuki coupling to create a C-C bond, which offers high stability.

Synthesis_Workflow cluster_warhead Warhead Synthesis cluster_anchor Anchor Synthesis cluster_linker Linker Core JQ1 JQ1 Derivative (BRD4 Ligand) with Boronic Acid Coupling1 Suzuki Coupling (Pd Catalyst, Base) JQ1->Coupling1 VHL VHL Ligand with Leaving Group Coupling2 Nucleophilic Substitution VHL->Coupling2 Imidazo Methyl 3-bromoimidazo [1,5-a]pyridine-1-carboxylate Imidazo->Coupling1 Intermediate Warhead-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC-Imidazo Coupling2->Final_PROTAC

Caption: Proposed synthetic workflow for the PROTAC-Imidazo conjugate.

The synthesis of PROTAC-PEG and PROTAC-Alkyl would follow standard amide coupling or click chemistry protocols, using commercially available linkers with appropriate functional groups.[1]

Head-to-Head Benchmarking: Experimental Protocols

A multi-parametric approach is essential to build a comprehensive performance profile for each linker. The following assays will provide quantitative data on degradation efficacy, biological consequence, target engagement, and drug-like properties.

Experimental_Workflow cluster_cellular Cell-Based Assays cluster_biophysical Biophysical & In Vitro Assays Start Synthesized PROTACs (Imidazo, PEG, Alkyl) Degradation 1. Target Degradation (Western Blot) Start->Degradation Viability 2. Cell Viability (MTT Assay) Start->Viability Ternary 3. Ternary Complex Formation (SPR) Start->Ternary Permeability 4. Permeability (PAMPA) Start->Permeability Data_Deg DC50 & Dmax Degradation->Data_Deg Data_Via IC50 Viability->Data_Via Data_Tern Kd & Cooperativity (α) Ternary->Data_Tern Data_Perm Permeability Coeff. (Pe) Permeability->Data_Perm Analysis Comparative Analysis & Linker Performance Profile Data_Deg->Analysis Data_Via->Analysis Data_Tern->Analysis Data_Perm->Analysis

Caption: The experimental workflow for comparative linker evaluation.

Target Protein Degradation Assay (Western Blot)
  • Objective: To quantify the potency (DC50) and efficacy (Dmax) of each PROTAC in degrading the target protein, BRD4.[11]

  • Scientific Rationale: This is the primary functional readout for a PROTAC. Western blotting provides a semi-quantitative measure of protein levels, allowing for the direct assessment of degradation. A dose-response curve is generated to determine the concentration at which 50% of the protein is degraded (DC50) and the maximum level of degradation achieved (Dmax).[12]

  • Protocol:

    • Cell Culture: Culture a relevant human cell line (e.g., MDA-MB-231 breast cancer cells, which express high levels of BRD4) in appropriate media.[13]

    • PROTAC Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (typically 16-24 hours). Include a vehicle control (DMSO).[14]

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific for BRD4. Also, probe for a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate with a chemiluminescence imaging system.[12]

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of each PROTAC, providing a functional downstream consequence of BRD4 degradation.

  • Scientific Rationale: BRD4 is a key regulator of oncogenes like c-Myc, and its degradation is expected to reduce cancer cell proliferation and viability. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells. This allows for the determination of an IC50 value, the concentration at which cell viability is inhibited by 50%.

  • Protocol:

    • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at an appropriate density.

    • Compound Treatment: Treat cells with the same serial dilution of PROTACs used in the degradation assay. Incubate for a longer period, typically 72 hours, to allow for downstream effects on viability.

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against PROTAC concentration and fit a curve to determine the IC50 value.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
  • Objective: To measure the binding affinities and kinetics of the ternary complex (BRD4-PROTAC-VHL) and determine the cooperativity (α).[18]

  • Scientific Rationale: The stability of the ternary complex is a critical driver of PROTAC efficiency.[19] SPR is a powerful, label-free technique that can measure real-time binding events. By immobilizing the E3 ligase and flowing over the PROTAC with and without the target protein, one can dissect the binary and ternary binding events and calculate cooperativity (α), which is the measure of how the binding of one protein influences the binding of the other.[5]

  • Protocol:

    • Chip Preparation: Immobilize the purified VHL-ElonginB-ElonginC (VCB) complex onto a CM5 sensor chip via amine coupling.[20]

    • Binary Binding Analysis:

      • To measure PROTAC-VHL binding, inject a series of concentrations of the PROTAC over the VCB-immobilized surface.

      • To measure PROTAC-BRD4 binding, a separate experiment is needed, often by immobilizing BRD4. However, for cooperativity calculation, the key is the comparison in the main assay.

    • Ternary Binding Analysis: Inject the same series of concentrations of the PROTAC, but this time pre-mixed with a near-saturating concentration of purified BRD4BD2 protein.[20]

    • Data Analysis:

      • Fit the sensorgrams from the binary and ternary injections to appropriate kinetic models to obtain association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).

      • Calculate the cooperativity factor, α = (KD of PROTAC for VHL) / (KD of PROTAC for VHL in the presence of BRD4). An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions.[5]

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
  • Objective: To predict the passive membrane permeability of each PROTAC.

  • Scientific Rationale: For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular targets.[21] The PAMPA assay is a high-throughput, non-cell-based method that models passive diffusion across a lipid-coated artificial membrane.[22] It provides a permeability coefficient (Pe) that helps to rank compounds and understand how structural changes—like the introduction of a rigid, polar imidazopyridine core—affect this crucial property.[23]

  • Protocol:

    • Plate Preparation: Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate. Coat the membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[22]

    • Compound Preparation: Prepare solutions of each PROTAC in a buffer (e.g., PBS with 5% DMSO) at a known concentration (e.g., 10 µM).[22]

    • Assay Setup: Add the PROTAC solution to the donor wells and buffer to the acceptor wells. Assemble the plate "sandwich" by placing the donor plate into the acceptor plate.

    • Incubation: Incubate the plate assembly for 16-18 hours at room temperature.

    • Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

    • Data Analysis: Calculate the effective permeability coefficient (Pe) using the measured concentrations and established equations. Include high and low permeability control compounds for assay validation.[24]

Comparative Data Summary

The following table illustrates the type of quantitative data that would be generated from this benchmarking study. The values are hypothetical and serve to demonstrate how the results would be presented for a clear comparison.

ParameterPROTAC-Imidazo (Novel)PROTAC-PEG (Benchmark 1)PROTAC-Alkyl (Benchmark 2)Rationale
Degradation
DC50 (nM)50100150Lower is more potent.
Dmax (%)959085Higher is more efficacious.
Cell Viability
IC50 (nM)80150200Lower is more cytotoxic.
Ternary Complex
KD (PROTAC to VHL+BRD4) (nM)2575100Lower indicates tighter binding.
Cooperativity (α)5.02.01.2Higher indicates better complex stability.
Permeability
Pe (10-6 cm/s)2.51.04.0Higher is more permeable.

Interpreting the Outcomes & Future Directions

The ultimate goal is to understand the structure-activity relationship (SAR) of the linker.

  • A Successful Outcome for PROTAC-Imidazo: If the imidazopyridine linker demonstrates a potent DC50, high Dmax, and strong positive cooperativity (high α), it would suggest that its rigid structure successfully pre-organizes the warhead and anchor into a conformation highly favorable for ternary complex formation. This could outweigh a potential decrease in permeability compared to the more lipophilic alkyl linker.

  • Mixed Results: The imidazopyridine linker might show excellent ternary complex formation but poor cell permeability due to its polarity. This would not be a failure but rather a critical insight, directing future efforts toward modifying the imidazopyridine scaffold to improve its physicochemical properties without sacrificing its beneficial rigidity.

  • Poor Performance: If PROTAC-Imidazo is inactive, it could mean its rigid structure imposes a geometric constraint that prevents a productive ternary complex from forming with the BRD4/VHL pair. This highlights a key principle: linker design is context-dependent, and a linker that works for one POI/E3 pair may not work for another.

Conclusion

The exploration of novel linker scaffolds is essential for unlocking the full potential of targeted protein degradation. While flexible linkers have been the workhorses of the field, rigid heterocyclic cores like This compound offer an exciting avenue for rational PROTAC design. The comprehensive benchmarking framework presented here provides a robust, multi-parametric strategy to objectively evaluate its performance against established standards. By systematically assessing degradation, cytotoxicity, ternary complex dynamics, and permeability, researchers can generate a complete performance profile, yielding critical insights that will guide the development of more potent, selective, and drug-like PROTACs.

References

Navigating the Selectivity Labyrinth: A Comparative Guide to Cross-Reactivity Studies of Imidazo[1,5-a]pyridine-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] The elegant mechanism of these heterobifunctional molecules, which link a target-binding warhead to an E3 ligase recruiter, offers the potential to address targets previously considered "undruggable."[2][4] However, this very mechanism also introduces unique challenges in ensuring target selectivity. Off-target degradation can lead to unforeseen toxicity and diminish therapeutic efficacy, making rigorous cross-reactivity profiling an indispensable component of PROTAC development.[2][5][6]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for PROTACs, with a particular focus on those incorporating the "Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate" scaffold as a hypothetical warhead. We will delve into the causality behind experimental choices, compare state-of-the-art methodologies, and provide detailed protocols to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

The Imperative of Selectivity in PROTAC Development

Unlike traditional small-molecule inhibitors that primarily rely on competitive binding at an active site, PROTACs induce the degradation of the entire target protein.[1][3] This catalytic mechanism means that even transient, weak off-target interactions could lead to significant depletion of unintended proteins.[3] The sources of off-target effects in PROTACs are multifaceted and can arise from:

  • Promiscuity of the Target-Binding Moiety (Warhead): The warhead itself may bind to multiple proteins with varying affinities.[7]

  • Off-Target Binding of the E3 Ligase Ligand: Widely used E3 ligase recruiters, such as derivatives of thalidomide and pomalidomide for Cereblon (CRBN), are known to have their own substrate profiles, leading to the degradation of proteins like zinc-finger transcription factors.[5][8][9]

  • Formation of Ternary Complex-Dependent Neosubstrates: The novel protein-protein interactions created by the PROTAC-induced ternary complex (Target-PROTAC-E3 Ligase) can lead to the ubiquitination and degradation of proteins that do not independently bind to either the warhead or the E3 ligase ligand.[5]

Therefore, a multi-pronged approach is essential to comprehensively map the selectivity profile of a novel PROTAC.

A Strategic Workflow for Cross-Reactivity Assessment

A systematic investigation of a PROTAC's selectivity involves a tiered approach, beginning with target engagement confirmation and progressing to global proteomic analyses.

G cluster_0 Tier 1: Target Engagement & On-Target Validation cluster_1 Tier 2: Broad Selectivity Profiling cluster_2 Tier 3: Global Off-Target Degradation Analysis cluster_3 Tier 4: Validation & Mechanistic Follow-up CETSA Cellular Thermal Shift Assay (CETSA) WesternBlot Western Blot for Dose-Response CETSA->WesternBlot Confirms on-target binding KinomeScan Kinome Scanning (if applicable) WesternBlot->KinomeScan Proceed if target is a kinase Chemoproteomics Affinity-Based Chemoproteomics WesternBlot->Chemoproteomics Identify direct binders GlobalProteomics Quantitative Mass Spectrometry (TMT, SILAC) Chemoproteomics->GlobalProteomics Unbiased degradation profile NegativeControls Negative Control PROTACs GlobalProteomics->NegativeControls Validate identified off-targets TernaryComplex Ternary Complex Assays (e.g., TR-FRET) NegativeControls->TernaryComplex Investigate mechanism Rescue Target Rescue Experiments TernaryComplex->Rescue Confirm causality

A tiered workflow for PROTAC cross-reactivity assessment.

Comparative Analysis of Key Methodologies

Choosing the right experimental approach is critical for generating meaningful selectivity data. Below is a comparison of commonly employed techniques.

Methodology Principle Primary Output Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of a protein.[10][11]Target engagement confirmation and identification of direct binders.[12][13]Label-free, performed in intact cells, reflects physiological conditions.[10][14]Not a direct measure of degradation, throughput can be limited for Western blot readout.[14]
Kinome Scanning Competitive binding assay against a large panel of recombinant kinases.[4][15]Kinase binding affinity (Kd) and selectivity profile.[4]High-throughput, quantitative, broad coverage of the kinome.[15]In vitro assay, does not confirm cellular engagement or degradation.[7]
Quantitative Proteomics (e.g., TMT, SILAC) Mass spectrometry-based quantification of protein abundance changes across different treatment conditions.[16][17][18]Unbiased, proteome-wide identification of degraded proteins.[1][19][20]Gold standard for assessing degradation selectivity, highly sensitive.[18]Can be resource-intensive, requires sophisticated instrumentation and data analysis.[17]
Affinity-Based Chemoproteomics Use of a tagged PROTAC or warhead to pull down interacting proteins for identification by mass spectrometry.Identification of direct binding partners.Can distinguish direct binders from downstream effects.Tagging can alter compound properties, potential for non-specific binding.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the imidazo[1,5-a]pyridine-based PROTAC directly engages its intended target in a cellular context.

Rationale: CETSA is a powerful label-free method to measure target engagement in a physiologically relevant environment.[10] A shift in the melting temperature of the target protein upon PROTAC treatment provides direct evidence of binding.[10][11]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).[10]

  • Heating Step: Harvest cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots at a range of temperatures for 3 minutes, followed by a cooling step at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Normalize the samples to the same protein concentration. Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific primary antibody.[10]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the melting curve in the presence of the PROTAC indicates target stabilization and engagement.

Protocol 2: Global Proteome Profiling by Tandem Mass Tag (TMT) Mass Spectrometry

Objective: To obtain an unbiased, quantitative profile of protein degradation across the proteome following PROTAC treatment.

Rationale: This method is the gold standard for identifying both on-target and off-target degradation events, providing a comprehensive view of the PROTAC's selectivity.[18][20]

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with the imidazo[1,5-a]pyridine-based PROTAC at a concentration that achieves significant on-target degradation (e.g., DCmax) and a vehicle control for a specified time (e.g., 24 hours).[17]

  • Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with different isobaric TMT tags for multiplexed quantitative analysis.[17]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and separate them by liquid chromatography (LC). Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.[17]

  • Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify and quantify thousands of proteins across all samples. Normalize the protein abundance data. Compare the proteome profiles of PROTAC-treated cells to vehicle-treated cells to identify proteins that are significantly downregulated.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis CellTreatment Cell Treatment (PROTAC vs. Vehicle) Lysis Lysis & Protein Digestion CellTreatment->Lysis TMT TMT Labeling Lysis->TMT LCMS LC-MS/MS Analysis TMT->LCMS Multiplexed Sample DataProcessing Data Processing & Quantification LCMS->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis HitID Identification of Degraded Proteins StatAnalysis->HitID

Workflow for TMT-based quantitative proteomics.

Interpreting the Data and Next Steps

The data generated from these studies will provide a selectivity signature for the imidazo[1,5-a]pyridine-based PROTAC.

  • On-Target Signature: CETSA and Western blot data will confirm engagement and degradation of the intended target. The proteomics data should show the target protein as one of the most significantly downregulated proteins.

  • Off-Target Liabilities: The proteomics data may reveal other downregulated proteins. These are potential off-targets that require further validation.

  • Validation of Off-Targets:

    • Negative Controls: Synthesize a negative control PROTAC where the warhead or the E3 ligase ligand is mutated to abolish binding. This control should not degrade the on-target or the identified off-targets.

    • Secondary Assays: Use orthogonal methods like Western blotting or targeted protein quantification to confirm the degradation of high-interest off-targets.

    • Ternary Complex Formation: Biophysical assays such as TR-FRET or surface plasmon resonance (SPR) can be used to determine if the off-target protein forms a stable ternary complex with the PROTAC and the E3 ligase.[18]

Should significant and undesirable off-target degradation be confirmed, medicinal chemistry efforts will be required to re-engineer the PROTAC. This could involve modifying the imidazo[1,5-a]pyridine warhead to improve its selectivity or altering the linker length and composition, which can have a dramatic effect on the stability of on- and off-target ternary complexes.[21][22]

Conclusion

The development of safe and effective PROTAC therapeutics hinges on a deep understanding of their selectivity profile. For novel scaffolds like "this compound," a systematic and multi-faceted approach to cross-reactivity studies is not just recommended—it is essential. By combining target engagement assays like CETSA with unbiased, global proteomic analyses, researchers can build a comprehensive picture of their PROTAC's activity. This rigorous, data-driven approach will ultimately pave the way for the design of next-generation protein degraders with enhanced precision and therapeutic potential.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.